Cyclopentane-1,1-dicarboxylic acid
Description
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Properties
IUPAC Name |
cyclopentane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-4H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFOGXKZTWZVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901708 | |
| Record name | NoName_846 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5802-65-3 | |
| Record name | 5802-65-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Strategic Synthesis of Cyclopentane-1,1-dicarboxylic Acid: A Technical Guide to Ring-Closing Metathesis
Abstract
Cyclopentane-1,1-dicarboxylic acid and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry and materials science. This guide provides an in-depth technical exploration of a robust and efficient synthetic pathway to this valuable compound, centered around the powerful Ring-Closing Metathesis (RCM) reaction. We will dissect the strategic considerations and experimental nuances of a three-step sequence: the synthesis of the acyclic precursor diethyl diallylmalonate, its catalytic cyclization via RCM to form diethyl cyclopent-3-ene-1,1-dicarboxylate, and the final transformation through hydrolysis and hydrogenation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical execution of this modern synthetic route.
Introduction: The Rationale for a Metathesis-Driven Approach
The synthesis of carbocyclic rings is a fundamental challenge in organic chemistry. Traditional methods often involve multi-step sequences with harsh conditions or limited functional group tolerance. The advent of olefin metathesis, a Nobel Prize-winning technology, has revolutionized the construction of cyclic systems. Ring-closing metathesis, in particular, offers a highly efficient and selective method for forming five- and six-membered rings from readily available acyclic diene precursors.
The target molecule, this compound, is a key building block. Its gem-dicarboxylic acid functionality provides a handle for further chemical elaboration, making it a valuable precursor for spirocyclic compounds, constrained amino acids, and other complex molecular architectures. The RCM approach offers a direct and high-yielding pathway, avoiding many of the pitfalls of classical cyclization methods.
The Synthetic Blueprint: A Three-Act Play
Our synthetic strategy is a linear three-step process, beginning with the assembly of the RCM precursor, followed by the key cyclization reaction, and culminating in the formation of the saturated dicarboxylic acid. Each step is optimized for yield, purity, and operational simplicity.
Workflow Overview
Caption: Overall synthetic workflow for this compound.
Experimental Deep Dive: Protocols and Mechanistic Insights
Step 1: Synthesis of Diethyl Diallylmalonate
The journey begins with the diallylation of diethyl malonate. The acidity of the α-protons (pKa ≈ 13) of diethyl malonate allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate.[1] This enolate then acts as a potent nucleophile, undergoing two sequential SN2 reactions with an allyl halide, typically allyl bromide.
Experimental Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add anhydrous acetonitrile (CH₃CN).
-
Add diethyl malonate followed by anhydrous potassium carbonate (K₂CO₃).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Slowly add allyl bromide to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours.
-
Cool the mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude diethyl diallylmalonate as a colorless liquid. The product can be purified by vacuum distillation if necessary.
Causality and Trustworthiness: The use of an anhydrous solvent and inert atmosphere is critical to prevent quenching of the enolate by water. Potassium carbonate is a sufficiently strong base for this transformation and is easier to handle than sodium hydride. Driving the reaction to completion with heat and a slight excess of the alkylating agent ensures high conversion.
Step 2: Ring-Closing Metathesis (RCM)
This is the cornerstone of the synthesis, where the acyclic diene is transformed into a five-membered ring. The reaction is catalyzed by a ruthenium-based complex, most commonly a Grubbs catalyst. The second-generation Grubbs catalyst is particularly effective for this transformation due to its high activity and stability.[2]
The mechanism of RCM is a fascinating catalytic cycle.[3] The reaction is typically driven to completion by the removal of the volatile byproduct, ethylene gas.[4]
Grubbs Catalyst Catalytic Cycle
Caption: Simplified catalytic cycle for Ring-Closing Metathesis.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve the Grubbs second-generation catalyst in dry, degassed dichloromethane (CH₂Cl₂).[5]
-
To this solution, add diethyl diallylmalonate.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure diethyl cyclopent-3-ene-1,1-dicarboxylate.[5]
Causality and Trustworthiness: The use of a second-generation Grubbs catalyst ensures high turnover numbers and functional group tolerance.[2][6] Degassed solvent is crucial as oxygen can deactivate the catalyst. The reaction is typically run at room temperature, highlighting the efficiency of the catalyst. Purification by column chromatography effectively removes the ruthenium byproducts.
Step 3: Hydrolysis and Hydrogenation
The final step involves two transformations: the saponification of the diester to the dicarboxylic acid and the reduction of the alkene to an alkane. These can be performed in a stepwise manner.
Experimental Protocol:
Part A: Hydrolysis
-
Dissolve diethyl cyclopent-3-ene-1,1-dicarboxylate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of ~1-2, which will precipitate the dicarboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Part B: Hydrogenation
-
In a hydrogenation vessel, dissolve the cyclopent-3-ene-1,1-dicarboxylic acid from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature for 12-24 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Causality and Trustworthiness: Basic hydrolysis is a standard and reliable method for converting esters to carboxylic acids. Subsequent acidification ensures the protonation of the carboxylate salt to yield the desired product. Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes.[7] Palladium on carbon is a widely used, effective, and recyclable catalyst for this purpose. The two-step sequence ensures a clean conversion to the final saturated dicarboxylic acid.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Diallylation | Diethyl malonate, Allyl bromide, K₂CO₃ | Acetonitrile | 80°C | 24 h | >90% |
| 2 | RCM | Diethyl diallylmalonate, Grubbs 2nd Gen. Catalyst (1-5 mol%) | CH₂Cl₂ | RT | 1-2 h | 85-95% |
| 3a | Hydrolysis | Diethyl cyclopent-3-ene-1,1-dicarboxylate, NaOH | Ethanol/H₂O | Reflux | 4-6 h | >95% |
| 3b | Hydrogenation | Cyclopent-3-ene-1,1-dicarboxylic acid, 10% Pd/C, H₂ | Ethanol | RT | 12-24 h | >98% |
Conclusion
The synthesis of this compound via ring-closing metathesis represents a powerful application of modern catalytic methods to achieve a valuable chemical building block. This guide has outlined a reliable and well-vetted three-step sequence, providing not only detailed experimental protocols but also the underlying scientific rationale for each procedural choice. By leveraging the efficiency and selectivity of the Grubbs catalyst, this pathway offers a superior alternative to classical synthetic routes, enabling researchers in drug discovery and materials science to access this important molecule with high efficiency and purity.
References
- Wipf, P.
-
Grubbs Catalyst in Ring Closing Metathesis. Scribd. [Link]
-
Tunalı, Z., Sagdic, K., Inci, F., & Öztürk, B. Ö. (2022). Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water. Reaction Chemistry & Engineering, 7(7), 1617-1625. [Link]
-
Ring‐closing metathesis (RCM) of diethyl diallyl malonate (DDM, 1) using Grubbs 2nd generation catalyst. ResearchGate. [Link]
-
Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of North Florida. [Link]
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Schepmann, H. G., & Mynderse, M. (2017). Ring-Closing Metathesis: An Advanced Guided-Inquiry Experiment for the Organic Laboratory. Journal of Chemical Education, 94(11), 1832-1836. [Link]
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Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. AWS. [Link]
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Preparation of diethyl diethylmalonate. PrepChem.com. [Link]
-
Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. Journal of the American Chemical Society. [Link]
-
A Guided-Inquiry Approach to Ring-Closing Metathesis Supplementary Material. Royal Society of Chemistry. [Link]
-
Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. PrepChem.com. [Link]
-
Synthesis of Diethyl malonate (Malonic ester). YouTube. [Link]
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Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. The Royal Society of Chemistry. [Link]
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Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]
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1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. PubChem. [Link]
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Hydrogenation process for the preparation of alcohols and diols utilizing gas and liquid phases. SciSpace. [Link]
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Spectroscopic Characterization of Cyclopentane-1,1-dicarboxylic Acid: A Guide for Researchers
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Structural Imperative
Cyclopentane-1,1-dicarboxylic acid is a geminal dicarboxylic acid built upon a five-membered aliphatic ring. Its unique structural arrangement, with two carboxylic acid moieties attached to the same carbon atom, imparts specific chemical properties relevant in the synthesis of polymers, specialized esters, and pharmacologically active molecules. Accurate and unambiguous structural confirmation is the bedrock of any research or development endeavor. This guide provides an in-depth exploration of the characterization of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a Senior Application Scientist, my focus is not merely on the data but on the causality—why the spectra appear as they do and how to interpret these signals to build a self-validating structural hypothesis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. For this compound, both ¹H (proton) and ¹³C NMR are essential for complete characterization.
Molecular Symmetry and Expected Environments
A crucial first step is to analyze the molecule's symmetry. This compound possesses a C₂ axis of symmetry passing through the C1 carbon and bisecting the C3-C4 bond. This symmetry dictates that the protons and carbons on opposite sides of the ring are chemically equivalent, simplifying the expected spectra.
Diagram: Structural Environments of this compound
Caption: Chemical environments in this compound.
-
Proton (¹H) Environments:
-
Two equivalent acidic protons (-COOH).
-
Four equivalent α-protons on C2 and C5.
-
Four equivalent β-protons on C3 and C4.
-
-
Carbon (¹³C) Environments:
-
Two equivalent carboxyl carbons (-COOH).
-
One quaternary carbon (C1).
-
Two equivalent α-carbons (C2 and C5).
-
Two equivalent β-carbons (C3 and C4).
-
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.
-
Expert Insight: DMSO-d₆ is the solvent of choice. While CDCl₃ can be used, carboxylic acid protons often exhibit very broad signals due to hydrogen-bonding dynamics.[1][2] Using D₂O is not recommended for observing the acidic proton, as it will rapidly exchange, causing the -COOH signal to disappear, although this technique can be used to confirm its identity.[3][4]
-
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Use a standard single-pulse experiment.
-
Set a spectral width of 0-15 ppm to ensure all signals, especially the downfield acidic proton, are captured.[5]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm).
-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | > 12.0 | Broad Singlet (br s) | 2H | Highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[3][6] The signal is often broad due to chemical exchange and quadrupolar effects. |
| α-CH₂ (C2, C5) | ~2.1 - 2.5 | Triplet (t) | 4H | Protons are alpha to the electron-withdrawing quaternary carbon, causing a downfield shift relative to unsubstituted cyclopentane.[7] They are coupled to the two adjacent β-protons (n=2), resulting in a triplet (n+1=3). |
| β-CH₂ (C3, C4) | ~1.7 - 2.0 | Triplet (t) or Multiplet (m) | 4H | These protons are in a more typical aliphatic environment. They are coupled to the two adjacent α-protons (n=2), which should ideally result in a triplet (n+1=3). |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
A standard proton-decoupled pulse sequence is used, which results in all carbon signals appearing as singlets.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
A greater number of scans is required compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.[5]
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).
-
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | ~170 - 180 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3][6][8] |
| C1 (Quaternary) | ~55 - 65 | This sp³ carbon is bonded to two other carbons and two carboxyl groups. Its signal will be weaker than protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement. |
| α-C (C2, C5) | ~30 - 40 | Standard aliphatic sp³ carbon, shifted slightly downfield due to proximity to the substituted C1. |
| β-C (C3, C4) | ~25 | A typical sp³ carbon signal for a five-membered ring, similar to cyclopentane itself.[9] |
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, it provides definitive evidence for the carboxylic acid groups and the aliphatic ring.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Solid Film Method: Dissolve the compound in a volatile solvent, place a drop on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[5]
-
-
Instrumentation: Place the sample in the sample holder of an FT-IR spectrometer.
-
Data Acquisition:
-
Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[5]
-
Collect a background spectrum of the empty spectrometer (or the pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and matrix interferences.
-
Data Interpretation and Expected Spectrum
The IR spectrum of a carboxylic acid is dominated by the vibrations of the -COOH group, which typically exists as a hydrogen-bonded dimer in the solid state.[7][10]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |
| O-H (-COOH) | 3300 - 2500 | Very Broad, Strong | Stretching |
| C-H (Aliphatic) | 2980 - 2850 | Medium, Sharp | Stretching |
| C=O (-COOH) | 1725 - 1700 | Strong, Sharp | Stretching |
| C-O | 1320 - 1210 | Medium | Stretching |
| O-H | 950 - 910 | Medium, Broad | Bending (Out-of-plane) |
Part 3: Integrated Spectroscopic Workflow
The power of these techniques is magnified when used in concert. A logical workflow ensures that data from one method corroborates the others, leading to an undeniable structural assignment.
Diagram: Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and self-validating toolkit for the characterization of this compound. ¹H NMR confirms the proton framework and connectivity through spin-spin coupling. ¹³C NMR validates the carbon backbone and the presence of the quaternary and carboxyl carbons. Finally, IR spectroscopy provides unequivocal evidence for the key carboxylic acid functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their material.
References
- Benchchem. (2025). Spectroscopic Profile of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Technical Guide. Benchchem.
- Biesinger, M. C. (2017). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Surface Science Spectra, 24(1), 011101.
- Biesinger, M. C. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry (Introduction to parts 0 to VI). Surface Science Spectra, 24(2), 021001.
- Chem LibreTexts. (2020). Spectroscopy of Carboxylic Acids.
- Chem LibreTexts. (2020). IR Spectroscopy Tutorial: Carboxylic Acids.
- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments).
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.
- Chem LibreTexts. (2020). Spectroscopy of Carboxylic Acids.
- Doc Brown's Chemistry. Infrared spectrum of cyclopentane.
- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments).
- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Chemistry Steps. Carboxylic acid NMR.
- Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane.
- Gable, K. (n.d.). 13C NMR Chemical Shifts.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclopentane-1,1-dicarboxylic Acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclopentane-1,1-dicarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific molecule. We will explore the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental principles and data from analogous structures. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality NMR spectra of carboxylic acids.
Introduction: The Structural Elucidation of this compound
This compound is a geminal dicarboxylic acid featuring a five-membered aliphatic ring. This structure presents a unique spectroscopic challenge and a rich source of information regarding the influence of steric and electronic effects on NMR parameters. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including as a building block in medicinal chemistry.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data is a prediction based on the analysis of structurally related compounds and established NMR principles. The proposed solvent for this analysis is Deuterated Dimethyl Sulfoxide (DMSO-d₆), which is capable of dissolving the polar carboxylic acid and allows for the observation of the acidic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | Singlet (broad) | 2H | -COOH | The acidic protons of the carboxylic acid groups are highly deshielded due to the electronegativity of the oxygen atoms and intramolecular hydrogen bonding. Their chemical shift is typically observed in the 10-13 ppm range and can be broad[1][2][3]. The use of DMSO-d₆ as a solvent helps in observing these exchangeable protons. |
| ~2.2 - 2.4 | Triplet | 4H | -CH₂- (α to COOH) | These methylene protons are adjacent to the quaternary carbon bearing the carboxylic acid groups. The electron-withdrawing effect of the two carboxyl groups deshields these protons, shifting them downfield. They are expected to appear as a triplet due to coupling with the adjacent methylene protons. |
| ~1.6 - 1.8 | Quintet | 4H | -CH₂- (β to COOH) | These methylene protons are further away from the electron-withdrawing carboxyl groups and are therefore more shielded, appearing at a higher field (lower ppm). They will appear as a quintet due to coupling with the four neighboring methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar cyclic carboxylic acids and general substituent effects.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174 | -COOH | The carbonyl carbons of carboxylic acids are highly deshielded and typically resonate in the 160-180 ppm region[2][4]. |
| ~55 | C(COOH)₂ | The quaternary carbon atom bonded to the two carboxyl groups is expected to be significantly deshielded due to the inductive effect of the electronegative oxygen atoms. |
| ~35 | -CH₂- (α to COOH) | The carbon atoms of the methylene groups adjacent to the quaternary carbon are deshielded compared to a simple cyclopentane ring. |
| ~25 | -CH₂- (β to COOH) | These methylene carbons are in a more alkane-like environment and are expected to have a chemical shift similar to that of cyclopentane itself[5][6]. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid this compound.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is crucial for dissolving the carboxylic acid and for observing the exchangeable acidic protons[7].
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm)[5][8].
- Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- ¹³C NMR:
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay is necessary for quaternary carbons.
- Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio, especially for the quaternary carbon.
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Structural Elucidation and Spectral Interpretation
The predicted NMR data provides a clear picture of the molecular structure of this compound.
Figure 1: Molecular structure of this compound with predicted ¹H NMR assignments.
The high degree of symmetry in the molecule simplifies the spectra. The two carboxylic acid groups are chemically equivalent, as are the two pairs of methylene groups in the cyclopentane ring. This equivalence leads to a smaller number of signals than might be expected for a molecule with this many atoms.
Conclusion
This in-depth technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. By leveraging data from analogous structures and fundamental NMR principles, we have predicted the chemical shifts and multiplicities, offering a valuable resource for researchers in the field. The detailed experimental protocol further equips scientists with the necessary methodology to acquire high-quality spectra for this and similar compounds. The understanding of these spectral features is paramount for the unambiguous identification and characterization of this important chemical entity.
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Solubility of Cyclopentane-1,1-dicarboxylic acid in common organic solvents
Technical Guide: Solubility Profile of Cyclopentane-1,1-dicarboxylic Acid
A Foundational Resource for Experimental Determination and Application in Pharmaceutical Development
Executive Summary
This compound is a valuable building block in medicinal chemistry and drug development. Its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents. A thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound. This guide addresses this critical knowledge gap. Instead of presenting non-existent data, we provide a comprehensive framework for its experimental determination. We delve into the physicochemical properties of the molecule to establish a theoretical solubility profile. Most importantly, this document provides a detailed, field-proven protocol for researchers to reliably and accurately measure the solubility of this compound in common organic solvents. This guide is intended to empower researchers, process chemists, and formulation scientists with the foundational knowledge and practical tools required to generate and apply this crucial dataset, thereby accelerating drug development timelines.
Introduction: The Strategic Importance of this compound
In the landscape of pharmaceutical synthesis, cyclic motifs are prized for their ability to confer conformational rigidity and novel three-dimensional structures to drug candidates. The cyclopentane ring, in particular, is a core component in a multitude of approved drugs and investigational molecules, where it often serves as a bioisostere for other ring systems or as a scaffold to orient functional groups in a specific vector.[1] this compound (CAS 5802-65-3) is a prime example of a versatile intermediate. The gem-dicarboxylic acid moiety offers a unique stereochemical and reactive handle for building molecular complexity.
The successful application of this intermediate in a laboratory or manufacturing setting hinges on a deep understanding of its physical properties, chief among them being solubility. Solubility data is not merely an academic parameter; it is the cornerstone of process optimization and formulation development:
-
Process Chemistry: Rational selection of reaction solvents, optimization of reaction concentration, and development of efficient downstream crystallization and purification protocols are all dictated by solubility.
-
Formulation Science: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility is a critical determinant of bioavailability and informs the choice of excipients and delivery systems.
-
Safety and Handling: Understanding solubility is crucial for developing effective cleaning protocols and managing waste streams.
This guide provides the necessary theoretical background and a practical, validated methodology to systematically characterize the solubility of this compound.
Physicochemical Properties and Theoretical Solubility Profile
To predict how a compound will behave in different solvents, we must first understand its intrinsic properties. The structure of this compound—a five-membered aliphatic ring with two carboxylic acid groups attached to the same carbon—creates a distinct balance of polar and non-polar characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 190°C (with decomposition) | [3] |
Structural Analysis and Causality of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[4][5] This means that substances with similar intermolecular forces are more likely to be miscible.
-
Polar Domain: The molecule's dominant feature is the gem-dicarboxylic acid group. The two carboxyl (-COOH) moieties are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl protons) and hydrogen bond acceptors (at the carbonyl and hydroxyl oxygens). This polar "head" will seek strong dipole-dipole interactions and hydrogen bonding with solvent molecules.
-
Non-polar Domain: The cyclopentane ring is a compact, non-polar, hydrophobic hydrocarbon structure. It interacts primarily through weaker van der Waals (London dispersion) forces.
This duality dictates that the molecule's solubility will be a trade-off between these two competing characteristics. While some sources describe its solubility in organic solvents as "excellent," this is a qualitative statement that requires quantitative validation for scientific application.[2]
Predicted Solubility in Common Organic Solvents
Based on its structure, we can predict its relative solubility across different solvent classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl groups and can engage in strong hydrogen bonding. We predict high solubility in these solvents, as they can effectively solvate both the hydrogen-bond-donating and -accepting sites of the dicarboxylic acid groups.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. We predict good to moderate solubility in this class. Solvents like acetone and DMF should be effective at solvating the molecule, though perhaps less so than protic solvents.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. The energy required to break the strong hydrogen-bonded crystal lattice of the solid dicarboxylic acid would not be compensated by the weak van der Waals interactions with the solvent. We predict low to negligible solubility in non-polar solvents.
A Validated Protocol for Experimental Solubility Determination
The absence of published data necessitates a robust and reproducible experimental approach. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid. It is a self-validating system when performed with proper controls.
Principle of the Method
A surplus of the solid solute (this compound) is agitated in the solvent of interest at a constant, controlled temperature for a duration sufficient to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration is then measured by a suitable analytical technique, representing the solubility at that specific temperature.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the critical steps of the isothermal shake-flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Step-by-Step Experimental Protocol
-
Preparation of Vials: To a series of 4 mL glass vials, add an excess amount of this compound (e.g., ~50-100 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a magnetic stir plate set within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. Trustworthiness Check: To validate the equilibration time, samples can be taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.
-
Sample Collection: After agitation, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a disposable syringe. Immediately attach a 0.22 µm syringe filter (PTFE is suitable for most organic solvents) and dispense the filtrate into a clean, pre-weighed vial for analysis. Causality Note: This rapid filtration step is critical to prevent the supersaturated solution from crystallizing due to temperature changes upon removal from the incubator.
-
Quantification:
-
Gravimetric Method (for non-volatile solvents): Accurately weigh the vial containing the filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Reweigh the vial to determine the mass of the dissolved solid.
-
Chromatographic Method (e.g., HPLC-UV): Quantitatively dilute a known volume of the filtrate with a suitable mobile phase. Analyze the concentration against a pre-prepared calibration curve of the compound. This is the preferred method for its accuracy and sensitivity.
-
-
Calculation: Express the solubility in standard units such as mg/mL, g/100 mL, or mol/L.
Data Presentation and Interpretation
For clarity and comparative analysis, all experimentally determined solubility data should be summarized in a structured table.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | |
| Polar Aprotic | Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] | |
| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | [Calculated Value] | |
| Non-polar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Hexane | 1.9 | [Experimental Value] | [Calculated Value] |
Interpretation for Drug Development
-
High Solubility (e.g., >50 mg/mL): Solvents in this category (likely polar protic) are excellent candidates for reaction media, stock solution preparation, and potentially for purification via anti-solvent crystallization.
-
Moderate Solubility (e.g., 5-50 mg/mL): These solvents may be useful for controlled crystallizations where a specific yield and particle size are desired.
-
Low Solubility (e.g., <1 mg/mL): These solvents (likely non-polar) are ideal candidates for use as anti-solvents or for washing solids to remove more soluble impurities.
Conclusion
While published quantitative solubility data for this compound is currently unavailable, its importance in pharmaceutical development necessitates a clear path for its determination. This guide has established a strong theoretical framework for predicting its solubility based on its unique molecular structure. More critically, it has provided a detailed, authoritative, and practical protocol for researchers to generate this vital data in their own laboratories. By following the validated isothermal shake-flask method outlined herein, scientists can produce reliable and reproducible solubility profiles, enabling the rational design of synthetic routes, purification strategies, and formulation approaches, ultimately fostering more efficient and robust drug development programs.
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Chemistry LibreTexts. (2023, April 16). 13.6: Polarity and Properties. Retrieved from [Link]
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Theoretical Conformational Analysis of Cyclopentane-1,1-dicarboxylic Acid
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclopentane rings are prevalent scaffolds in medicinal chemistry, where molecular conformation is a critical determinant of biological activity. This guide provides a comprehensive framework for the theoretical conformational analysis of Cyclopentane-1,1-dicarboxylic acid, a model system for geminally disubstituted cyclopentanes. We delineate the fundamental principles of cyclopentane ring puckering, present a rigorous, step-by-step computational protocol grounded in modern quantum chemical methods, and discuss the anticipated conformational preferences governed by steric and electronic factors, including the potential for intramolecular hydrogen bonding. This document serves as a self-validating blueprint for researchers aiming to accurately predict and understand the conformational landscape of substituted cycloalkanes.
Introduction: The Significance of Cyclopentane Conformation
Cyclopentane and its derivatives are fundamental structural motifs found in a vast array of natural products and synthetic pharmaceuticals. Their prevalence stems from their ability to present substituents in well-defined three-dimensional arrangements, which is crucial for molecular recognition at biological targets such as enzymes and receptors. The biological function of these molecules is inextricably linked to their accessible conformations. A thorough understanding of the potential energy surface (PES) and the relative stability of different conformers is therefore indispensable for rational drug design and development.
This compound presents a particularly interesting case. The geminal dicarboxylic acid groups at a single carbon atom introduce significant steric constraints and the potential for intramolecular interactions that profoundly influence the puckering of the five-membered ring. This guide will use this molecule as a case study to detail a robust theoretical workflow for elucidating its conformational preferences.
The Conformational Landscape of the Cyclopentane Ring
Unlike the planar representation often used in 2D drawings, a planar cyclopentane ring is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds.[1] To alleviate this strain, the ring adopts non-planar, puckered conformations.[1] The conformational space of cyclopentane is primarily described by two low-energy forms: the Envelope and the Half-Chair .
-
Envelope (C
ssymmetry): In this conformation, four carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an envelope with an open flap. This arrangement reduces some, but not all, of the torsional strain.[1] -
Half-Chair (C
2symmetry): Here, three adjacent carbon atoms are coplanar, while the other two are displaced on opposite sides of the plane.
For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert through a low-energy process known as pseudorotation .[2][3][4] This process involves a continuous wave-like motion of the pucker around the ring, allowing each carbon atom to sequentially take the out-of-plane position.[3][5] However, the introduction of substituents, especially bulky ones like carboxylic acid groups, creates a more rugged energy landscape with distinct energy minima, making certain conformations significantly more stable than others.[6][7]
Quantifying Ring Pucker: Cremer-Pople Coordinates
A rigorous and standardized method for describing the exact conformation of any N-membered ring is provided by the Cremer-Pople puckering coordinates.[8][9][10] For a five-membered ring, the entire conformational space can be defined by just two parameters:
-
Puckering Amplitude (q): This parameter quantifies the degree of non-planarity of the ring. A value of q = 0 corresponds to a perfectly flat ring.
-
Phase Angle (φ): This angle, ranging from 0° to 360°, describes the location of the pucker around the ring. Different values of φ correspond to different envelope and half-chair conformations.
This system allows for an unambiguous, quantitative comparison of conformations obtained from computational models.[9][11]
A Validated Protocol for Theoretical Conformational Analysis
To ensure scientific integrity, the described protocol is a self-validating system. Each step builds upon the last, refining the results with increasing levels of theoretical accuracy, and culminates in a verification step to confirm the nature of the identified stationary points on the potential energy surface.
Experimental Protocol
Step 1: Initial 3D Structure Generation
-
Action: Generate an initial 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView, ChemDraw).
-
Causality: This provides a necessary starting point for computational analysis. The initial geometry does not need to be perfect, as it will be optimized in subsequent steps.
Step 2: Broad Conformational Search with Molecular Mechanics (MM)
-
Action: Perform a systematic or stochastic conformational search using a robust molecular mechanics force field (e.g., MMFF94, OPLS3e). This can be accomplished with various software packages.[12][13][14][15][16]
-
Causality: MM methods are computationally inexpensive, allowing for a rapid and broad exploration of the potential energy surface. This step is crucial to identify a diverse set of low-energy candidate conformations and avoid getting trapped in a local minimum during the more computationally demanding quantum mechanics stage.
Step 3: Quantum Mechanics (QM) Geometry Optimization
-
Action: Take the unique, low-energy conformers identified in Step 2 (typically those within 10-15 kcal/mol of the global minimum) and perform full geometry optimization using Density Functional Theory (DFT).
-
Method Selection Rationale:
-
Functional: The choice of DFT functional is critical. For this compound, intramolecular hydrogen bonding and dispersion forces are expected to be significant. The M06-2X functional is highly recommended as it is specifically parameterized to accurately handle non-covalent interactions, including hydrogen bonding and dispersion.[17][18][19][20][21] Standard functionals like B3LYP may perform less well for these types of interactions.[19]
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a suitable choice.[22][23] The inclusion of diffuse functions ('+') is essential for accurately describing lone pairs and the potential for hydrogen bonding, while the polarization functions ('d,p') allow for flexibility in the electron density distribution.[22][24][25][26]
-
-
Causality: QM methods provide a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies compared to MM. This step refines the initial conformers to their true energy minima at a high level of theory.
Step 4: Verification of Stationary Points
-
Action: Perform a vibrational frequency calculation at the same level of theory (e.g., M06-2X/6-311+G(d,p)) for each optimized structure.
-
Causality: This is a crucial validation step. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable conformer. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energies.
Caption: Workflow for the Theoretical Conformational Analysis of a Flexible Molecule.
Predicted Conformational Preferences of this compound
While a full computational study is required for definitive results, we can predict the key structural factors that will govern the conformational equilibrium of this compound.
Steric Hindrance: The two carboxylic acid groups are bulky. In an envelope conformation where the substituted carbon (C1) is part of the four-atom plane, one carboxyl group will be forced into an "axial-like" position, potentially clashing with other axial hydrogens. An envelope conformation with C1 as the out-of-plane "flap" atom might alleviate some of this strain. Similarly, in a half-chair conformation, the relative orientation of the two carboxyl groups will be a major determinant of stability.
Intramolecular Hydrogen Bonding: The most significant factor is likely the potential for intramolecular hydrogen bonding between the two carboxyl groups. A conformation that allows the hydroxyl hydrogen of one group to form a hydrogen bond with the carbonyl oxygen of the other would be significantly stabilized. This typically requires the formation of a seven-membered ring system (O=C-C-C-O-H···O). Such an interaction would act as a "conformational lock," severely restricting pseudorotation and strongly favoring the specific pucker that facilitates this bond. Computational studies on other dicarboxylic acids have shown these intramolecular hydrogen bonds can have stabilization energies of around 28-29 kJ/mol.[27] However, forming this seven-membered ring within the constraints of the five-membered cyclopentane ring may introduce additional strain.[28]
Caption: Predicted Equilibrium between H-bonded and non-H-bonded conformers.
Data Presentation
The final output of the analysis should be summarized in a table, allowing for easy comparison of the key energetic and geometric parameters of the most stable conformers.
| Conformer ID | Point Group | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Puckering Amp. q (Å) | Phase Angle φ (°) | H-Bond (Y/N) |
| Conf-1 | C | 0.00 | 0.00 | 0.42 | 125.3 | Y |
| Conf-2 | C | 5.8 | 6.1 | 0.39 | 180.0 | N |
| Conf-3 | C | 6.5 | 6.7 | 0.40 | 270.0 | N |
| (Note: Values are hypothetical and for illustrative purposes only. Actual values must be derived from QM calculations.) |
Conclusion
The theoretical conformational analysis of this compound is a multi-step process that requires a careful blend of computationally efficient exploration and high-accuracy quantum mechanical refinement. The conformational landscape is predicted to be dominated by a structure that can accommodate a stabilizing intramolecular hydrogen bond, which would significantly restrict the ring's flexibility. The robust, validated protocol outlined in this guide provides a clear pathway for researchers to reliably determine the conformational preferences of this, and other, substituted cycloalkanes. These insights are paramount for understanding structure-activity relationships and are a cornerstone of modern, computationally-driven drug discovery.
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The Architectonics of the Five-Membered Ring: A Historical Guide to the Synthesis of Cyclopentane Dicarboxylic Acids
Introduction: The Enduring Significance of the Cyclopentane Ring
The cyclopentane ring, a fundamental motif in organic chemistry, has captivated chemists for over a century. Its prevalence in natural products, from prostaglandins to steroids, and its utility as a rigid scaffold in medicinal chemistry underscore its importance. The introduction of two carboxylic acid functionalities onto this five-membered ring unlocks a vast chemical space, providing precursors for polymers, fragrances, and a diverse array of pharmacologically active agents. This guide provides an in-depth technical exploration of the historical methods developed to synthesize the three primary isomers of cyclopentane dicarboxylic acid: the 1,1-, 1,2-, and 1,3-disubstituted congeners. We will delve into the foundational work of chemical pioneers, examining not only the synthetic protocols but also the underlying mechanistic principles and the experimental rationale that guided their groundbreaking discoveries.
The late 19th century was a period of burgeoning interest in cyclic compounds, spurred by Adolf von Baeyer's seminal work on ring strain in 1885.[1][2][3][4] Baeyer's theory, while later refined, provided an initial framework for understanding the stability of cyclic systems and ignited a quest to synthesize these intriguing structures. It was within this intellectual landscape that chemists like William Henry Perkin Jr., Walter Dieckmann, and Jocelyn Field Thorpe developed elegant strategies for the construction of five-membered rings, laying the groundwork for modern alicyclic chemistry.[5][6][7]
The Geminal Diacid: Synthesis of 1,1-Cyclopentanedicarboxylic Acid
The construction of a quaternary carbon center bearing two carboxylic acid groups on a cyclopentane ring presented a unique synthetic challenge to early organic chemists. The most enduring and historically significant approach to 1,1-cyclopentanedicarboxylic acid relies on the principles of the malonic ester synthesis, a powerful tool for carbon-carbon bond formation.[8][9]
The Malonic Ester Approach: A Classic Cyclization
The core strategy involves the dialkylation of a malonic ester with a 1,4-dihalobutane, followed by hydrolysis and decarboxylation of the resulting cyclic diester. This method directly assembles the cyclopentane ring with the desired gem-dicarboxylic acid functionality.
Reaction Workflow:
Caption: Malonic ester synthesis of 1,1-cyclopentanedicarboxylic acid.
Causality Behind Experimental Choices:
The choice of diethyl malonate was strategic due to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups. This allows for easy deprotonation with a relatively mild base like sodium ethoxide to form a stabilized enolate. The use of a dihalide, such as 1,4-dibromobutane, enables a sequential double alkylation. The first alkylation forms an intermediate that, upon deprotonation of the remaining acidic proton, undergoes an intramolecular nucleophilic substitution to form the five-membered ring.[10] The subsequent hydrolysis of the diethyl ester to the dicarboxylic acid is a standard procedure, typically carried out under acidic or basic conditions.
Detailed Experimental Protocol (Adapted from historical accounts): [8][11]
-
Preparation of Sodium Ethoxide: In a flame-dried flask equipped with a reflux condenser, dissolve metallic sodium in absolute ethanol under an inert atmosphere.
-
Reaction Setup: In a separate flask, charge diethyl malonate and 1,4-dibromobutane.
-
Cyclization: Slowly add the sodium ethoxide solution to the mixture of diethyl malonate and 1,4-dibromobutane with vigorous stirring. An exothermic reaction will ensue, and the reaction mixture may require cooling to maintain a controlled temperature. After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization.
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1,1-cyclopentanedicarboxylate.
-
Hydrolysis: Reflux the crude diester with a solution of sodium hydroxide in ethanol and water until the hydrolysis is complete.
-
Acidification and Product Isolation: After cooling, acidify the reaction mixture with concentrated hydrochloric acid. The 1,1-cyclopentanedicarboxylic acid will precipitate and can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent.
| Parameter | Historical Malonic Ester Synthesis |
| Starting Materials | Diethyl malonate, 1,4-Dihalobutane |
| Base | Sodium ethoxide |
| Solvent | Ethanol |
| Key Intermediate | Diethyl 1,1-cyclopentanedicarboxylate |
| Typical Yield | Moderate |
The Vicinal Diacid: Syntheses of 1,2-Cyclopentanedicarboxylic Acids
The synthesis of 1,2-cyclopentanedicarboxylic acid, which can exist as both cis and trans isomers, has been a subject of intense investigation, with some of the earliest methods dating back to the late 19th century.
Perkin's Synthesis of trans-1,2-Cyclopentanedicarboxylic Acid (1887)
William Henry Perkin Jr., a prominent figure in the history of alicyclic chemistry, developed an ingenious multi-step synthesis starting from the readily available diethyl malonate.[5]
Reaction Mechanism:
Caption: Perkin's synthesis of trans-1,2-cyclopentanedicarboxylic acid.
Detailed Experimental Protocol (Conceptual, based on Perkin's work):
-
Formation of the Tetraester: React two equivalents of sodio diethyl malonate with one equivalent of 1,3-dibromopropane to yield tetraethyl pentane-1,1,5,5-tetracarboxylate.
-
Bromination: Treat the tetraester with bromine to afford the corresponding dibromo derivative.
-
Cyclization: Induce intramolecular cyclization of the dibromo compound with sodium ethoxide to form a cyclopentane ring.
-
Hydrolysis and Decarboxylation: Hydrolyze the resulting cyclic tetraester with acid and heat to effect decarboxylation, yielding trans-1,2-cyclopentanedicarboxylic acid.
Causality Behind Experimental Choices:
Perkin's choice of a multi-step approach reflects the challenges of direct cyclization to form the 1,2-disubstituted pattern. By first constructing a linear precursor and then inducing cyclization, he could control the connectivity of the final product. The final decarboxylation step is a classic transformation of β-keto acids or gem-dicarboxylic acids formed during the hydrolysis of the malonic ester derivatives.
From Pimelic Acid: A Ring-Contraction Approach
Another historical route to 1,2-cyclopentanedicarboxylic acid involves the ring contraction of a six-membered ring precursor derived from pimelic acid. Pimelic acid itself could be prepared from sources like salicylic acid.[12][13]
Reaction Workflow:
Caption: Synthesis of 1,2-cyclopentanedicarboxylic acid from pimelic acid.
The Favorskii rearrangement of an α-halocyclohexanone, which can be derived from pimelic acid, provides a pathway to a cyclopentanecarboxylic acid derivative.[14][15][16][17][18] This method, while historically significant, often involves multiple steps and can lead to mixtures of isomers.
The Meta-Isomer: Syntheses of 1,3-Cyclopentanedicarboxylic Acids
The synthesis of 1,3-cyclopentanedicarboxylic acid has also been a focus of historical synthetic efforts, with two key methods emerging as particularly important: the Dieckmann condensation and the Perkin alicyclic synthesis.
The Dieckmann Condensation: Intramolecular Claisen Cyclization
In 1894, Walter Dieckmann reported that the intramolecular condensation of diethyl adipate using a base like sodium ethoxide yields a cyclic β-keto ester, which can then be converted to 1,3-cyclopentanedicarboxylic acid.[19] This reaction, a powerful tool for the formation of five- and six-membered rings, is an intramolecular version of the Claisen condensation.[20][21]
Reaction Mechanism:
Caption: The Dieckmann condensation for the synthesis of a 1,3-cyclopentanedicarboxylic acid precursor.
Detailed Experimental Protocol (Adapted from Dieckmann's original work): [19]
-
Reaction Setup: In a flask equipped with a reflux condenser, add diethyl adipate and a solution of sodium ethoxide in absolute ethanol.
-
Cyclization: Heat the mixture to reflux for several hours. The reaction progress can be monitored by the consumption of the starting diester.
-
Work-up: After cooling, acidify the reaction mixture with a dilute acid. Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude ethyl 2-oxocyclopentanecarboxylate.
-
Conversion to the Diacid: The resulting β-keto ester can be further manipulated through alkylation, hydrolysis, and decarboxylation sequences to yield various substituted 1,3-cyclopentanedicarboxylic acids.
The Thorpe-Ziegler Reaction: A Dinitrile Cyclization
Conceptually related to the Dieckmann condensation is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile in the presence of a strong base.[10][13][18][22] The resulting cyclic α-cyanoenamine can then be hydrolyzed to a cyclic ketone, which can be further functionalized to the dicarboxylic acid. For the synthesis of a cyclopentane derivative, pimelonitrile would be the starting material.
Reaction Workflow:
Caption: Thorpe-Ziegler route to a 1,3-cyclopentanedicarboxylic acid precursor.
Comparative Summary of Historical Methods
| Method | Isomer | Key Reaction | Starting Materials | Historical Significance |
| Malonic Ester Synthesis | 1,1- | Intramolecular Dialkylation | Diethyl malonate, 1,4-Dihalobutane | A fundamental and direct approach to gem-dicarboxylic acids. |
| Perkin's Synthesis | 1,2- (trans) | Multi-step sequence | Diethyl malonate, 1,3-Dibromopropane | A pioneering and elegant synthesis of a specific isomer of the 1,2-diacid. |
| Favorskii Rearrangement | 1,2- | Ring Contraction | α-Halocyclohexanone | A classic rearrangement reaction for accessing smaller rings from larger ones. |
| Dieckmann Condensation | 1,3- | Intramolecular Condensation | Diethyl adipate | A powerful and widely used method for constructing five-membered rings. |
| Thorpe-Ziegler Reaction | 1,3- | Intramolecular Cyclization | Pimelonitrile | An important alternative to the Dieckmann condensation for ring formation. |
Conclusion: A Legacy of Innovation
The historical methods for the synthesis of cyclopentane dicarboxylic acids developed by chemists in the late 19th and early 20th centuries are a testament to their ingenuity and deep understanding of chemical principles. These foundational reactions, including the malonic ester synthesis, Perkin's multi-step approach, the Dieckmann condensation, and the Thorpe-Ziegler reaction, not only provided access to this important class of molecules but also laid the groundwork for the broader field of alicyclic chemistry. While modern synthetic methods offer greater efficiency and stereocontrol, a study of these classical routes provides invaluable insights into the evolution of organic synthesis and the enduring logic of chemical reactivity. For researchers and drug development professionals, an appreciation of this historical context can inspire new synthetic strategies and a deeper understanding of the architectonics of cyclic molecules.
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Literature review on the properties of Cyclopentane-1,1-dicarboxylic acid
An In-depth Technical Guide to the Properties of Cyclopentane-1,1-dicarboxylic Acid
Introduction: The Significance of a Geminal Dicarboxylic Acid Scaffold
This compound is an alicyclic organic compound featuring a five-membered carbon ring with two carboxylic acid functional groups attached to the same carbon atom (a geminal arrangement). This unique structural motif imparts specific chemical properties and makes it a valuable building block in various fields of chemical synthesis. While its isomers, particularly the 1,2- and 1,3-dicarboxylic acids, have been explored extensively, the 1,1-isomer serves a distinct role as a constrained scaffold. In medicinal chemistry and drug development, the cyclopentane ring is a common motif, often used to introduce hydrophobicity and conformational rigidity.[1] The geminal dicarboxylic acid group provides two points for further functionalization, allowing for the synthesis of spirocycles, complex polymers, and pharmacologically active molecules. This guide offers a comprehensive review of its properties, synthesis, and applications for researchers and drug development professionals.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its application in synthesis and materials science. While specific experimental data for this isomer is less common than for its 1,2- and 1,3-counterparts, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Quantitative Data Summary
The following table summarizes key physicochemical properties. Data for related isomers are included for comparative context.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₁₀O₄ | N/A |
| Molecular Weight | 158.15 g/mol | [2] |
| CAS Number | 5802-65-3 | N/A |
| Appearance | Expected to be a white crystalline solid | N/A |
| pKa Values (Predicted) | pKa₁ ≈ 4.0-4.5; pKa₂ ≈ 6.0-6.5 | [3][4] |
| Solubility | Soluble in polar organic solvents and water | [5] |
Note: pKa values are estimated based on values for cis-cyclopentane-1,2-dicarboxylic acid (pKa₁: 4.43, pKa₂: 6.67) and (1R,3S)-cyclopentane-1,3-dicarboxylic acid (pKa₁: 4.26, pKa₂: 5.51). The geminal arrangement in the 1,1-isomer may slightly alter these values due to electronic effects.[3][4]
Spectroscopic Profile (Predicted)
While experimental spectra are not widely published, the expected spectroscopic characteristics can be inferred from the molecular structure and data from similar compounds.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxyl groups is anticipated.[6] A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration will also be a defining feature.[6]
-
¹H NMR Spectroscopy : The proton NMR spectrum would be relatively simple. Due to molecular symmetry and rapid conformational flipping of the cyclopentane ring at room temperature, the eight methylene protons on the ring are expected to be chemically equivalent or very similar.[7] This would likely result in two main signals:
-
A multiplet or broad singlet for the ring protons (-CH₂-), integrating to 8H.
-
A very broad singlet at a downfield chemical shift (>10 ppm) for the two acidic carboxylic acid protons (-COOH), integrating to 2H. This peak may not always be observed depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides a clear fingerprint of the carbon skeleton. Three distinct signals are predicted:
-
A signal for the quaternary carbon (C1) bonded to both carboxyl groups.
-
A signal for the four methylene carbons (-CH₂-) of the ring. Similar to cyclopentane itself, which shows a single peak, the symmetry of the 1,1-disubstituted ring should render these four carbons chemically equivalent.[8]
-
A downfield signal for the two equivalent carbonyl carbons (-COOH).
-
Synthesis and Reactivity
The most common and reliable route to this compound involves a two-step process: the formation of its diethyl ester followed by hydrolysis. This approach leverages the well-established malonic ester synthesis.
Overall Synthesis Workflow
The synthesis begins with the alkylation of diethyl malonate with 1,4-dibromobutane to form the cyclic diester, which is then hydrolyzed to the target diacid.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Diethyl Ester
This protocol is adapted from established procedures for synthesizing analogous cyclobutanedicarboxylic acids and represents a robust method.[9]
Part A: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Causality: Sodium ethoxide is a strong, non-nucleophilic base required to deprotonate diethyl malonate, forming the reactive enolate nucleophile. Anhydrous conditions are critical to prevent quenching of the base and enolate.[9]
-
-
Reaction Setup: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Alkylation & Cyclization: Add 1,4-dibromobutane (1 equivalent) dropwise to the stirred solution. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
-
Causality: The reaction proceeds via a double Sₙ2 mechanism. The first alkylation is intermolecular, and the second is an intramolecular cyclization to form the five-membered ring. Refluxing provides the necessary activation energy for both steps.
-
-
Workup and Purification: Cool the reaction mixture and remove the ethanol by distillation. Add water to dissolve the sodium bromide byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.
Part B: Hydrolysis to this compound
-
Saponification: The purified diethyl cyclopentane-1,1-dicarboxylate is refluxed with an excess of aqueous sodium hydroxide (e.g., 10-20% solution) for several hours until the organic layer is fully dissolved, indicating complete saponification to the disodium salt.
-
Causality: Basic hydrolysis (saponification) is an irreversible process that effectively drives the reaction to completion, converting the esters to carboxylate salts.[10]
-
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. A white precipitate of this compound will form.
-
Causality: Acidification protonates the carboxylate anions, causing the neutral, less soluble dicarboxylic acid to precipitate out of the aqueous solution.
-
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.
Applications in Research and Drug Development
The rigid cyclopentane scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting point for creating molecules with defined three-dimensional shapes.
Role as a Molecular Scaffold
The cyclopentane ring acts as a rigid anchor, from which other functional groups can be projected into specific regions of a biological target's binding pocket. Conformational restriction is a key strategy in drug design to improve binding affinity and selectivity.[1] The 1,1-dicarboxylic acid functionality is particularly useful for building spirocyclic systems or for creating derivatives where two distinct side chains are tethered to a single point on the scaffold.
Caption: this compound as a rigid scaffold in drug design.
Use as a Bioisostere
In drug design, a "bioisostere" is a chemical group that can replace another group in a molecule without significantly altering its biological activity. The cyclopentane-1,3-dione moiety, which can be synthesized from cyclopentane dicarboxylic acids, has been explored as a novel isostere for the carboxylic acid functional group itself.[11] These diones exhibit similar pKa values to carboxylic acids, allowing them to engage in similar ionic interactions with biological targets while offering a different structural profile that can modulate properties like lipophilicity and metabolic stability.[11] This highlights the utility of the underlying cyclopentane dicarboxylic acid framework in developing advanced pharmaceutical leads.
Conclusion
This compound is a valuable, albeit less-studied, member of the cyclic dicarboxylic acid family. Its geminal substitution pattern offers unique synthetic possibilities for creating constrained molecules and spirocyclic systems. The well-established synthesis from diethyl malonate provides a reliable and scalable route for its production. For researchers in organic synthesis and medicinal chemistry, this compound represents a powerful building block for constructing novel molecular architectures with potential applications in drug discovery and materials science.
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Fundamental reaction mechanisms of Cyclopentane-1,1-dicarboxylic acid
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Cyclopentane-1,1-dicarboxylic acid
Abstract
This compound, a geminal dicarboxylic acid, serves as a pivotal intermediate in organic synthesis, particularly in the construction of complex cyclic systems. Its rigid cyclopentyl backbone and dual carboxylic acid functionalities offer unique stereochemical and reactive properties. This guide provides an in-depth exploration of the core reaction mechanisms governing its synthesis and transformation. We will dissect the intramolecular malonic ester synthesis for its formation and the fundamental principles of its thermal decarboxylation. Furthermore, we will examine related advanced methodologies, such as the Krapcho decarboxylation of its diester derivatives, which offers a milder, more controlled route to mono-acid or mono-ester products. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the causality behind the synthetic and mechanistic chemistry of this versatile building block.
Synthesis: The Perkin Alicyclic Synthesis Approach
The most fundamental and widely adopted method for synthesizing this compound is a variation of the malonic ester synthesis, specifically the Perkin alicyclic synthesis.[1] This intramolecular cyclization strategy is highly efficient for forming five- and six-membered rings. The causality behind this choice rests on the high acidity of the α-protons of diethyl malonate, which facilitates the formation of a stable enolate, and the favorable thermodynamics of forming a five-membered ring from a suitable linear precursor.
Mechanism of Synthesis
The synthesis proceeds through three distinct, mechanistically critical stages: enolate formation, intramolecular SN2 cyclization, and saponification.
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate diethyl malonate. The choice of ethoxide is crucial; using an alkoxide that matches the ester groups prevents unwanted transesterification reactions, which would lead to a mixture of products.[1] The resulting enolate is stabilized by resonance, with the negative charge delocalized across both carbonyl oxygen atoms, making it an excellent nucleophile.
-
Intramolecular Alkylation: The enolate is reacted with 1,4-dibromobutane. The first step is a standard intermolecular SN2 reaction where the enolate displaces one of the bromide ions. A second equivalent of base then deprotonates the newly substituted malonic ester, generating a new enolate. This sets the stage for the key ring-closing step: an intramolecular SN2 reaction. The carbanion attacks the carbon atom bearing the second bromine atom, displacing it and forming the cyclopentane ring.[1] This intramolecular process is entropically favored for forming five-membered rings.
-
Saponification and Acidification: The resulting diethyl cyclopentane-1,1-dicarboxylate is then hydrolyzed to the dicarboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide (saponification) to form the disodium salt, followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate groups, yielding the final product.[2]
Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis.
| Step | Reagent/Component | Quantity | Purpose | Causality/Rationale |
| 1 | Sodium Metal | 2.3 g (0.1 mol) | Base Formation | Reacts with ethanol to form sodium ethoxide in situ, ensuring an anhydrous, strong base. |
| 2 | Absolute Ethanol | 50 mL | Solvent/Reagent | Serves as the solvent and the precursor for the ethoxide base. |
| 3 | Diethyl Malonate | 8.0 g (0.05 mol) | Starting Material | Provides the acidic α-protons and the core dicarboxylate structure. |
| 4 | 1,4-Dibromobutane | 10.8 g (0.05 mol) | Alkylating Agent | Provides the four-carbon chain required for cyclization into a five-membered ring. |
| 5 | Sodium Hydroxide (aq) | 20% solution | Saponification | Hydrolyzes the ester groups to carboxylate salts. |
| 6 | Hydrochloric Acid (conc) | As needed | Acidification | Protonates the dicarboxylate salt to yield the final dicarboxylic acid. |
Methodology:
-
Base Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, carefully add sodium metal pieces to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the reaction to proceed until all sodium has dissolved, forming a solution of sodium ethoxide.
-
First Alkylation: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise with stirring. After the addition is complete, add 1,4-dibromobutane dropwise.
-
Cyclization: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to drive the intramolecular cyclization to completion.
-
Hydrolysis: Cool the reaction mixture and add the aqueous sodium hydroxide solution. Heat the mixture to reflux for an additional 2 hours to ensure complete saponification of the diester.
-
Isolation: After cooling, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted organic materials. Carefully acidify the aqueous layer with concentrated HCl until the solution is strongly acidic (pH < 2), which will precipitate the this compound.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol to obtain the purified product.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Decarboxylation: A Classic Thermal Elimination
Geminal dicarboxylic acids, such as this compound, are well-known to undergo decarboxylation upon heating.[3] This reaction is a cornerstone of malonic ester synthesis, as it provides a reliable method to convert the synthesized dicarboxylic acid into a monocarboxylic acid.[4]
Mechanism of Thermal Decarboxylation
The thermal decarboxylation of a gem-dicarboxylic acid proceeds through a concerted, six-membered cyclic transition state, a type of pericyclic reaction.[5][6]
-
Cyclic Transition State: Upon heating, one of the carboxylic acid groups arranges itself such that its hydroxyl proton forms a hydrogen bond with the carbonyl oxygen of the adjacent carboxyl group. This forms a six-membered, chair-like ring.
-
Concerted Bond Reorganization: Within this transition state, a concerted shift of electrons occurs. The O-H bond breaks, with the electrons forming a new C=O double bond. Simultaneously, the C-C bond between the two carboxyl-bearing carbons breaks, with its electrons forming a C=C double bond in the resulting enol. The original carbonyl π-bond breaks to form a new O-H bond.
-
CO₂ Elimination & Enol Formation: This concerted process results in the elimination of a stable molecule of carbon dioxide (CO₂) and the formation of an enol intermediate.[4]
-
Tautomerization: The enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form, which in this case is the final product, cyclopentanecarboxylic acid.[2]
This mechanism is self-validating as the primary driving force is the highly favorable entropy change associated with the release of a gaseous CO₂ molecule.
Experimental Protocol: Decarboxylation to Cyclopentanecarboxylic acid
| Step | Reagent/Component | Quantity | Purpose | Causality/Rationale |
| 1 | This compound | 5.0 g | Starting Material | The gem-dicarboxylic acid to be decarboxylated. |
| 2 | Heat (Oil Bath) | 150-180 °C | Energy Input | Provides the activation energy for the pericyclic elimination reaction. |
Methodology:
-
Setup: Place the this compound in a small distilling flask. The side arm of the flask should be connected to a condenser and a receiving flask.
-
Heating: Heat the flask in an oil bath. The temperature should be raised gradually to just above the melting point of the diacid (approx. 155-160 °C).
-
Reaction: As the temperature rises, vigorous effervescence (evolution of CO₂) will be observed. The product, cyclopentanecarboxylic acid, will form as a liquid.
-
Purification: The crude cyclopentanecarboxylic acid can be purified by distillation directly from the reaction flask. Collect the fraction boiling at approximately 215-217 °C.
Visualization: Decarboxylation Mechanism
Caption: Workflow for the Krapcho Decarboxylation of a gem-diester.
Conclusion
The fundamental reaction mechanisms of this compound are rooted in classic organic chemistry principles that remain highly relevant in modern synthesis. Its formation via the Perkin alicyclic synthesis demonstrates the power of enolate chemistry for C-C bond formation and cyclization. Its subsequent thermal decarboxylation showcases a classic pericyclic reaction driven by favorable thermodynamics. For synthetic applications requiring greater control and milder conditions, the Krapcho decarboxylation of its diester precursor offers a superior alternative. A thorough understanding of these core mechanisms, their underlying principles, and their practical execution is essential for researchers leveraging this compound as a strategic building block in the development of novel chemical entities and pharmaceuticals.
References
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Unacademy. (2017). Heating Effect: Gem Di-Carboxylic Acids. Available at: [Link]
-
Olah, G. A., & Mehrotra, A. K. (1979). Decarbalkoxylation of (β-Ketoesters and Gem-Diesters Initiated by Iodotrimethylsilane. Synthetic Communications, 9(3), 233-235. Available at: [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]
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Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66. Available at: [Link]
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OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
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Allen Institute. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from [Link]
-
Krapcho, A. P., et al. (1982). Synthetic applications and mechanism studies of the decarbalkoxylations of geminal diesters and related systems effected in dimethyl sulfoxide by water and/or by water with added salts. The Journal of Organic Chemistry, 47(19), 3749–3753. Available at: [Link]
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Grokipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
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Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
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Organic Chemistry Reaction. (n.d.). Krapcho Decarboxylation (Krapcho Reaction). Retrieved from [Link]
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Made EJee Chemistry. (2017). (Short Trick)Heating of Gem Dicarboxylic acid (Decarboxylation)- JEE||NEET||CBSE(Organic Chem.). YouTube. Available at: [Link]
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Methodological & Application
Application Notes & Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to Cyclopentane-1,1-dicarboxylic Acid in Synthetic Chemistry
Introduction: The Unique Utility of a Geminal Dicarboxylic Acid
This compound is a non-naturally occurring, geminally-substituted cyclic dicarboxylic acid. Its structure, featuring two carboxylic acid groups attached to the same carbon atom of a five-membered ring, makes it a uniquely valuable building block in organic synthesis. The cyclopentane scaffold provides a degree of conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-receptor interactions. The gem-dicarboxylic acid moiety serves as a versatile chemical handle, enabling a range of transformations that are often challenging with other cyclic structures. This guide explores the core applications of this building block, providing detailed protocols and the scientific rationale behind its use in constructing complex molecular architectures.
The diacid itself is a white crystalline solid.[1] However, it is frequently used in its more soluble and reactive diester form, most commonly as Diethyl cyclopentane-1,1-dicarboxylate, a colorless liquid.[2] The choice between the diacid or its ester depends on the specific downstream reaction chemistry.
Key Properties and Specifications
| Property | This compound | Diethyl cyclopentane-1,1-dicarboxylate |
| Molecular Formula | C₇H₁₀O₄ | C₁₁H₁₈O₄ |
| Molecular Weight | 158.15 g/mol | 214.26 g/mol [2] |
| CAS Number | 5802-65-3[1] | 886-02-4[2] |
| Appearance | White crystalline solid[1] | Colorless liquid[2] |
| Melting Point | 190°C (decomposes)[1] | N/A |
| Solubility | Soluble in polar organic solvents | Soluble in organic solvents like ethanol[2] |
Core Synthetic Pathways from this compound
The strategic value of this building block lies in its ability to serve as a branching point for several key molecular classes. The geminal dicarboxyl groups can be manipulated in concert or sequentially to achieve diverse synthetic goals.
Figure 1: Key synthetic transformations originating from this compound and its diester derivatives.
Application 1: Synthesis of Spirocyclic Scaffolds
The 1,1-disubstitution pattern makes this compound an ideal precursor for spiro compounds, where two rings share a single carbon atom. This structural motif is of significant interest in drug discovery as it introduces three-dimensional complexity and can lead to improved pharmacological properties.[3] Spirocycles are found in a range of approved drugs, including buspirone and irbesartan.
Scientific Principle
The synthesis of spirocycles from this building block typically involves converting the two carboxylic acid groups into a reactive intermediate, such as a cyclic anhydride or a diacyl chloride. This intermediate can then react with a dinucleophile (e.g., a diamine, diol, or amino alcohol) in a condensation reaction to form the second ring, creating the spiro center.
Figure 2: General workflow for the synthesis of a spiro-imide from this compound.
Protocol 1: Synthesis of a Generic N-Substituted Spiro-imide
This protocol details the formation of a spiro-imide via a cyclic anhydride intermediate. This method is analogous to steps used in the synthesis of bioactive molecules like buspirone.[3]
Step 1: Formation of Cyclopentane-1,1-dicarboxylic Anhydride
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 31.6 mmol).
-
Reagent Addition: Add acetic anhydride (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 3 hours.[4]
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting crude anhydride is a solid or viscous oil and can often be used in the next step without further purification.
Step 2: Spiro-imide Formation
-
Reaction Setup: To the flask containing the crude anhydride, add a suitable solvent such as dichloromethane (50 mL).[4]
-
Reagent Addition: Add the desired primary amine (e.g., benzylamine, 1.05 equivalents, 33.2 mmol).
-
Reaction: Stir the mixture at room temperature overnight.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial reaction, remove the solvent in vacuo. Add toluene (75 mL) and a Dean-Stark trap to the flask.[4]
-
Dehydration: Heat the mixture to reflux for 12-24 hours to azeotropically remove water, driving the cyclization to completion.[4]
-
Purification: After cooling, concentrate the reaction mixture under vacuum. The crude product can be purified by silica gel column chromatography to yield the pure spiro-imide.
Senior Scientist's Note: The conversion to the anhydride in Step 1 is a classic and efficient way to activate both carboxyl groups simultaneously. The subsequent two-stage imide formation (amic acid formation at room temperature followed by thermal dehydration) is a robust method that minimizes side reactions and generally provides high yields. The choice of solvent for the final cyclization is critical; toluene is effective for azeotropic water removal.
Application 2: Synthesis of Conformationally Constrained Amino Acids
Incorporating conformationally restricted amino acids into peptides is a powerful strategy in drug design to increase potency, selectivity, and metabolic stability.[5][6] this compound is an excellent starting material for 1-aminocyclopentane-1-carboxylic acid (Ac5c), a non-proteinogenic amino acid where the cyclopentyl ring restricts the conformational freedom of the backbone.[7]
Scientific Principle
The synthesis leverages the differential reactivity of the two carboxyl groups. One is selectively protected as an ester, while the other is converted into an amine via a rearrangement reaction, most commonly the Curtius rearrangement. This rearrangement proceeds through an acyl azide and an isocyanate intermediate, which is then hydrolyzed to the amine without loss of the stereocenter at the C1 position.
Figure 3: Reaction pathway for the synthesis of 1-aminocyclopentane-1-carboxylic acid via the Curtius rearrangement.
Protocol 2: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid Methyl Ester
This protocol is adapted from general procedures for the synthesis of α,α-disubstituted amino acids and provides the ester, a common intermediate for peptide synthesis.[7]
-
Reaction Setup: In a 250 mL round-bottom flask cooled in an ice bath (0°C), suspend this compound (10.0 g, 63.2 mmol) in methanol (100 mL).
-
Esterification: Add thionyl chloride (SOCl₂) (5.3 mL, 75.8 mmol, 1.2 eq) dropwise to the stirred suspension. The solid will gradually dissolve.
-
Reaction: Remove the ice bath and reflux the mixture for 3 hours.[7] This step primarily forms the dimethyl ester.
-
Selective Hydrolysis (Saponification): Cool the solution and carefully add a solution of sodium hydroxide (2.53 g, 63.2 mmol, 1.0 eq) in water (20 mL). Stir at room temperature for 24 hours to selectively hydrolyze one ester group, yielding the mono-sodium salt of the mono-methyl ester.
-
Isolation of Mono-acid: Acidify the mixture to pH ~3 with 1M HCl. Extract the product into ethyl acetate (3 x 75 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude mono-acid mono-ester.
-
Curtius Rearrangement:
-
Dissolve the crude mono-acid (assuming ~50% yield from previous step, ~31.6 mmol) in anhydrous toluene (100 mL).
-
Add diphenylphosphoryl azide (DPPA) (7.5 mL, 34.8 mmol, 1.1 eq) and triethylamine (5.3 mL, 37.9 mmol, 1.2 eq).
-
Heat the mixture to reflux for 4 hours. The isocyanate intermediate is formed in situ.
-
Cool the reaction and add 6M HCl (50 mL). Reflux the biphasic mixture for 4 hours to hydrolyze the isocyanate and any remaining ester.
-
-
Purification: Cool the mixture. The product hydrochloride salt may precipitate or be in the aqueous layer. Isolate by filtration or by separating the layers, washing the organic layer with water, and combining the aqueous phases. Concentrate the aqueous solution to obtain the crude hydrochloride salt of 1-aminocyclopentane-1-carboxylic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.
Senior Scientist's Note: The selective mono-saponification in step 4 is a critical step that relies on stoichiometry. Careful control of the amount of NaOH is necessary to avoid di-acid formation. The Curtius rearrangement (step 6) is a reliable method for converting a carboxylic acid to an amine. Using DPPA is often safer and more convenient than the traditional method involving sodium azide and an acid chloride. The final hydrolysis yields the target amino acid.
Conclusion and Future Outlook
This compound and its derivatives are powerful and versatile building blocks in modern organic synthesis. Their ability to generate spirocyclic systems and conformationally constrained amino acids makes them particularly relevant to the fields of medicinal chemistry and drug discovery.[8] The protocols outlined in this guide provide a robust foundation for researchers to harness the synthetic potential of this scaffold. Future applications will likely focus on developing asymmetric syntheses from this prochiral starting material and expanding its use in creating novel bicyclic and polycyclic systems for materials science and pharmaceutical development.[9][10]
References
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- Cyclopentane Deriv
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- Synthesis of cyclopentane-1,3-dicarboxylic anhydride.PrepChem.com.
- This compound.Oakwood Chemical.
- Diethyl cyclopentane-1,1-dicarboxyl
- Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design.PubMed.
- Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.PubMed.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).PubMed Central - NIH.
- Syntheses of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (27).
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Application Notes and Protocols: Harnessing Cyclopentane-1,1-dicarboxylic Acid in the Synthesis of Novel Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a frontier class of crystalline porous materials with vast potential in catalysis, gas storage, separation, and drug delivery. The rational design of MOFs hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. This guide delves into the use of a less-explored yet highly promising organic linker, Cyclopentane-1,1-dicarboxylic acid , for the synthesis of novel MOFs. We provide a detailed scientific rationale for its use, focusing on the unique structural implications of its alicyclic, gem-dicarboxylate nature. This is followed by robust, step-by-step solvothermal protocols for the preparation of both zinc and copper-based MOFs, complete with insights into the causality behind experimental choices. Comprehensive characterization techniques and a discussion of potential applications are also presented to equip researchers with the knowledge to explore this versatile building block.
Introduction: The Case for Alicyclic Gem-Dicarboxylate Linkers in MOF Chemistry
The majority of research in MOF synthesis has historically centered on rigid, aromatic carboxylate linkers, such as terephthalic acid.[1][2] This rigidity allows for a high degree of predictability in the resulting framework topology. However, the incorporation of flexible linkers is a rapidly growing area of interest, as it can impart unique dynamic properties to the resulting frameworks, such as "breathing" or guest-induced structural transformations.[3][4]
This compound stands out as a particularly intriguing flexible linker for several key reasons:
-
Conformational Flexibility: Unlike rigid aromatic rings, the cyclopentane core is non-planar and possesses significant conformational freedom. This flexibility can lead to the formation of novel and complex network topologies that are inaccessible with rigid linkers.[1][5]
-
Defined Coordination Geometry: The geminal arrangement of the two carboxylate groups fixes their relative position, creating a specific bite angle. This geometric constraint, combined with the ring's flexibility, offers a unique balance between structural directionality and dynamic potential.
-
Increased Framework Variability: The flexible nature of the aliphatic backbone can lead to sponge-like behavior in the resulting MOF, making it a candidate for selective separation and storage applications.[1]
-
Biocompatibility Potential: MOFs constructed from aliphatic linkers and biocompatible metals (like zinc) are promising candidates for biomedical applications, such as drug delivery, due to their potential for lower toxicity compared to some aromatic linker-based systems.
These unique features make this compound a compelling building block for creating MOFs with stimuli-responsive properties and tailored functionalities.
Logical Framework for MOF Synthesis
The synthesis of a MOF is a self-assembly process governed by coordination chemistry. The general workflow involves dissolving a metal salt (the source of nodes) and the organic linker in a suitable solvent, often with the addition of a modulator to control crystal growth, and then heating the mixture in a sealed environment.
Caption: General workflow for the solvothermal synthesis of MOFs.
Experimental Protocols
The following protocols are adapted from established methods for dicarboxylate-based MOFs and provide a robust starting point for synthesis using this compound.[1] Optimization of temperature, time, and reactant ratios may be necessary to achieve the desired crystallinity and phase purity.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Zn-CPDA)
This protocol is based on common synthetic conditions for zinc-carboxylate MOFs, which often form well-defined crystalline structures.[6][7] Zinc is a versatile metal ion for MOF synthesis and is of particular interest for biomedical applications.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier Example |
| This compound | C₇H₁₀O₄ | ≥98% | Sigma-Aldrich |
| Zinc nitrate hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Acros Organics |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Fisher Scientific |
| Ethanol (200 Proof) | C₂H₅OH | ≥99.5% | VWR Chemicals |
Step-by-Step Procedure:
-
Preparation of Precursors: In a 20 mL glass scintillation vial, dissolve 79.1 mg (0.5 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF). In a separate vial, dissolve 148.7 mg (0.5 mmol) of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Rationale: Dissolving the metal salt and linker in separate solutions before mixing ensures homogeneity and can prevent premature precipitation, leading to more uniform crystal nucleation. DMF is a common high-boiling point solvent used in solvothermal synthesis that effectively dissolves both precursors.[2]
-
-
Reaction Mixture Assembly: Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave. Stir the mixture gently for 5 minutes.
-
Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 110 °C for 24 hours.
-
Rationale: The elevated temperature and pressure of the solvothermal method provide the necessary energy to overcome the kinetic barriers of MOF formation, facilitating the growth of crystalline material.[8] A 24-hour reaction time is a common starting point for dicarboxylate MOF synthesis.
-
-
Cooling and Product Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Collect the resulting white crystalline product by filtration or centrifugation.
-
Rationale: Slow cooling promotes the formation of larger, higher-quality crystals by preventing rapid precipitation and the formation of amorphous material.
-
-
Washing: Wash the collected solid with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent trapped within the pores.
-
Activation: To activate the MOF (i.e., remove guest solvent molecules from the pores), immerse the washed product in fresh ethanol for 24 hours. Then, decant the ethanol and heat the sample under a dynamic vacuum at 120 °C for 12 hours. The final activated product should be stored in a desiccator.
Protocol 2: Solvothermal Synthesis of a Copper-based MOF (Cu-CPDA)
This protocol adapts methods used for well-known copper-based MOFs, such as those derived from benzene-1,4-dicarboxylic acid.[2][9] Copper nodes, particularly the copper paddlewheel {Cu₂(OOCR)₄} secondary building unit (SBU), are common motifs in MOF chemistry.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier Example |
| This compound | C₇H₁₀O₄ | ≥98% | Sigma-Aldrich |
| Copper(II) nitrate trihydrate | Cu(NO₃)₂·3H₂O | ≥98% | Strem Chemicals |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | ≥99.8% | Fisher Scientific |
| Ethanol (200 Proof) | C₂H₅OH | ≥99.5% | VWR Chemicals |
Step-by-Step Procedure:
-
Precursor Solution: In a 20 mL glass scintillation vial, add 79.1 mg (0.5 mmol) of this compound and 120.8 mg (0.5 mmol) of Copper(II) nitrate trihydrate.
-
Solvent Addition: Add 10 mL of DMF to the vial. Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction and Crystallization: Tightly cap the vial and place it in an oven heated to 85 °C for 20 hours.
-
Rationale: A slightly lower temperature compared to the zinc synthesis is often sufficient for copper-based MOFs. The reaction can often be carried out in a sealed glass vial if the autogenerated pressure is not excessive.
-
-
Cooling and Isolation: Allow the vial to cool to room temperature. Blue or green crystals should be visible. Decant the mother liquor and collect the crystals.
-
Washing and Activation: Wash the product with fresh DMF (3 x 10 mL) and then exchange the solvent with ethanol (3 x 10 mL) over a 24-hour period. Dry the sample under vacuum at 100-120 °C for 12 hours to obtain the activated MOF.
Characterization of the Synthesized MOFs
Proper characterization is essential to confirm the successful synthesis, structure, and properties of the new MOF material.
Caption: Key techniques for the characterization of synthesized MOFs.
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk sample. A unique diffraction pattern indicates the formation of a new crystalline phase.[10]
-
Single-Crystal X-Ray Diffraction (SCXRD): If suitable single crystals are obtained, SCXRD provides the definitive atomic structure, revealing the coordination environment of the metal ions, the binding mode of the linker, and the overall 3D topology of the framework.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the temperature required for complete activation (removal of guest solvent molecules).[10]
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., cubic, rod-like, plate-like) and size distribution of the MOF crystals.
-
Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the permanent porosity of the activated MOF. From this data, key parameters like the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated.[10]
Potential Applications
MOFs derived from this compound are expected to be versatile materials. Their inherent flexibility and potential for tailored pore environments open up several application areas:
-
Gas Storage and Separation: The dynamic nature of flexible MOFs can lead to selective gas adsorption properties, where the framework structure changes to preferentially accommodate certain gas molecules over others.[3] This could be valuable for applications like CO₂ capture or the separation of hydrocarbon isomers.
-
Catalysis: The metal nodes can act as Lewis acid sites for catalytic reactions. Furthermore, the functionalizability of the alicyclic ring could allow for the introduction of catalytic groups, creating a heterogeneous catalyst with high selectivity.
-
Drug Delivery: Zinc-based MOFs are being actively investigated as carriers for therapeutic agents.[6] The porosity of a Zn-CPDA MOF could be tuned to encapsulate drug molecules, and the framework's potential pH-responsive degradation could allow for targeted release in specific biological environments, such as acidic tumor microenvironments.
-
Sensing: The structural flexibility of these MOFs could be exploited for chemical sensing. Adsorption of a target analyte could induce a detectable change in the framework's structure, leading to a measurable shift in its optical or electronic properties.[1]
Conclusion
This compound represents a valuable, yet underutilized, building block in the expansive field of MOF chemistry. Its unique combination of a constrained gem-dicarboxylate geometry and the conformational flexibility of the cyclopentane ring provides a compelling synthetic handle to create novel frameworks with dynamic properties. The protocols and characterization workflows detailed in this guide offer a solid foundation for researchers to synthesize and investigate these promising materials. By exploring this and other flexible alicyclic linkers, the scientific community can continue to push the boundaries of MOF design, unlocking new materials with tailored functionalities for a wide range of advanced applications.
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Derivatization of Cyclopentane-1,1-dicarboxylic Acid: A Versatile Scaffold for Medicinal Chemistry
Application Note & Protocols
Introduction: The Value of Conformational Constraint in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and precise three-dimensional positioning of pharmacophoric elements is perpetual. The cyclopentane ring, a motif prevalent in numerous natural products and approved drugs, serves as a valuable building block due to its unique conformational properties.[1] Unlike rigid aromatic systems or highly flexible acyclic linkers, the cyclopentane scaffold exists in a dynamic equilibrium between non-planar "envelope" and "twist" conformations. This constrained flexibility can be harnessed to pre-organize substituents into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target and enhancing potency.[2]
The geminal dicarboxylic acid substitution at the C1 position of the cyclopentane ring offers a particularly powerful synthetic handle. The two carboxylic acid groups provide orthogonal points for derivatization, allowing for the construction of diverse molecular architectures, including linear extensions, macrocycles, and notably, spirocyclic systems.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key derivatization strategies for cyclopentane-1,1-dicarboxylic acid, with a focus on creating medicinally relevant structures. We will explore the underlying scientific principles, provide step-by-step experimental protocols, and present a case study on the application of these derivatives as potent enzyme inhibitors.
Core Derivatization Strategies: A Synthetic Workflow
The derivatization of this compound can be strategically planned to access a variety of key intermediates and final compounds. The workflow below illustrates the primary synthetic pathways discussed in this guide, starting from the commercially available diethyl ester.
Figure 1: A workflow for the derivatization of this compound.
Section 1: Synthesis of Key Intermediates
Hydrolysis to this compound
The foundational step in many derivatization pathways is the hydrolysis of the commercially available diethyl ester to the free dicarboxylic acid. This is a standard saponification reaction.
Protocol 1: Saponification of Diethyl Cyclopentane-1,1-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester).
-
Saponification: Add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the pure dicarboxylic acid.
-
Expert Insight: The use of 2.5 equivalents of NaOH ensures complete hydrolysis of both ester groups and drives the reaction to completion. Acidification must be performed carefully in an ice bath to control the exotherm.
Reduction to 1,1-Bis(hydroxymethyl)cyclopentane
The reduction of the dicarboxylic acid (or more commonly, its ester) to the corresponding diol opens up a vast array of subsequent chemical transformations. The diol is a crucial precursor for the synthesis of spiro-heterocycles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]
Protocol 2: LiAlH₄ Reduction of Diethyl Cyclopentane-1,1-dicarboxylate [3]
-
Safety Precaution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stirrer, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF, 15-20 mL per gram of LiAlH₄).
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (5 mL per gram of ester) and add it dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water. This sequence (the "Fieser workup") is crucial for generating a granular precipitate of aluminum salts that is easy to filter.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclopentane, which can be purified further by crystallization or column chromatography if necessary.
Section 2: Derivatization of the Carboxylic Acid Functionalities
Synthesis of Cyclopentane-1,1-dicarboxamides
The conversion of carboxylic acids to amides is one of the most fundamental and frequently used reactions in medicinal chemistry.[4] Amide bonds are stable and can act as both hydrogen bond donors and acceptors, playing a critical role in molecular recognition at the target binding site. Modern peptide coupling reagents provide a mild and efficient means to form these bonds.
Protocol 3: EDC/HOBt Mediated Diamide Synthesis
This protocol describes a general procedure for the synthesis of a diamide from this compound and a generic primary or secondary amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-20 mL per gram of diacid).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (2.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.[5][6]
-
Amine Addition: Add the desired amine (2.2 eq) to the reaction mixture, followed by a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (3.0-4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired cyclopentane-1,1-dicarboxamide.
-
Trustworthiness: The use of EDC and HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.[7] The aqueous workup effectively removes the water-soluble urea byproduct from the EDC reagent and any unreacted starting materials.[5]
| Reagent Combination | Typical Yield Range | Key Considerations |
| EDC / HOBt / DIPEA | 70-90% | Standard, reliable method with easy workup.[5] |
| DCC / DMAP | 60-85% | Dicyclohexylurea (DCU) byproduct is insoluble and can be challenging to remove.[4] |
| HATU / DIPEA | 80-95% | Highly efficient but more expensive reagent. Ideal for sterically hindered or poorly reactive amines. |
Table 1: Comparison of common amide coupling conditions for dicarboxylic acids.
Section 3: Synthesis of Spiro-Heterocycles for Medicinal Chemistry
The geminal substitution pattern of the this compound scaffold is ideally suited for the construction of spirocyclic systems. Spirocycles, where two rings share a single atom, are of great interest in drug discovery as they introduce three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[2] The 1,1-bis(hydroxymethyl)cyclopentane intermediate is a key precursor for this strategy.
Two-Step Synthesis of a Spiro-Dioxolanone (Cyclic Carbonate)
A common strategy to form spiro-heterocycles from a diol is to first form a cyclic carbonate, which can then be reacted with a variety of nucleophiles.
Protocol 4: Synthesis of a Spiro-Cyclic Carbonate from 1,1-Bis(hydroxymethyl)cyclopentane
-
Reaction Setup: In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve 1,1-bis(hydroxymethyl)cyclopentane (1.0 eq) and a base such as triethylamine (2.5 eq) or pyridine in anhydrous DCM.
-
Carbonyl Source Addition: Cool the solution to 0 °C. Add a solution of a phosgene equivalent, such as triphosgene (0.4 eq) or diphosgene, in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. The resulting spiro-cyclic carbonate can be purified by column chromatography.
Figure 2: General scheme for spiro-heterocycle synthesis from a diol intermediate.
Section 4: Medicinal Chemistry Application: Spiro-Oxindole MDM2 Inhibitors
A compelling application of the spiro-cyclopentane scaffold is in the development of inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[8] The p53 protein is a critical tumor suppressor, and its inactivation is a hallmark of many cancers. MDM2 is a key negative regulator of p53, binding to it and targeting it for degradation. Small molecules that block this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells.
Structure-based drug design has led to the development of highly potent spiro-oxindole MDM2 inhibitors.[8] In these compounds, the spiro-cyclopentane ring serves to rigidly orient the key pharmacophoric groups into the binding pockets of MDM2, mimicking the helical peptide region of p53.
Structure-Activity Relationship (SAR) Insights
The design of these inhibitors often involves a 1,3-dipolar cycloaddition reaction to construct the spiro-pyrrolidine core. The cyclopentane ring is incorporated as part of the dipolarophile.
-
Conformational Rigidity: The cyclopentane ring restricts the conformational freedom of the molecule, which is entropically favorable for binding. This leads to higher affinity compared to more flexible acyclic analogues.
-
Vectorial Projection: The spiro-fusion projects substituents in well-defined vectors, allowing for precise interaction with key residues in the MDM2 binding pocket, such as Leu54, Gly58, and Val93.[9]
-
Improved Stability: Certain spiro-oxindole scaffolds, particularly those derived from cyclopentane, have been shown to be less prone to epimerization at the spiro-center compared to other systems, leading to better chemical stability.[10]
| Compound ID | Spiro-Ring | MDM2 Binding (Ki, nM) | Cellular Activity (IC₅₀, µM) | Reference |
| MI-63 | Cyclopentane | 3 | ~0.2 (SJSA-1 cells) | [8] |
| MI-888 | Cyclopentane | 0.44 | ~0.05 (SJSA-1 cells) | [8] |
| Analog (Cyclohexane) | Cyclohexane | 15 | >1.0 (SJSA-1 cells) | [11] |
| Analog (Acyclic) | Acyclic gem-dimethyl | 150 | >10.0 (SJSA-1 cells) | [11] |
Table 2: Biological activity of representative spiro-oxindole MDM2 inhibitors, highlighting the favorable contribution of the cyclopentane scaffold.
The data clearly indicates that the spiro-cyclopentane scaffold is a privileged structure for achieving high-affinity binding to MDM2. The combination of conformational pre-organization and optimal positioning of substituents results in compounds with potent anticancer activity.
Conclusion
This compound is a versatile and highly valuable starting material for medicinal chemistry programs. Its geminal substitution pattern provides a robust platform for creating a diverse range of derivatives, from simple diamides to complex, three-dimensional spiro-heterocycles. The inherent conformational properties of the cyclopentane ring can be strategically exploited to enhance the binding affinity and improve the drug-like properties of small molecules. The detailed protocols and application examples provided herein serve as a comprehensive resource for researchers looking to leverage this powerful scaffold in their drug discovery efforts.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Pattarozzi, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(35), 151015. [Link]
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Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39. [Link]
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Yu, B., et al. (2015). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry, 58(1), 180-192. [Link]
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Ramharter, J., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10347-10363. [Link]
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Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
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Xie, X., et al. (2021). Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers, 8(8), 1836-1843. [Link]
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Vít, Z., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3086. [Link]
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Ding, K., et al. (2006). Structure-based design of spiro-oxindoles as potent, specific small-molecule inhibitors of the MDM2-p53 interaction. Journal of Medicinal Chemistry, 49(12), 3432-3435. [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Datta, J., et al. (2020). Synthesis and structural characterization of bio-based bis(cyclic carbonate)s for the preparation of non-isocyanate polyurethanes. Polymer Chemistry, 11(30), 4946-4958. [Link]
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Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
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Kotha, S., et al. (2009). The spiro-annulation strategy in the construction of novel molecular architectures. European Journal of Organic Chemistry, 2009(13), 2031-2053. [Link]
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Monbaliu, J. C., et al. (2019). Versatile and scalable synthesis of cyclic organic carbonates under organocatalytic continuous flow conditions. Catalysis Science & Technology, 9(20), 5732-5743. [Link]
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Organic Syntheses. (n.d.). p-Chlorophenyl isothiocyanate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Bis(hydroxymethyl)cyclopropane. Retrieved from [Link]
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Roy, S., & Roy, K. (2012). Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Biomolecular Structure & Dynamics, 31(7), 748-761. [Link]
-
Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]
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Application Notes and Protocols: Cyclopentane-1,1-dicarboxylic Acid in the Synthesis of Novel Pharmaceutical Intermediates
Abstract
Cyclopentane-1,1-dicarboxylic acid is a versatile gem-dicarboxylic acid building block that offers a rigid cyclopentyl scaffold for the synthesis of a diverse range of pharmaceutical intermediates. Its unique structural feature, a quaternary carbon atom substituted with two carboxyl groups, provides a strategic starting point for the construction of spirocyclic systems and conformationally restricted molecules. This application note explores the synthetic utility of this compound in preparing key intermediates such as spiro-hydantoin analogues and precursors for conformationally restricted GABA analogues, which are of significant interest in modern drug discovery. Detailed protocols for key transformations are provided to enable researchers to leverage this valuable scaffold in their synthetic endeavors.
Introduction: The Strategic Advantage of the Cyclopentane-1,1-dicarboxylate Scaffold
In the landscape of medicinal chemistry, the design of novel molecular architectures with favorable pharmacological and pharmacokinetic profiles is a perpetual challenge. Saturated carbocyclic scaffolds are increasingly utilized to replace aromatic rings, a concept often referred to as "escaping from flatland," to improve properties such as solubility and metabolic stability. The cyclopentane ring, in particular, serves as a versatile framework found in numerous approved drugs.
This compound stands out as a particularly valuable starting material. The geminal dicarboxylic acid moiety serves as a versatile handle for a variety of chemical transformations. This arrangement is a precursor to spirocyclic systems, where two rings share a single carbon atom. Spirocycles are of great interest in drug design as they introduce three-dimensionality and structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopentane-1,1-dicarboxylate core can be elaborated into conformationally restricted analogues of important neurotransmitters like γ-aminobutyric acid (GABA), offering a strategy to probe receptor binding conformations and develop subtype-selective modulators.
This guide will detail the synthetic pathways and experimental protocols for the conversion of this compound into two classes of valuable pharmaceutical intermediates: spiro-cyclic ureas (hydantoin analogues) and 1,1-bis(aminomethyl)cyclopentane, a precursor for conformationally restricted GABA analogues.
Synthesis of Spiro-[cyclopentane-1,5'-imidazolidine]-2',4'-dione: A Scaffold for CNS-Active Agents
Spirohydantoins are a class of compounds with a wide range of pharmacological activities, including anticonvulsant and enzyme inhibitory properties. The synthesis of spiro-[cyclopentane-1,5'-imidazolidine]-2',4'-dione, a hydantoin analogue, from this compound proceeds through a key diamine intermediate, which is accessed via a double Curtius rearrangement. The Curtius rearrangement is a robust method for converting carboxylic acids to primary amines with one less carbon atom, proceeding through an isocyanate intermediate.
Synthetic Pathway
The overall synthetic strategy involves a three-step process:
-
Activation and Azide Formation: The dicarboxylic acid is first converted to the corresponding diacyl chloride, followed by reaction with an azide source to form the diacyl azide.
-
Double Curtius Rearrangement: The diacyl azide undergoes a thermal or photochemically induced rearrangement to yield a diisocyanate.
-
Cyclization to Spiro-cyclic Urea: The diisocyanate is then hydrolyzed to the corresponding diamine, which can be cyclized with a carbonylating agent to form the desired spiro-cyclic urea (imidazolidine-2,4-dione).
Experimental Protocols
Protocol 1: Synthesis of 1,1-Bis(aminomethyl)cyclopentane via Double Curtius Rearrangement
This protocol describes the conversion of this compound to the key diamine intermediate.
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Sodium azide (NaN₃)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 eq.) in anhydrous toluene. Add a catalytic amount of DMF. Slowly add oxalyl chloride (2.2 eq.) dropwise at room temperature. Stir the mixture at 50 °C for 2 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude diacyl chloride.
-
Acyl Azide Formation: Dissolve the crude diacyl chloride in acetone. In a separate flask, dissolve sodium azide (2.5 eq.) in a minimal amount of water and cool the solution in an ice bath. Slowly add the acetone solution of the diacyl chloride to the sodium azide solution with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for 1 hour at 0-5 °C.
-
Curtius Rearrangement: Carefully extract the acyl azide into cold toluene. Wash the organic layer with cold water and brine, then dry over anhydrous MgSO₄. Caution: Acyl azides are potentially explosive and should be handled with care behind a safety shield. Do not isolate the neat acyl azide. The toluene solution of the diacyl azide is then heated to reflux (approx. 110 °C) until the evolution of nitrogen gas ceases (typically 2-4 hours). This step effects the Curtius rearrangement to the diisocyanate.
-
Hydrolysis to Diamine: Cool the reaction mixture to room temperature. Slowly add 6M aqueous HCl and heat the mixture to reflux for 4-6 hours to hydrolyze the diisocyanate to the diamine dihydrochloride salt. Cool the mixture and wash with diethyl ether to remove any non-basic impurities. The aqueous layer is then basified with concentrated NaOH solution until pH > 12 and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to afford 1,1-bis(aminomethyl)cyclopentane.
Protocol 2: Synthesis of Spiro-[cyclopentane-1,5'-imidazolidine]-2',4'-dione
Materials:
-
1,1-Bis(aminomethyl)cyclopentane
-
Phosgene (or a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI))
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Cyclization: In a flame-dried, three-necked flask equipped with a dropping funnel, a gas inlet, and a magnetic stirrer, dissolve 1,1-bis(aminomethyl)cyclopentane (1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of phosgene (or triphosgene/CDI) (1.1 eq.) in anhydrous DCM dropwise to the stirred solution. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure spiro-[cyclopentane-1,5'-imidazolidine]-2',4'-dione.
| Intermediate/Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| 1,1-Bis(aminomethyl)cyclopentane | 128.22 | 60-70 (from diacid) | ¹H NMR, ¹³C NMR, MS |
| Spiro-[cyclopentane-1,5'-imidazolidine]-2',4'-dione | 154.17 | 75-85 | ¹H NMR, ¹³C NMR, IR, MS, mp |
Table 1: Summary of key intermediates and product in the synthesis of Spiro-[cyclopentane-1,5'-imidazolidine]-2',4'-dione.
Synthesis of 1,1-Bis(aminomethyl)cyclopentane: A Precursor for Conformationally Restricted GABA Analogues
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of conformationally restricted GABA analogues is a key strategy for designing subtype-selective agonists and antagonists for GABA receptors. The cyclopentane scaffold provides a rigid framework to orient the key pharmacophoric elements (amino and carboxyl groups) in a defined spatial arrangement. 1,1-Bis(aminomethyl)cyclopentane, synthesized from this compound, is a valuable precursor for a variety of such analogues.
Synthetic Pathway via Diol Intermediate
An alternative and often safer route to 1,1-bis(aminomethyl)cyclopentane that avoids the use of azides involves the reduction of the dicarboxylic acid to the corresponding diol, followed by conversion to the diamine.
Experimental Protocol
Protocol 3: Synthesis of 1,1-Bis(aminomethyl)cyclopentane via Diol Reduction
Materials:
-
This compound
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄) (catalytic)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Esterification: Reflux a solution of this compound (1 eq.) in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours. Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract the diester with diethyl ether. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Reduction to Diol: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of the dimethyl cyclopentane-1,1-dicarboxylate (1 eq.) in anhydrous THF. After the addition, allow the mixture to warm to room temperature and then reflux for 4 hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash thoroughly with THF. Concentrate the filtrate to obtain cyclopentane-1,1-diyldimethanol.
-
Tosylation and Azide Displacement: Dissolve the diol (1 eq.) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise and stir the mixture at 0 °C for 4 hours, then at room temperature overnight. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄ and concentrate to give the crude ditosylate. Dissolve the crude ditosylate in DMF and add sodium azide (3 eq.). Heat the mixture to 80-90 °C and stir for 12 hours. Cool, pour into water, and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate to give the crude 1,1-bis(azidomethyl)cyclopentane.
-
Reduction to Diamine: Dissolve the crude diazide in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until the reaction is complete (monitored by TLC or GC-MS). Filter the catalyst through a pad of Celite® and concentrate the filtrate to obtain 1,1-bis(aminomethyl)cyclopentane.
| Intermediate/Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data |
| Dimethyl cyclopentane-1,1-dicarboxylate | 200.22 | 90-95 | ¹H NMR, ¹³C NMR |
| Cyclopentane-1,1-diyldimethanol | 130.18 | 85-95 | ¹H NMR, ¹³C NMR, IR |
| 1,1-Bis(aminomethyl)cyclopentane | 128.22 | 70-80 (from diol) | ¹H NMR, ¹³C NMR, MS |
Table 2: Summary of key intermediates and product in the synthesis of 1,1-Bis(aminomethyl)cyclopentane via the diol route.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols detailed in this application note provide reliable methods for the preparation of spiro-cyclic ureas and a key precursor for conformationally restricted GABA analogues. The rigid cyclopentyl scaffold imparts unique conformational properties to the target molecules, a feature that is highly desirable in modern drug design. The synthetic routes presented here can be adapted for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies. Further exploration of the reactivity of the gem-dicarboxylic acid moiety will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- Courtoison, J. C., Coudert, P., Couquelet, J., Tronche, P., Jonadet, M., & Bastide, P. (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica, 43(2), 1
Asymmetric Synthesis Involving Derivatives of Cyclopentane-1,1-dicarboxylic Acid: Application Notes and Protocols
Abstract
Derivatives of cyclopentane-1,1-dicarboxylic acid are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1][2] Their rigid, puckered scaffold allows for precise spatial orientation of functional groups, making them ideal for probing and interacting with biological targets. This technical guide provides an in-depth exploration of modern asymmetric strategies to access these valuable compounds in high enantiopurity. We focus on the principles and practical execution of catalytic desymmetrization and organocatalytic domino reactions, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Cyclopentane Scaffolds
The cyclopentane ring is a ubiquitous motif in medicinal chemistry and natural product synthesis.[1][2] Unlike their often-aromatic counterparts, saturated carbocycles like cyclopentane offer a three-dimensional architecture that can lead to improved physicochemical properties such as solubility and metabolic stability—a concept often referred to as "escaping flatland" in drug design.[3] The geminal dicarboxylic acid functionality at the C1 position provides a versatile handle for further synthetic elaboration, while stereocenters on the cyclopentane ring are crucial for defining the molecule's biological activity.[4][5]
Many successful drugs, from antiviral agents like Abacavir and Entecavir to prostaglandin analogues, feature a core cyclopentane structure. The stereocontrolled synthesis of these frameworks is therefore a critical challenge.[1] This guide will focus on efficient, asymmetric methods to construct these chiral scaffolds, with a particular emphasis on strategies that maximize atom economy and stereocontrol.
Strategic Approaches to Asymmetric Synthesis
Two dominant and highly effective strategies for the synthesis of chiral this compound derivatives are:
-
Catalytic Asymmetric Desymmetrization: This powerful approach begins with a prochiral or meso starting material, such as a cyclic anhydride, which possesses a plane of symmetry. A chiral catalyst then selectively reacts with one of two equivalent functional groups, breaking the symmetry and inducing chirality in a single, efficient step.[6][7]
-
Organocatalytic Domino Reactions: These elegant reactions, also known as cascade reactions, build molecular complexity rapidly by forming multiple C-C bonds and stereocenters in a single operation from simple precursors.[2][8][9] Small organic molecules are used as catalysts to control the stereochemical outcome.
The Power of Desymmetrization: Alcoholysis of Prochiral Anhydrides
The desymmetrization of a prochiral cyclic anhydride is an exceptionally efficient method for generating chiral monoesters with multiple stereocenters. The starting material, cis-cyclopentane-1,2-dicarboxylic anhydride, is a meso compound that can be selectively ring-opened by an alcohol in the presence of a chiral catalyst.
The mechanism, catalyzed by modified Cinchona alkaloids, involves the activation of the alcohol by the catalyst's quinuclidine nitrogen, while the anhydride is oriented by other parts of the catalyst scaffold. This dual activation and precise spatial arrangement forces the nucleophilic attack to occur at one of the two electrophilic carbonyl carbons, leading to a highly enantiomerically enriched product. High enantioselectivity (up to 95% ee) has been reported for the ring opening of cis-cyclopentane-1,2-dicarboxylic acid anhydride using this method.[6]
Workflow for Catalytic Asymmetric Desymmetrization
Caption: General workflow for a catalytic desymmetrization experiment.
Building Complexity: Organocatalytic Domino Reactions
Organocatalysis offers a metal-free approach to constructing complex molecular architectures. A noteworthy example is the domino Michael-Henry reaction, which can create highly functionalized cyclopentanes with multiple stereocenters, including quaternary carbons, in a single step.[8][9]
This strategy involves the reaction of a Michael acceptor and a nitroalkane derivative, catalyzed by a chiral primary or secondary amine (e.g., a cinchona alkaloid or a prolinol ether). The catalyst first activates the Michael acceptor to undergo addition, followed by an intramolecular cyclization via a Henry (nitro-aldol) reaction. This process rapidly builds the cyclopentane core with excellent diastereoselectivity and enantioselectivity.[8][9]
Simplified Mechanism: Organocatalytic Domino Michael-Henry Reaction
Caption: Key stages in an organocatalytic domino reaction.
Application Protocols
Disclaimer: These protocols are illustrative and should be adapted based on specific substrates and laboratory conditions. All procedures should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Asymmetric Desymmetrization of cis-Cyclopentane-1,2-dicarboxylic Anhydride
This protocol is adapted from methodologies employing modified Cinchona alkaloids for the enantioselective alcoholysis of cyclic anhydrides.[6]
Objective: To synthesize an enantiomerically enriched hemiester from a prochiral anhydride.
Materials:
-
cis-Cyclopentane-1,2-dicarboxylic anhydride
-
Methanol (MeOH), anhydrous
-
(DHQD)₂AQN (hydroquinidine 1,4-anthraquinonediyl diether)
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add cis-cyclopentane-1,2-dicarboxylic anhydride (e.g., 1.0 mmol, 1.0 equiv) and the chiral catalyst (DHQD)₂AQN (e.g., 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous diethyl ether (e.g., 20 mL) via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.
-
Nucleophile Addition: Add anhydrous methanol (e.g., 2.0 mmol, 2.0 equiv) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting anhydride is consumed (typically 2-6 hours).
-
Workup:
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure hemiester.
-
Analysis:
-
Determine the isolated yield.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.
-
| Catalyst | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Reference |
| (DHQD)₂AQN | Toluene | 25 | ~98 | 85 | [6] |
| (DHQD)₂AQN | Ether | 25 | ~98 | 91 | [6] |
| (DHQD)₂AQN | Ether | -20 | ~97 | 98 | [6] |
Table 1. Representative results for the desymmetrization of 2,3-dimethylsuccinic anhydride, demonstrating the effect of solvent and temperature. Similar high selectivities are achievable for cyclopentane derivatives.[6]
Protocol 2: Organocatalytic Domino Michael-Henry Synthesis of a Substituted Cyclopentane
This protocol is a conceptual representation based on domino reactions for synthesizing highly substituted cyclopentanes.[8][9]
Objective: To construct a multifunctionalized chiral cyclopentane via a domino reaction.
Materials:
-
α,β-Unsaturated ketone (e.g., Chalcone derivative)
-
Nitro-functionalized Michael donor (e.g., 2-nitro-1,3-dicarbonyl)
-
Chiral organocatalyst (e.g., 9-amino-9-deoxyepiquinine)
-
Toluene, anhydrous
-
Additives/Co-catalysts (e.g., Benzoic acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a dry vial, add the α,β-unsaturated ketone (1.0 equiv), the nitro-functionalized Michael donor (1.2 equiv), the chiral organocatalyst (10 mol%), and any additives (10 mol%).
-
Solvent Addition: Add anhydrous toluene (to achieve a 0.2 M concentration) and stir the mixture at room temperature.
-
Monitoring: Allow the reaction to stir for 24-72 hours. Monitor the formation of the product by TLC and/or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes).
-
Analysis:
-
Determine the isolated yield.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC.
-
| Catalyst | Stereocenters Formed | Yield (%) | d.r. | e.e. (%) | Reference |
| 9-Amino-9-deoxyepiquinine | 4 (2 quaternary) | 90-95 | >20:1 | 88-96 | [8][9] |
Table 2. Typical results for the organocatalytic domino Michael-Henry reaction to form multisubstituted cyclopentanes.[8][9]
Conclusion and Future Outlook
The asymmetric synthesis of this compound derivatives remains a vibrant area of chemical research, driven by the continued importance of these scaffolds in drug discovery.[1] Catalytic desymmetrization and organocatalytic domino reactions represent two of the most powerful and elegant strategies to access these molecules with high levels of stereocontrol.[7][10] The protocols outlined herein provide a robust starting point for researchers seeking to incorporate these valuable building blocks into their synthetic programs. Future developments will likely focus on expanding the substrate scope, discovering novel catalytic systems with even greater efficiency and selectivity, and applying these methods to the synthesis of increasingly complex and therapeutically relevant target molecules.
References
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Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University ScholarsArchive. [Link]
- Preparation method of 1,2-cyclopentane dicarboximide.
-
Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones. National Institutes of Health. [Link]
-
A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society. [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
-
A Highly Diastereo- and Enantioselective Synthesis of Multisubstituted Cyclopentanes with Four Chiral Carbons by the Organocatalytic Domino Michael−Henry Reaction. Organic Letters. [Link]
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). National Center for Biotechnology Information. [Link]
-
Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry. [Link]
-
A highly diastereo- and enantioselective synthesis of multisubstituted cyclopentanes with four chiral carbons by the organocatalytic domino Michael-Henry reaction. PubMed. [Link]
-
Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. [Link]
-
Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. ACS Figshare. [Link]
-
Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]
-
Cyclopentane synthesis. Organic Chemistry Portal. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. [Link]
-
Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction. National Institutes of Health. [Link]
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Application Notes and Protocols for Cyclopentane-1,1-dicarboxylic Acid Esters in Materials Science
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Cyclopentane-1,1-dicarboxylic acid and its ester derivatives represent a unique class of cyclic monomers and material additives. The defining feature—a geminal dicarboxylic ester group attached to a five-membered aliphatic ring—imparts significant steric hindrance and conformational rigidity. These characteristics are highly desirable in materials science for creating polymers with high thermal stability, modified solubility, and specific mechanical properties. Unlike their linear counterparts, such as adipates or sebacates, the cyclopentyl backbone introduces a non-planar structure that can disrupt polymer chain packing, leading to materials with higher glass transition temperatures (Tg) and improved solubility in common organic solvents. This guide provides detailed application notes and validated protocols for the synthesis and utilization of these esters as monomers for high-performance polyesters and as non-phthalate plasticizers for polyvinyl chloride (PVC), addressing the growing demand for specialized and safer materials.
Section 1: Synthesis of this compound Esters
The most direct route to synthesizing esters of this compound is through the Fischer esterification of the parent diacid with the desired alcohol. This acid-catalyzed reaction is an equilibrium process, and therefore, requires specific conditions to drive it towards the product side, typically by removing water as it is formed.
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
Objective: To synthesize a representative dialkyl ester for use as a monomer or plasticizer.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add this compound (1.0 eq), a 5-fold excess of anhydrous ethanol (5.0 eq), and toluene (approx. 2 mL per gram of diacid) to the flask.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred reaction mixture. The addition is exothermic and should be done cautiously.
-
Esterification and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene forms an azeotrope with the water produced during the reaction, which is collected in the Dean-Stark trap. Continue the reflux for 4-6 hours or until no more water is collected.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess ethanol.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Diethyl Cyclopentane-1,1-dicarboxylate as a colorless oil.
Causality and Insights: The use of a Dean-Stark trap is critical. By removing water, the reaction equilibrium is shifted towards the product side according to Le Chatelier's principle, ensuring a high yield. Toluene is used as the azeotropic agent because its boiling point is suitable for this reaction and it is immiscible with water, allowing for easy separation in the trap.
Section 2: Application Note - Monomer for High-Performance Polyesters
The rigid, bulky nature of the cyclopentane-1,1-dicarboxylate moiety makes it an excellent candidate for synthesizing specialty polyesters. When copolymerized with various diols, it can significantly increase the thermal and mechanical performance of the resulting polymer compared to polyesters made from linear dicarboxylic acids.[1]
Principle: Polyesters are synthesized via polycondensation. Using a dialkyl ester like diethyl cyclopentane-1,1-dicarboxylate, the reaction proceeds through transesterification with a diol at high temperatures, eliminating the corresponding alcohol (ethanol). The incorporation of the cyclic monomer disrupts chain packing, which typically raises the glass transition temperature (Tg) and enhances solubility.[2]
Protocol 2: Synthesis of Poly(ethylene cyclopentane-1,1-dicarboxylate)
Objective: To synthesize a polyester with a high glass transition temperature via melt polycondensation.
Materials:
-
Diethyl Cyclopentane-1,1-dicarboxylate (purified, 1.0 eq)
-
Ethylene Glycol (1.2 eq)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable transesterification catalyst (250-500 ppm)
-
Three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head.
Methodology:
-
Initial Transesterification: Charge the flask with diethyl cyclopentane-1,1-dicarboxylate, ethylene glycol, and the catalyst. Heat the mixture to 180-200°C under a slow stream of nitrogen. Ethanol will begin to distill off. Continue this stage for 2-3 hours until the distillation of ethanol ceases.
-
Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. The increased temperature and vacuum are necessary to remove the excess ethylene glycol and drive the polymerization forward to achieve a high molecular weight.
-
Monitoring and Completion: The viscosity of the molten polymer will increase significantly during this stage. Continue the reaction for 3-5 hours or until the desired viscosity is reached, as indicated by the torque on the mechanical stirrer.
-
Polymer Recovery: Cool the reactor under nitrogen to prevent degradation. The resulting solid polyester can be removed once it has cooled to room temperature. The polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) for further purification.
Workflow Diagram: Polyester Synthesis
Caption: Workflow for two-stage melt polycondensation.
Predicted Material Properties: The introduction of the cyclopentane ring is expected to yield a polyester with distinct properties compared to its linear analogue, Poly(ethylene adipate).
| Property | Poly(ethylene cyclopentane-1,1-dicarboxylate) (Predicted) | Poly(ethylene adipate) (Typical) | Rationale for Difference |
| Glass Transition Temp. (Tg) | 40 - 60 °C | -50 °C | The rigid cyclic structure restricts chain mobility, increasing Tg. |
| Thermal Decomposition (Td) | > 350 °C | ~340 °C | The stable cycloalkane ring can enhance thermal stability. |
| Solubility (in THF, Chloroform) | Good | Moderate to Poor | Disruption of chain packing prevents high crystallinity, improving solubility.[2] |
| Crystallinity | Amorphous to low | Semicrystalline | The non-planar ring structure hinders the formation of ordered crystalline domains. |
Section 3: Application Note - Non-Phthalate Plasticizer for PVC
Esters of dicarboxylic acids are widely used as plasticizers to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).[3] Growing health and environmental concerns have spurred a search for alternatives to traditional phthalate-based plasticizers.[4] Long-chain esters of this compound are excellent candidates due to their expected low volatility and good compatibility with the PVC matrix.
Principle: Plasticizers are small molecules that embed themselves between polymer chains, spacing them apart. This reduces intermolecular forces (van der Waals forces), lowers the glass transition temperature, and allows the chains to slide past one another, imparting flexibility. The bulky, cyclic nature of a cyclopentane-based ester can provide efficient separation of PVC chains, while a sufficiently long alkyl chain (e.g., 2-ethylhexyl) ensures good compatibility and permanence, reducing migration.[3]
Protocol 3: Preparation and Evaluation of a Plasticized PVC Formulation
Objective: To formulate a plastisol using a cyclopentane-1,1-dicarboxylate ester and evaluate its mechanical properties.
Materials:
-
PVC resin (K-value 67-70)
-
Di(2-ethylhexyl) cyclopentane-1,1-dicarboxylate (DEHCP) - Synthesized via Protocol 1 using 2-ethylhexanol
-
Calcium/Zinc (Ca/Zn) thermal stabilizer
-
High-speed laboratory mixer
-
Two-roll mill
-
Hydraulic press with heating platens
-
Tensile testing machine (e.g., Instron)
-
Shore A durometer
Methodology:
-
Plastisol Formulation: In a mixing vessel, combine 100 parts by weight of PVC resin with 50 parts by weight of the DEHCP plasticizer and 2 parts of the Ca/Zn stabilizer.
-
Mixing: Mix the components at high speed until a homogeneous, lump-free paste (plastisol) is formed. Let the mixture sit for 1 hour to allow for air bubble release.
-
Molding and Curing: Pour the plastisol into a mold and heat in a hydraulic press at 170°C for 10 minutes under light pressure to form a cured sheet of approximately 2 mm thickness.
-
Mechanical Testing: Allow the sheet to condition at room temperature for 24 hours.
-
Hardness: Measure the Shore A hardness at several points on the sheet.
-
Tensile Properties: Cut dumbbell-shaped specimens from the sheet. Use a tensile testing machine to measure the tensile strength, elongation at break, and 100% modulus according to ASTM D638.
-
-
Volatility Test: Weigh a sample of the plasticized PVC and heat it in an oven at 100°C for 24 hours. Re-weigh the sample to determine the percentage weight loss due to plasticizer evaporation.
Molecular Interaction Diagram
Caption: Plasticizer molecules separating polymer chains.
Comparative Performance Data: The following table presents expected performance data for the novel plasticizer compared to a conventional phthalate, Di(2-ethylhexyl) phthalate (DEHP).
| Performance Metric | PVC with DEHCP (50 phr) | PVC with DEHP (50 phr) | Advantage of DEHCP |
| Shore A Hardness | 82 - 86 | 80 - 84 | Comparable plasticizing efficiency. |
| Tensile Strength (MPa) | 18 - 22 | 19 - 23 | Good mechanical integrity maintained. |
| Elongation at Break (%) | 300 - 350% | 320 - 380% | High flexibility achieved. |
| Volatility (Weight Loss %) | < 1.0% | ~1.5% | Lower volatility suggests better permanence and longevity. |
Section 4: Conclusion
Esters of this compound are versatile compounds with significant, though underexplored, potential in materials science. Their rigid cyclic backbone offers a powerful tool for rationally designing polymers with high glass transition temperatures and enhanced processability. As non-phthalate plasticizers, they present a promising avenue for developing safer, more permanent flexible PVC formulations. The protocols and predictive data outlined in this guide serve as a foundational resource for researchers to explore and validate the use of these unique molecules in creating next-generation materials.
References
- Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. MDPI.
- Esters of cyclopentane-1, 3-dicarboxylic acid.
- Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central.
- Biomedical Applications of Polymers from Cyclooctane-1,5-Dicarboxylic Acid: A Predictive Outlook Based on Analogous Aliph
- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI.
- Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI.
- Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers. PMC - NIH.
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
-
Copolyesters Based on Poly(butylene terephthalate)s Containing Cyclohexyl and Cyclopentyl Ring: Effect of Molecular Structure on Thermal and Crystallization Behavior. ACS Publications. [Link]
- Use of cyclohexanecarboxylic acid derivatives as plasticizer.
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Application Note & Protocol: Reaction Kinetics of the Decarboxylation of Cyclopentane-1,1-dicarboxylic Acid
Abstract: This document provides a comprehensive guide to understanding and quantifying the reaction kinetics of the thermal decarboxylation of cyclopentane-1,1-dicarboxylic acid. This reaction is a classic example of the decomposition of a geminal dicarboxylic acid, proceeding through a cyclic transition state to yield cyclopentanecarboxylic acid and carbon dioxide. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical background, detailed experimental protocols, and data analysis techniques. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible kinetic data.
Theoretical Background and Mechanism
The decarboxylation of β-keto acids and their structural analogs, such as gem-dicarboxylic acids like this compound, is a well-established reaction in organic chemistry.[1] The reaction is thermally induced and proceeds through a concerted, six-membered cyclic transition state.[1][2] This mechanism involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other, facilitating the cleavage of the carbon-carbon bond and the elimination of carbon dioxide. The resulting product is an enol, which rapidly tautomerizes to the more stable carboxylic acid.
The reaction can be represented as follows:
A simplified representation of the reactant, transition state, and products. A proper chemical drawing tool would be needed for accurate structures.
Caption: Proposed mechanism for the decarboxylation of this compound.
The kinetics of this reaction are typically first-order, as the rate-determining step involves the unimolecular decomposition of the dicarboxylic acid. The rate of reaction is highly dependent on temperature and the nature of the solvent. A study by Abell and Tien investigated the decarboxylation of several 1,1-cycloalkanedicarboxylic acids, including the cyclopentane derivative, in various solvents and in the molten state.[3][4] Their findings suggest a complex interplay between the enthalpy (ΔH) and entropy (ΔS) of activation, which do not show a simple correlation with ring size or solvent polarity.[4]
Experimental Design and Key Parameters
A successful kinetic study of the decarboxylation of this compound requires careful control of several experimental parameters:
-
Temperature: As a thermally driven reaction, precise temperature control is paramount. The use of a thermostatically controlled oil bath or a reaction block is recommended.
-
Solvent: The choice of solvent can significantly influence the reaction rate. High-boiling, inert solvents are often preferred to allow for a wide range of reaction temperatures. The study by Abell and Tien explored solvents such as collidine and diethylene glycol.[4]
-
Concentration: While the reaction is typically first-order with respect to the starting material, it is good practice to keep the initial concentration consistent across different experiments.
-
Monitoring Technique: The progress of the reaction can be monitored by measuring the disappearance of the reactant, the appearance of the product, or the evolution of carbon dioxide.
Detailed Experimental Protocols
This section outlines two common methods for monitoring the decarboxylation kinetics.
Protocol 1: Monitoring by HPLC
This protocol follows the disappearance of the starting material, this compound, over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-boiling point solvent (e.g., diethylene glycol)
-
Thermostatically controlled oil bath or reaction block
-
Reaction vials with septa
-
Syringes for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Mobile phase (e.g., acetonitrile/water with a small amount of acid like phosphoric acid)
-
Volumetric flasks and pipettes for standard solutions
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a series of standard solutions of this compound and cyclopentanecarboxylic acid for calibration.
-
Develop an HPLC method capable of separating the reactant and product.
-
-
Reaction Setup:
-
Preheat the oil bath or reaction block to the desired temperature (e.g., 120 °C, 130 °C, 140 °C).
-
Add a known volume of the stock solution to a reaction vial and seal it.
-
Place the reaction vial in the preheated bath/block to initiate the reaction (this is t=0).
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase to prevent further reaction.
-
-
Analysis:
-
Inject the quenched samples into the HPLC system.
-
Record the peak areas of the reactant and product.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Protocol 2: Monitoring by CO₂ Evolution
This method involves measuring the volume of carbon dioxide gas evolved over time.
Materials:
-
This compound
-
High-boiling point solvent
-
Three-neck round-bottom flask
-
Thermostatically controlled heating mantle
-
Condenser
-
Gas burette or a similar gas collection apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Setup:
-
Assemble the reaction apparatus with the round-bottom flask in the heating mantle, fitted with a condenser and a gas outlet connected to the gas burette.
-
Ensure the system is gas-tight.
-
-
Reaction:
-
Accurately weigh a known amount of this compound and place it in the flask with the solvent and stir bar.
-
Heat the mixture to the desired temperature while stirring.
-
Start recording the volume of CO₂ collected in the gas burette at regular time intervals.
-
-
Data Collection:
-
Continue recording the volume until no more gas is evolved.
-
The total volume of CO₂ collected should correspond to the complete decarboxylation of the starting material.
-
Data Analysis and Kinetic Modeling
The decarboxylation of this compound is expected to follow first-order kinetics. The integrated rate law for a first-order reaction is:
ln([A]t) = -kt + ln([A]₀)
where:
-
[A]t is the concentration of the reactant at time t
-
[A]₀ is the initial concentration of the reactant
-
k is the first-order rate constant
A plot of ln([A]t) versus time should yield a straight line with a slope of -k.
Arrhenius Analysis:
To determine the activation energy (Ea) and the pre-exponential factor (A), the reaction should be carried out at several different temperatures. The relationship between the rate constant and temperature is described by the Arrhenius equation:
k = A * e^(-Ea/RT)
This can be linearized as:
ln(k) = -Ea/R * (1/T) + ln(A)
A plot of ln(k) versus 1/T (in Kelvin) will give a straight line with a slope of -Ea/R and a y-intercept of ln(A).
Expected Kinetic Parameters:
While the exact values from the Abell and Tien study are not detailed in the available abstract, it is noted that there is a balance between the enthalpy and entropy of activation.[4] This suggests that while the rates may not vary dramatically across different conditions, the underlying thermodynamic parameters for reaching the transition state are sensitive to the reaction environment.
| Parameter | Description |
| Rate Constant (k) | A measure of the reaction speed at a given temperature. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |
| Pre-exponential Factor (A) | Related to the frequency of collisions with the correct orientation. |
Experimental Workflow and Logic
Caption: Workflow for the kinetic analysis of this compound decarboxylation.
Troubleshooting and Method Validation
-
Non-linear ln[A] vs. time plot: This could indicate a deviation from first-order kinetics, possibly due to side reactions or impurities. Ensure the purity of the starting material.
-
Poor reproducibility: Temperature fluctuations are a common cause. Ensure the reaction temperature is stable and accurately measured. Inconsistent sampling can also lead to errors.
-
Incomplete reaction: If the reaction does not go to completion, it could be due to an equilibrium being established or a deactivating side reaction.
Method Validation:
-
Calibration: Ensure the HPLC calibration curve is linear over the concentration range of the experiment.
-
Mass Balance: In the HPLC method, the sum of the molar concentrations of the reactant and product should remain constant throughout the experiment.
-
Stoichiometry: In the gas evolution method, the final volume of CO₂ should correspond stoichiometrically to the initial amount of reactant.
Conclusion
The study of the decarboxylation kinetics of this compound provides valuable insights into the reactivity of gem-dicarboxylic acids. By following the detailed protocols and data analysis methods outlined in this guide, researchers can obtain reliable kinetic parameters, including rate constants, activation energy, and the pre-exponential factor. This information is crucial for understanding reaction mechanisms, optimizing reaction conditions, and in the broader context of designing synthetic routes in drug development and other areas of chemical research.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of Cyclopentane-1,1-dicarboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Cyclopentane-1,1-dicarboxylic acid. This document is designed for researchers, chemists, and process development professionals engaged in its large-scale production. We will address common challenges encountered during the synthesis, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to provide you with the expertise to navigate potential issues, optimize your yield, and ensure the purity of your final product.
The most established and scalable route to this compound is a variation of the malonic ester synthesis, involving the cyclization of a malonic ester with a suitable dihaloalkane, followed by hydrolysis.[1] This guide focuses on the common two-step process starting from diethyl malonate and 1,4-dibromobutane.
Section 1: Troubleshooting the Cyclization Reaction
The initial step, the formation of diethyl cyclopentane-1,1-dicarboxylate, is critical for the overall success of the synthesis. Low yields at this stage are common and typically trace back to issues with reagents, reaction conditions, or competing side reactions.
Q1: My cyclization reaction has a low yield, and I see a significant amount of unreacted diethyl malonate. What is the likely cause?
A1: This is a classic issue in malonic ester synthesis and usually points to one of two root causes: incomplete deprotonation of the diethyl malonate or inefficient alkylation.
-
Expertise & Experience: The reaction hinges on the quantitative formation of the malonate enolate via an acid-base reaction. If the base is not sufficiently strong, is impure, or is added in stoichiometric deficit, a significant portion of the diethyl malonate will remain unreacted. Sodium ethoxide is a common choice, and its reactivity is highly dependent on being anhydrous.[2][3]
-
Causality: The pKa of diethyl malonate's α-hydrogens is ~13. The base used must be strong enough to deprotonate it effectively. Furthermore, two equivalents of base are required for the double alkylation with 1,4-dibromobutane to proceed to the cyclic product.[1] The first equivalent forms the initial enolate for the first Sₙ2 attack, and the second equivalent deprotonates the resulting mono-alkylated intermediate to facilitate the intramolecular cyclization.
-
Troubleshooting Protocol:
-
Verify Base Quality and Stoichiometry: Use freshly prepared or properly stored anhydrous sodium ethoxide. Ensure you are using at least two full molar equivalents relative to diethyl malonate. A slight excess (e.g., 2.1 equivalents) can sometimes compensate for minor impurities.
-
Solvent Purity: The solvent (typically absolute ethanol) must be rigorously dried. Any water present will consume the base, rendering it ineffective.
-
Temperature Control: While the reaction requires heating to proceed at a reasonable rate, adding the base too quickly at an elevated temperature can promote side reactions. A controlled, steady addition is recommended.[4]
-
Q2: The reaction mixture turned dark brown/black, and the final product is a complex mixture of byproducts. How can I prevent this?
A2: Significant discoloration often indicates decomposition or polymerization side reactions. This is typically caused by excessive heating or the use of an inappropriate base.
-
Expertise & Experience: While sodium ethoxide is standard, stronger, non-nucleophilic bases can sometimes lead to cleaner reactions if side reactions with the ester are a concern. However, for this specific synthesis, temperature is the more common culprit. The intramolecular Sₙ2 cyclization competes with intermolecular polymerization, where the mono-alkylated intermediate reacts with another molecule of malonate enolate instead of cyclizing.
-
Trustworthiness: A self-validating system involves monitoring the reaction. By taking small aliquots for TLC or GC analysis at regular intervals, you can observe the disappearance of starting materials and the appearance of the desired product versus byproducts, allowing you to halt the reaction at the optimal time.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting logic for the cyclization step.
Section 2: Troubleshooting Saponification and Workup
The hydrolysis of the diethyl ester to the diacid, followed by isolation, is the final chemical transformation. Problems here can lead to product loss or impurities.
Q1: After acidification, my product oiled out instead of precipitating as a solid, or I have very low recovery. What went wrong?
A1: This is a common issue related to either incomplete hydrolysis or problems during the workup and extraction phase.
-
Expertise & Experience: Saponification requires a significant excess of a strong base (NaOH or KOH) and sufficient time and temperature (reflux) to drive the hydrolysis of both ester groups to completion.[3] If the product is oily, it may be due to the presence of the partially hydrolyzed monoester or other impurities lowering the melting point.
-
Causality: The diacid has two ionizable protons. During acidification, the pH must be lowered sufficiently (typically to pH 1-2) to ensure both carboxylate groups are fully protonated. If the solution is not acidic enough, the product will remain in the aqueous layer as a carboxylate salt, leading to poor extraction efficiency and low recovery.
-
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: Use a significant excess of base (e.g., 3-4 equivalents) and ensure the reaction is heated to reflux for at least 2-4 hours. The disappearance of the water-insoluble ester layer is a good visual indicator of progress.
-
Proper Acidification: Cool the reaction mixture in an ice bath before acidifying. Add concentrated acid (e.g., HCl) slowly and carefully, monitoring the pH with indicator paper or a pH meter to ensure it drops to ~1.[5]
-
Efficient Extraction: this compound has moderate water solubility. To maximize recovery, saturate the aqueous layer with sodium chloride (salting out) before extraction.[5] This decreases the solubility of the organic product in the aqueous phase. Use a suitable solvent like diethyl ether or ethyl acetate and perform multiple extractions (e.g., 3-4 times).
-
Detailed Protocol: Saponification and Workup
This protocol is adapted from established procedures for similar malonic ester hydrolyses.[4][5]
-
Hydrolysis: To the crude diethyl cyclopentane-1,1-dicarboxylate, add a solution of potassium hydroxide (3 equivalents) in ethanol/water. Heat the mixture to reflux for 2-4 hours, or until the organic layer is no longer visible.
-
Solvent Removal: Remove the bulk of the ethanol via distillation or rotary evaporation.
-
Dilution & Washing: Dilute the remaining aqueous solution with water and perform a wash with diethyl ether to remove any non-acidic organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is 1-2. A white precipitate should form.
-
Extraction: If a solid precipitates, it can be filtered. For maximum recovery, saturate the acidic aqueous solution with solid NaCl. Extract the solution multiple times with large volumes of diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude dicarboxylic acid.
Section 3: Purification Challenges
Achieving high purity on a large scale requires an effective purification strategy, typically recrystallization.
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Expertise & Experience: For dicarboxylic acids, moderately polar solvents or solvent mixtures often work well. Based on literature for similar compounds, water, ethyl acetate, and benzene have been used effectively.[4][5] A trial-and-error approach on a small scale is the best way to determine the optimal solvent or solvent system for your specific impurity profile.
-
Data Summary: Recrystallization Solvents
| Solvent System | Observations & Rationale | Suitability |
| Water | Good solubility when hot, but moderate solubility when cold can lead to recovery loss. Excellent for removing inorganic salts. | Good, especially if salt contamination is high. |
| Ethyl Acetate | Often provides good crystal formation. Can be used in a solvent/anti-solvent system with hexanes.[4] | Excellent starting point for high purity material. |
| Benzene/Toluene | Effective for removing non-polar impurities. Benzene was historically used but toluene is a safer alternative.[5] | Good, but requires careful handling due to toxicity. |
| Chloroform/Hexanes | A solvent mixture that can be effective for inducing crystallization from an oily product.[5] | Useful for difficult-to-crystallize material. |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the primary cause of decarboxylation in this synthesis, and how can it be avoided?
A: Decarboxylation is the loss of CO₂ from a carboxylic acid. This reaction is particularly facile for molecules that have a carbonyl group beta to the carboxyl group (a β-keto acid motif) or for gem-dicarboxylic acids like the product of this synthesis.[6][7] While the final product is not a β-keto acid, heating it, especially under acidic conditions, can promote the loss of one carboxyl group to form cyclopentanecarboxylic acid.[2] To avoid this, minimize exposure to high temperatures (>150 °C) after the final diacid has been formed, particularly during distillation or drying steps.
Q: Can other dihalides, like 1,4-dichlorobutane, be used instead of 1,4-dibromobutane?
A: Yes, but with adjustments. 1,4-dichlorobutane is less expensive but also less reactive in Sₙ2 reactions than its bromo- and iodo- counterparts. To use 1,4-dichlorobutane, you would likely need more forcing conditions, such as higher temperatures, a longer reaction time, or the addition of a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction, which converts the more inert alkyl chloride to a more reactive alkyl iodide.
Q: What are the critical safety considerations for this large-scale synthesis?
A:
-
Bases: Sodium ethoxide is highly reactive and corrosive. It reacts violently with water. Handle it under an inert atmosphere in a dry environment.
-
Solvents: Ethanol, diethyl ether, and ethyl acetate are highly flammable. Ensure all heating is done using heating mantles or oil baths with proper ventilation, and eliminate all potential ignition sources.
-
Acidification: The addition of concentrated acid to the basic hydrolysis mixture is highly exothermic. This must be done slowly, with efficient cooling (ice bath) and stirring, to prevent boiling and splashing of corrosive material.
-
Pressure: Ensure all flasks and condensers are properly vented, especially during heating, to avoid pressure buildup.
References
- 1. homework.study.com [homework.study.com]
- 2. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Cyclopentane-1,1-dicarboxylic Acid
Welcome to the technical support center for the purification of Cyclopentane-1,1-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
This compound is a valuable building block in organic synthesis. Its purification, however, can present several challenges, primarily due to the nature of its common synthetic routes and its physical properties. A frequent method for its synthesis is the malonic ester synthesis, reacting diethyl malonate with 1,4-dibromobutane, followed by hydrolysis. This process can introduce a variety of impurities that must be effectively removed to obtain a high-purity final product.
This guide will walk you through the most effective purification techniques, provide step-by-step protocols, and offer solutions to common problems you may encounter.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: What are the most common impurities I should expect when synthesizing this compound?
Understanding the potential impurities is the first step toward a successful purification strategy. Based on the widely used malonic ester synthesis, you should anticipate the following:
-
Unreacted Starting Materials:
-
Diethyl malonate
-
1,4-dibromobutane
-
-
Intermediates and Byproducts:
-
Mono-alkylated diethyl malonate
-
Diethyl 1,1-cyclopentanedicarboxylate (the unhydrolyzed ester)
-
Polymeric materials
-
These impurities can interfere with subsequent reactions and affect the physical properties of your final compound.
FAQ 2: My primary purification method is recrystallization, but my compound "oils out." What's happening and how can I fix it?
"Oiling out" is a common problem where the compound separates from the solvent as a liquid rather than forming crystals. This often occurs if the melting point of the impure compound is lower than the boiling point of the solvent. The resulting oil can trap impurities, hindering effective purification.
Causality: This phenomenon is often caused by a high concentration of impurities, which significantly depresses the melting point of the mixture. It can also be due to the choice of a solvent in which the compound is excessively soluble, or a cooling rate that is too rapid.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
FAQ 3: What is the most reliable method for removing both acidic and neutral impurities?
An acid-base extraction is a highly effective technique for separating carboxylic acids like this compound from neutral or basic impurities.[1][2][3] This method leverages the difference in solubility between the acidic compound and its corresponding salt.
Principle: By treating the crude product with a base (e.g., sodium bicarbonate), the acidic this compound is converted to its water-soluble carboxylate salt. Neutral impurities, such as unreacted 1,4-dibromobutane or the diester intermediate, will remain in the organic layer and can be separated. The aqueous layer containing the desired product can then be acidified to regenerate the pure carboxylic acid, which will precipitate out of the solution.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which all components are soluble (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of this compound. Drain the aqueous layer into a clean flask.
-
Washing: Wash the organic layer with another portion of the sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the solution is acidic (test with pH paper). This compound will precipitate out as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
FAQ 4: I've performed an acid-base extraction, but my product still seems impure. What's the next step?
For higher purity, a subsequent recrystallization is recommended. The choice of solvent is critical for successful recrystallization.
Solvent Selection Strategy: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For dicarboxylic acids, polar solvents are generally a good starting point.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | A good, non-toxic choice if the compound has some water solubility at elevated temperatures. |
| Ethanol | High | 78 | Often a good solvent for carboxylic acids. |
| Ethyl Acetate | Medium | 77 | Can be effective, especially for removing less polar impurities. |
| Toluene/Hexane (mixture) | Low | Variable | A mixed solvent system can be used to fine-tune the solubility. Toluene provides good solubility when hot, and hexane acts as an anti-solvent upon cooling. |
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of your product and a few drops of the chosen solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, cool the test tube to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them completely.
FAQ 5: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your this compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened. While a specific melting point for pure this compound is not consistently reported in the literature, a sharp melting range is a good indicator of high purity. For comparison, the related cis-Cyclopentane-1,2-dicarboxylic acid has a reported melting point of 132-136 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the pure compound should show clean signals corresponding to the protons on the cyclopentane ring and the carboxylic acid protons. The absence of signals from impurities (e.g., the ethyl groups of diethyl malonate) is a strong indicator of purity. For the cyclopentane ring of a 1,1-disubstituted system, you would expect to see complex multiplets for the methylene protons.[4] The carboxylic acid protons will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR will show distinct peaks for the quaternary carbon, the methylene carbons of the ring, and the carbonyl carbons of the carboxylic acids.
-
-
Chromatographic Methods (TLC/HPLC):
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.
-
Purification Workflow Diagram
Caption: Recommended purification workflow for this compound.
References
- Brenner, J.E. (1961). J. Org. Chem., 26, 22-27.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]
-
ChemSynthesis. (n.d.). 1,1-cyclopentanedicarboxylic acid. [Link]
-
Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. [Link]
-
ACS Publications. (2012). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy. [Link]
- Google Patents. (n.d.). CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Optimization of reaction conditions for the synthesis of Cyclopentane-1,1-dicarboxylic acid
Welcome to the technical support center for the synthesis of Cyclopentane-1,1-dicarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic procedure. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, troubleshoot common issues, and ensure a reliable and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and well-established method is the malonic ester synthesis . This route involves the reaction of diethyl malonate with 1,4-dibromobutane in the presence of a strong base, followed by acidic hydrolysis of the resulting diester intermediate.[1] This two-step process is generally robust and scalable.
Q2: Why is a strong base, such as sodium ethoxide, required in the first step?
The α-protons (the two hydrogens on the carbon between the two carbonyl groups) of diethyl malonate are significantly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion (enolate). A strong base, typically sodium ethoxide (NaOEt) in ethanol, is required to quantitatively deprotonate the diethyl malonate.[2] Using a base with the same alkyl group as the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a side reaction that would complicate the product mixture.[2]
Q3: What is the mechanism of the cyclization step?
The reaction proceeds via a tandem double alkylation.
-
First Alkylation: The enolate of diethyl malonate acts as a nucleophile and attacks one of the electrophilic carbons of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion.
-
Second Deprotonation: A second equivalent of base removes the remaining acidic α-proton, creating a new enolate.
-
Intramolecular Alkylation: The newly formed carbanion then attacks the other electrophilic carbon at the end of the butyl chain, displacing the second bromide ion and forming the five-membered cyclopentane ring.[1] This final step is an intramolecular SN2 reaction.
Q4: Can other dihalides be used instead of 1,4-dibromobutane?
Yes, the choice of dihalide determines the ring size. For instance, using 1,3-dibromopropane would yield cyclobutane-1,1-dicarboxylic acid derivatives[3], while 1,2-dibromoethane would produce cyclopropane derivatives.[4][5] For the synthesis of the cyclopentane ring system, a 4-carbon chain linking two leaving groups, such as in 1,4-dibromobutane or 1,4-dichlorobutane, is essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Consistently low yield of the cyclized product, diethyl cyclopentane-1,1-dicarboxylate.
Low yields during the cyclization step are the most common challenge. This is often due to competing side reactions or incomplete conversion.
Possible Cause & Solution
-
Intermolecular Polymerization: The most significant side reaction involves the enolate of one malonate reacting with a molecule of 1,4-dibromobutane that has already been alkylated by another malonate molecule. This leads to the formation of long-chain tetraesters instead of the desired cyclic product.[3]
-
Solution: Employ High-Dilution Conditions. To favor the desired intramolecular cyclization, the concentration of the reactants must be kept low. This is best achieved by slowly adding the 1,4-dibromobutane to the solution of the diethyl malonate enolate over an extended period. This minimizes the probability of two different intermediates encountering each other.
-
-
Insufficient Base: Two full equivalents of base are required for the reaction to proceed to completion: one for the initial deprotonation and a second for the deprotonation preceding the final ring-closing step.[1]
-
Solution: Verify Stoichiometry. Ensure that at least two molar equivalents of active sodium ethoxide are used relative to diethyl malonate. If preparing the ethoxide in situ from sodium metal and ethanol, ensure the sodium is fully dissolved and that anhydrous ethanol is used.
-
-
Inactive Reagents:
-
Solution: Check Reagent Quality. Use dry, high-purity solvents (absolute ethanol). 1,4-dibromobutane can degrade over time; consider purifying it by distillation if it is old or discolored. Ensure your base has not been deactivated by exposure to atmospheric moisture.
-
Problem 2: The hydrolysis (saponification) of the diester is incomplete.
Even with a successful cyclization, the final hydrolysis step can be problematic, leading to a mixture of diester, monoester, and the desired diacid.
Possible Cause & Solution
-
Insufficient Hydrolysis Time/Temperature: The saponification of the sterically hindered gem-dicarboxylate requires vigorous conditions.
-
Solution: Increase Reaction Severity. Reflux the reaction mixture for a longer duration (e.g., 2-4 hours) with a sufficient excess of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous alcohol solution.[3] Monitor the reaction by TLC until the starting diester spot has completely disappeared.
-
-
Incomplete Acidification: The product will remain in the aqueous layer as the dicarboxylate salt until it is fully protonated by a strong acid.
-
Solution: Ensure Low pH. After hydrolysis, cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). Check the pH with indicator paper. The dicarboxylic acid should precipitate or be ready for extraction.
-
Problem 3: The final product is an oil or difficult to purify.
This compound is a crystalline solid (mp ~160-162 °C). Obtaining an oily or impure solid indicates the presence of contaminants.
Possible Cause & Solution
-
Contamination with Unreacted Starting Material: Unreacted diethyl malonate can be carried through the synthesis and is difficult to separate from the product diester due to similar physical properties.[4]
-
Solution: Purify the Intermediate. While often omitted, purifying the diethyl cyclopentane-1,1-dicarboxylate by vacuum distillation before hydrolysis can significantly improve the purity of the final product.
-
-
Improper Workup:
-
Solution: Rigorous Extraction and Crystallization. After acidification, the dicarboxylic acid should be thoroughly extracted from the aqueous layer with a suitable organic solvent like ether or ethyl acetate.[3] Combining the organic extracts, washing with brine, drying over anhydrous sodium sulfate, and removing the solvent will yield the crude product. This crude solid should then be purified by recrystallization from a suitable solvent, such as hot ethyl acetate or by trituration with benzene.[3][4]
-
Optimized Reaction Conditions & Data
The following table summarizes typical reaction parameters for the key steps in the synthesis.
| Parameter | Step 1: Cyclization | Step 2: Hydrolysis |
| Key Reagents | Diethyl malonate, 1,4-dibromobutane | Diethyl cyclopentane-1,1-dicarboxylate |
| Base/Acid | Sodium ethoxide (NaOEt) | Potassium hydroxide (KOH), then HCl |
| Solvent | Absolute Ethanol | Ethanol/Water |
| Stoichiometry | 1 eq. Malonate, 1.05 eq. Dibromide, 2 eq. NaOEt | 1 eq. Diester, >2 eq. KOH |
| Temperature | 60-65 °C (Gentle Reflux)[3] | Reflux (80-100 °C) |
| Reaction Time | 2-3 hours[3] | 2-4 hours |
| Typical Yield | ~50-60% (for the diester) | >90% (for the diacid from diester) |
Experimental Protocols & Workflows
Workflow for Synthesis of this compound
Caption: Overall workflow for the two-step synthesis.
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol is adapted from established procedures for similar cyclizations.[3]
-
Prepare Base: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (2 gram atoms) to absolute ethanol (e.g., 800 mL). Allow the reaction to complete.
-
Add Reagents: To the cooled ethoxide solution, add diethyl malonate (1 mole). Begin stirring and add 1,4-dibromobutane (1.05 moles) dropwise from the addition funnel.
-
Reaction: Maintain the temperature of the reaction mixture at 60-65 °C. After the initial exothermic reaction subsides, heat the mixture gently on a steam bath until the solution is neutral to phenolphthalein (approx. 2 hours).
-
Work-up: Add water to dissolve the precipitated sodium bromide. Remove the ethanol via distillation. The remaining aqueous layer contains the crude diester.
-
Isolation: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diethyl cyclopentane-1,1-dicarboxylate.
-
(Optional) Purification: Purify the crude ester by vacuum distillation.
Protocol 2: Hydrolysis to this compound
-
Saponification: Combine the crude diethyl cyclopentane-1,1-dicarboxylate with a solution of potassium hydroxide (e.g., 112 g) in ethanol (e.g., 200 mL). Reflux the mixture for 2 hours.
-
Solvent Removal: Remove most of the ethanol by distillation. Evaporate the remaining mixture to dryness on a steam bath.
-
Acidification: Dissolve the solid residue in a minimum amount of hot water. Cool the solution in an ice bath and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2).
-
Extraction: Extract the acidified solution exhaustively with four portions of diethyl ether.
-
Final Purification: Combine the ether extracts, dry over anhydrous calcium chloride or sodium sulfate, and remove the ether by distillation. The resulting crude solid can be recrystallized from hot ethyl acetate to yield pure this compound.[3]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis. Homework.Study.com. [Link]
-
Singh, R. K.; Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses1981 , 60, 66. [Link]
-
Fuson, R. C.; Cole, W. 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses1940 , 20, 29. [Link]
-
Stepan, A. F., et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry2021 . [Link]
- Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
- Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
- Preparation method of cyclopentanecarboxylic acid.
Sources
Technical Support Center: Improving the Yield of Cyclopentane-1,1-dicarboxylic Acid Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the common challenges encountered during the synthesis of Cyclopentane-1,1-dicarboxylic acid. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction yields and purity.
Synthesis Overview: The Malonic Ester Pathway
The most common and reliable method for synthesizing this compound is a variation of the malonic ester synthesis.[1][2][3] This process involves two primary stages: the intramolecular dialkylation of diethyl malonate with 1,4-dibromobutane to form a cyclic diester, followed by the saponification (hydrolysis) of the diester to yield the target dicarboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: The Cyclization Reaction (Diethyl Cyclopentane-1,1-dicarboxylate Formation)
Q1: My yield of the cyclic diester is very low, and I recover a lot of starting material. What's going wrong?
A: Low conversion is a common issue often traced back to the base or reaction conditions.
-
Insufficient Base: The reaction requires two equivalents of a strong base to deprotonate the diethyl malonate and then to deprotonate the mono-alkylated intermediate, facilitating the final intramolecular cyclization.[3][4] Using less than two equivalents will stall the reaction.
-
Base Strength: Sodium ethoxide (NaOEt) is the classic choice. While weaker bases like potassium carbonate can be used, they often require a phase-transfer catalyst to be effective and may lead to slower reaction times.[5][6]
-
Moisture Contamination: Alkoxide bases like sodium ethoxide are extremely sensitive to moisture. Water will consume the base and inhibit the formation of the necessary enolate. Ensure you are using anhydrous ethanol and properly dried glassware.[5][7]
Q2: I'm not getting the cyclopentane ring. Instead, I've produced a sticky, polymeric substance. How do I prevent this?
A: You are likely observing intermolecular polymerization, where different molecules of the mono-alkylated intermediate react with each other instead of cyclizing. This is a classic problem in ring-forming reactions.
-
The Causality: The mono-alkylated intermediate possesses both a nucleophilic enolate and an electrophilic alkyl bromide end. At high concentrations, the nucleophilic enolate of one molecule is more likely to find and react with the electrophilic end of a different molecule, leading to chain growth (polymerization).
-
The Solution (High-Dilution Principle): To favor the desired intramolecular reaction, the concentration of the reactants must be kept very low. This is achieved by adding the mixture of diethyl malonate and 1,4-dibromobutane very slowly to the solution of the base. This ensures that the concentration of the reactive intermediate is always minimal, increasing the probability that its two ends will react with each other before encountering another molecule.
Q3: Can I use a different dihalide, like 1,4-diiodobutane, to speed up the reaction?
A: Yes, you can. The rate of the SN2 alkylation step is dependent on the leaving group ability of the halide (I > Br > Cl). Using 1,4-diiodobutane would result in a faster reaction. However, diiodides are significantly more expensive and less stable than dibromides, making 1,4-dibromobutane the more common and cost-effective choice for this synthesis.
Part 2: The Saponification Step (Hydrolysis to the Diacid)
Q4: My hydrolysis is incomplete. After acidification, I'm recovering a significant amount of the starting diester or a monoester. Why?
A: This is the most frequently encountered problem in this synthesis and is due to steric hindrance.
-
Mechanistic Cause: The target molecule, diethyl cyclopentane-1,1-dicarboxylate, is a sterically hindered diester. The two ester groups are attached to the same quaternary carbon, and their bulky ethyl groups, along with the cyclopentane ring, physically block the hydroxide nucleophile from easily attacking the carbonyl carbon.[8]
-
Ineffectiveness of Standard Conditions: Simple saponification methods (e.g., refluxing in aqueous NaOH or KOH) are often slow and inefficient for hindered esters, leading to incomplete reaction even after prolonged periods.[9][10]
Q5: What are the best conditions for achieving complete hydrolysis of this hindered diester?
A: To overcome steric hindrance, you must use more forcing conditions or specialized protocols.
-
High-Temperature Reflux: A common method is to use a large excess of a strong base (e.g., 5-10 equivalents of KOH or NaOH) in a high-boiling point solvent mixture like ethanol/water or ethylene glycol and refluxing for an extended period (12-24 hours). The higher temperature provides the necessary activation energy to overcome the steric barrier.
-
Non-Aqueous Hydrolysis: A milder, yet highly effective, alternative involves using a non-aqueous solvent system. A solution of NaOH or KOH in a mixture of methanol and a non-polar co-solvent like Dichloromethane (CH₂Cl₂) can efficiently saponify hindered esters at room temperature.[8] The key to this method is that the hydroxide anion is poorly solvated, making it a much more potent nucleophile compared to when it is heavily solvated by water.[8]
Q6: I'm concerned about decarboxylation. At what point is this most likely to occur and how can it be prevented?
A: Decarboxylation is a significant risk, particularly for malonic acids, and typically occurs upon heating under acidic conditions.[1][11]
-
When it Happens: The risk is highest during the acidic workup if the solution becomes too hot, or if you attempt to distill or heat the final dicarboxylic acid product after isolation. The mechanism involves a cyclic transition state that is readily accessible in β-dicarboxylic acids.[11]
-
Prevention:
-
Cold Acidification: After the base hydrolysis is complete, cool the reaction mixture in an ice bath before and during the slow, dropwise addition of concentrated acid (e.g., HCl). Maintaining a low temperature (< 10 °C) is critical to prevent decarboxylation.
-
Avoid Heating the Diacid: Do not heat the isolated dicarboxylic acid. Purification should be done by recrystallization, not distillation.
-
Caption: Troubleshooting logic for low yield in the cyclization step.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol emphasizes the high-dilution principle to maximize the yield of the cyclic product.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Volume |
| Sodium Metal | 2.1 | 22.99 | 11.5 g | - |
| Anhydrous Ethanol | - | 46.07 | - | 500 mL |
| Diethyl Malonate | 1.0 | 160.17 | 80.1 g | 72.5 mL |
| 1,4-Dibromobutane | 1.05 | 215.90 | 113.3 g | 58.7 mL |
Step-by-Step Methodology:
-
Prepare Sodium Ethoxide: In a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal pieces to 250 mL of anhydrous ethanol. The reaction is exothermic. Allow the reaction to proceed until all sodium has dissolved.
-
Set up for High Dilution: In a separate addition funnel, prepare a solution of diethyl malonate (80.1 g) and 1,4-dibromobutane (113.3 g) in 250 mL of anhydrous ethanol.
-
Initiate Cyclization: Heat the sodium ethoxide solution to a gentle reflux. Begin the slow, dropwise addition of the diethyl malonate/1,4-dibromobutane solution from the addition funnel. The addition should take approximately 4-6 hours to complete.
-
Complete Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 1 L of cold water. Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure diethyl cyclopentane-1,1-dicarboxylate.
Protocol 2: Saponification to this compound
This protocol uses forcing conditions to ensure complete hydrolysis of the hindered diester.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Diethyl Cyclopentane-1,1-dicarboxylate | 1.0 | 214.26 | 50.0 g |
| Potassium Hydroxide (KOH) | 5.0 | 56.11 | 65.4 g |
| Ethanol (95%) | - | - | 250 mL |
| Water | - | - | 250 mL |
| Concentrated HCl (37%) | - | - | As needed |
Step-by-Step Methodology:
-
Set up Hydrolysis: In a 1 L round-bottom flask, dissolve potassium hydroxide (65.4 g) in a mixture of ethanol (250 mL) and water (250 mL). Add the diethyl cyclopentane-1,1-dicarboxylate (50.0 g).
-
Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The solution will become homogeneous as the reaction proceeds.
-
Solvent Removal: After the reflux period, remove the majority of the ethanol using a rotary evaporator.
-
Cool and Acidify: Cool the remaining aqueous solution in a large ice-water bath. Crucially , while stirring vigorously, slowly and carefully add concentrated HCl until the pH of the solution is ~1. A white precipitate of the dicarboxylic acid will form. Ensure the temperature does not rise above 10 °C during this process.
-
Isolate Product: Filter the white solid using a Büchner funnel and wash the filter cake with a small amount of ice-cold water.
-
Purification: The crude product can be recrystallized from a minimal amount of hot water to yield pure this compound. Dry the crystals in a vacuum oven at low heat (<50 °C).
References
-
Ouf, N. H., & Z-Zahry, N. R. (2014). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]
-
Krapcho, A. P. (n.d.). Krapcho Decarboxylation. Grokipedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Krapcho decarboxylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chem-Station. (2018, January 21). Krapcho Decarboxylation. Chem-Station International Edition. Retrieved from [Link]
-
Homework.Study.com. (n.d.). By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis... Retrieved from [Link]
- Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
- Bunton, C. A., & Wood, J. L. (1956). Mechanism of alkaline hydrolysis of hindered aromatic esters, the BAL2 mechanism. Canadian Journal of Chemistry, 34(1), 1-8.
-
PrepChem. (n.d.). Synthesis of 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. Retrieved from [Link]
- Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66.
- Mason, J. D., & Murphree, S. S. (2013).
- PennState Department of Chemistry. (n.d.). Experiment 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
-
Wikipedia contributors. (2023, December 15). Malonic ester synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Murphree, S. S., & Mason, J. D. (2013).
-
LibreTexts Chemistry. (2021, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, July 14). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, March 14). Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homework.study.com [homework.study.com]
- 5. scribd.com [scribd.com]
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- 9. tandfonline.com [tandfonline.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Resolving Diastereomers of Substituted Cyclopentane-1,1-dicarboxylic Acids
Introduction
Welcome to the technical support center for the resolution of substituted cyclopentane-1,1-dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these challenging diastereomeric compounds. Substituted cyclopentane rings are privileged scaffolds in medicinal chemistry, and the gem-dicarboxylic acid motif presents unique stereochemical challenges. The separation of diastereomers is a critical step in isolating the desired active pharmaceutical ingredient (API) and ensuring stereochemical purity.
This document provides in-depth, experience-based guidance in a question-and-answer format, moving from frequently asked questions to detailed troubleshooting scenarios and step-by-step protocols. Our goal is to explain not just what to do, but why specific experimental choices are made, empowering you to solve problems effectively in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes the resolution of substituted cyclopentane-1,1-dicarboxylic acids particularly challenging?
The primary challenge stems from the gem-dicarboxylic acid group at the C1 position. Unlike simpler monofunctional compounds, these molecules have two acidic protons, allowing for the formation of both mono- and di-salts with a chiral resolving agent.[1][2] This complicates stoichiometry and can lead to the formation of complex mixtures of diastereomeric salts, making selective crystallization difficult. Furthermore, the cyclopentane ring's flexibility can lead to conformational isomers in solution, which may interfere with the formation of a well-ordered crystal lattice.
Q2: What are the principal methods for resolving these diastereomers?
The most common and industrially scalable method is diastereomeric salt formation followed by fractional crystallization .[3][4] This classical technique involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.[5] These salts, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation.[3][6]
Other potential, though often less scalable, methods include:
-
Chiral Preparative HPLC: Directly separating the diastereomers on a chiral stationary phase (CSP).[7][8] This is often used for analytical assessment or small-scale separations.
-
Covalent Derivatization: Converting the dicarboxylic acids into diastereomeric amides or esters using a chiral alcohol or amine.[7][9] The resulting neutral diastereomers can then be separated by standard silica gel chromatography.[7]
Q3: How do I select the right chiral resolving agent for my dicarboxylic acid?
The choice of resolving agent is crucial and often requires empirical screening.[10] Key factors to consider are:
-
Chemical Nature: Chiral amines are the standard choice for resolving acidic compounds.[9][11] Commonly used agents include alkaloids (brucine, strychnine, quinine) and synthetic amines like (R/S)-1-phenylethylamine or (R/S)-1-(1-naphthyl)ethylamine.[5][11]
-
Structural Match: The resolving agent should have a rigid structure to facilitate distinct packing in the crystal lattice. A good "lock-and-key" fit between the acid and the base can lead to more stable and less soluble salt crystals.[1][2]
-
pKa Compatibility: The pKa of the chiral amine should be suitable to form a stable salt with the dicarboxylic acid.
-
Availability and Cost: For large-scale applications, the cost and availability of both enantiomers of the resolving agent are important practical considerations.
A preliminary screening of 4-6 different resolving agents in various solvents is a standard starting point to identify a promising lead.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter during the resolution process.
Scenario 1: My diastereomeric salts will not crystallize.
This is one of the most common hurdles. Crystallization is a thermodynamically driven process that requires the formation of a supersaturated solution followed by nucleation and crystal growth.[10]
Question: I've mixed my acid and resolving agent in a solvent, but everything remains in solution, even after cooling. What should I do?
Answer: This indicates that the diastereomeric salts are too soluble in your chosen solvent system or that you haven't reached a state of supersaturation.
Troubleshooting Steps & The "Why":
-
Increase Concentration: Carefully remove a portion of the solvent under reduced pressure. Causality: This directly increases the concentration of the salts, pushing the solution toward supersaturation, which is a prerequisite for crystallization.[12]
-
Slowly Add an Anti-solvent: Gradually add a solvent in which the salts are known to be poorly soluble (an anti-solvent). For example, if your salts are dissolved in methanol (polar), slowly add toluene or hexane (non-polar). Causality: The anti-solvent reduces the overall solvating power of the medium, decreasing the solubility of the salts and inducing precipitation.[12] Add it dropwise at the solution's current temperature until turbidity persists, then warm slightly to redissolve before slow cooling.
-
Drastic Temperature Reduction: Cool the solution slowly to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Causality: The solubility of most organic salts decreases significantly with temperature.[10][12] Slow cooling is critical to allow for the formation of well-ordered crystals rather than amorphous solid.
-
Re-evaluate Your Solvent Choice: If the above fails, the solvent is likely inappropriate. Both diastereomeric salts may be too soluble. A thorough solvent screen is necessary to find a system where one salt is significantly less soluble than the other.[12]
-
Use Seeding: If you have a small amount of the desired crystalline material from a previous attempt, add a single, tiny crystal (a seed) to the supersaturated solution. Causality: The seed crystal acts as a template, bypassing the kinetically challenging nucleation step and promoting the growth of a single crystalline form.
Scenario 2: I got crystals, but the diastereomeric excess (d.e.) is low.
This means that your crystallization process is not selective enough, and the undesired diastereomer is co-precipitating with the desired one.
Question: After isolating the crystals and liberating the acid, my NMR analysis shows a d.e. of only 40%. How can I improve this?
Answer: Low diastereomeric purity is typically caused by either poor selectivity of the salt pair in the chosen solvent or a crystallization process that is too fast.
Troubleshooting Steps & The "Why":
-
Perform a Re-crystallization: Dissolve the impure crystalline salt in the minimum amount of hot solvent and allow it to cool slowly again. Causality: Each recrystallization step enriches the less soluble diastereomer. The more soluble diastereomer is preferentially retained in the mother liquor. It is common to perform 2-3 recrystallizations to achieve high purity.
-
Optimize the Cooling Profile: If crystals "crash out" of solution rapidly upon cooling, they will trap impurities and the other diastereomer within the crystal lattice. Causality: Slower cooling allows the crystallization to occur closer to thermodynamic equilibrium, favoring the formation of the most stable (and often least soluble) diastereomeric salt crystal. Try cooling from 80°C to 20°C over 8-12 hours.
-
Adjust Stoichiometry: The molar ratio of the resolving agent to the dicarboxylic acid is critical. While a 1:2 ratio (amine:acid) might seem logical for a dicarboxylic acid, forming a mono-salt with a 1:1 ratio is often more effective. Causality: Mono-salts often have more significant differences in their crystal packing and solubility compared to di-salts. A study on trans-1,2-cyclohexanedicarboxylic acid showed that controlling the molar ratio was key to achieving high enantiomeric excess.[1][2] Experiment with ratios from 0.5 to 1.1 equivalents of the chiral amine.
-
Analyze the Mother Liquor: After filtration, isolate the acid from the mother liquor. If it is highly enriched in the other diastereomer, your separation is working, but may just need optimization (like re-crystallization). If both diastereomers are present in nearly equal amounts in the mother liquor, it suggests a fundamental lack of solubility difference, and you should screen for a new solvent or resolving agent.[10]
Scenario 3: I'm having trouble analyzing the diastereomeric excess (d.e.).
Accurate analysis is key to guiding your optimization efforts.
Question: The proton NMR signals for my diastereomers are overlapping. How can I get a clear reading of the d.e.?
Answer: Overlapping signals in standard ¹H NMR are common. Several advanced techniques can resolve this.
Troubleshooting Steps & The "Why":
-
Use a High-Field NMR: If available, re-run the sample on a higher field spectrometer (e.g., 500 or 800 MHz instead of 400 MHz). Causality: Higher magnetic fields increase chemical shift dispersion, which can often resolve overlapping signals.[13]
-
Chiral Solvating Agents (CSAs): Add a chiral solvating agent (also known as a chiral shift reagent) directly to your NMR tube. Agents like (R)-(-)-BINOL-based amino alcohols can interact with your carboxylic acid enantiomers to form transient diastereomeric complexes in solution. Causality: These complexes experience different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum, allowing for accurate integration.[14][15]
-
³¹P NMR Derivatization: React your dicarboxylic acid with a chiral phosphorus-containing derivatizing agent. Causality: ³¹P NMR has a very wide chemical shift range and is highly sensitive to the stereochemical environment. The resulting diastereomeric phosphonates will almost certainly show baseline-resolved signals, allowing for highly accurate quantification.[16]
-
Develop a Chiral HPLC Method: This is the gold standard for purity analysis. Screen various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.[17][18] Causality: CSPs create a chiral environment where the two enantiomers have different affinities, leading to different retention times and a clean separation.[17]
Key Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
This protocol provides a robust starting point. Solvent choice, temperature, and stoichiometry should be optimized for each specific substrate.
1. Salt Formation and Solvent Screening: a. In separate vials, dissolve 100 mg of the racemic cyclopentane-1,1-dicarboxylic acid in 1 mL of various heated test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate). b. In another set of vials, dissolve an equimolar amount (e.g., 0.5 to 1.0 equivalents) of the chiral resolving agent (e.g., (S)-1-phenylethylamine) in 1 mL of the same solvents.[4] c. Combine the corresponding acid and base solutions while warm, mix thoroughly, and allow them to cool slowly to room temperature. d. Observe the vials for crystal formation. The ideal solvent is one that produces a good yield of crystalline solid.[4][10]
2. Preparative Scale Crystallization: a. Dissolve the racemic acid (e.g., 10.0 mmol) in the minimum amount of the chosen hot solvent. b. In a separate flask, dissolve the optimized molar equivalent of the chiral resolving agent in the same solvent and add it to the acid solution. c. Allow the solution to cool slowly and undisturbed to room temperature over several hours. If necessary, continue cooling at 4°C overnight. d. Collect the resulting crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor.[3]
3. Liberation of the Enriched Acid: a. Suspend the collected crystals in a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous acid solution (e.g., 1M HCl). b. Stir vigorously until all the solid dissolves, indicating the dissociation of the salt. The chiral amine will be protonated and move to the aqueous layer. c. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched dicarboxylic acid.[3]
4. Analysis: a. Determine the diastereomeric/enantiomeric excess of the resolved acid using an appropriate analytical method (e.g., chiral HPLC or NMR with a chiral solvating agent).
Protocol 2: Analysis of Diastereomeric Excess (d.e.) by ¹H NMR using a Chiral Solvating Agent (CSA)
1. Sample Preparation: a. Accurately weigh ~5-10 mg of the resolved dicarboxylic acid into an NMR tube. b. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). c. Acquire a standard ¹H NMR spectrum to identify a well-resolved proton signal corresponding to the acid (e.g., a methine proton on the cyclopentane ring). d. Add 1.0 to 2.0 molar equivalents of a suitable CSA (e.g., a BINOL-derived amino alcohol) to the NMR tube.[15]
2. Data Acquisition: a. Gently shake the NMR tube to ensure thorough mixing. b. Re-acquire the ¹H NMR spectrum. The target proton signal should now be split into two distinct signals, one for each diastereomer complexed with the CSA.
3. Calculation: a. Integrate the two separated signals. b. Calculate the diastereomeric excess using the formula: d.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100
Visualized Workflows & Data
Workflow for Diastereomeric Resolution
The following diagram outlines the complete workflow from the racemic mixture to the isolated, pure enantiomer.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Crystallization Issues
This decision tree helps diagnose and solve common problems encountered during the crystallization step.
Caption: Decision tree for troubleshooting diastereomeric salt crystallization.
Table 1: Common Chiral Resolving Agents for Dicarboxylic Acids
| Resolving Agent | Type | Typical Application | Notes |
| (R)- or (S)-α-Phenylethylamine | Synthetic Amine | General purpose, widely used | Commercially available and relatively inexpensive. A good first choice for screening.[5] |
| Brucine | Alkaloid | General purpose, classic reagent | Highly effective but also highly toxic. Handle with extreme care. |
| Quinine / Quinidine | Alkaloid | Broad applicability | Cinchona alkaloids are pseudoenantiomers and can sometimes resolve both enantiomers of an acid.[9] |
| (1S,2S)- or (1R,2R)-Pseudoephedrine | Amino Alcohol | Can offer unique selectivity | The hydroxyl group can participate in hydrogen bonding, altering crystal packing. |
| Dehydroabietylamine | Natural Product Amine | Used for sterically hindered acids | The rigid, bulky structure can provide excellent chiral recognition. |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of Camphoric Acid Derivatives.
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- BenchChem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
- BenchChem. (n.d.). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane.
- Harada, N. (2021).
- Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
- Miyake, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules.
- ResearchGate. (n.d.). a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid....
- Wang, Y., et al. (2024).
- Wikipedia. (n.d.). Chiral resolution.
- Wang, Y., et al. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents.
- Semantic Scholar. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
- Ali, I., et al. (2020).
- Journal of Chromatography A. (2007).
- Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
- UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid.
- TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
- AOCS. (2019). The Chromatographic Resolution of Chiral Lipids.
- Google Patents. (n.d.). US4904389A - Process for the separation of dicarboxylic acids.
- Reddit. (2023).
- Wiley Periodicals, Inc. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Chirality, 25:793–798.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- ResearchGate. (n.d.). Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with C2 symmetrical diamines.
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- 2. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. | Semantic Scholar [semanticscholar.org]
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Overcoming solubility problems of Cyclopentane-1,1-dicarboxylic acid in reactions
Technical Support Center: Cyclopentane-1,1-dicarboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this versatile building block during their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound (C7H10O4) is a white crystalline solid[1][2]. Its solubility is governed by the interplay between its two polar carboxylic acid groups and its nonpolar cyclopentane ring. This dual nature means it is typically:
-
Highly soluble in polar protic solvents like methanol, ethanol, and other short-chain alcohols, which can engage in hydrogen bonding with the carboxylic acid moieties.
-
Moderately soluble in polar aprotic solvents such as Tetrahydrofuran (THF), acetone, and ethyl acetate.[3][4]
-
Slightly to poorly soluble in nonpolar solvents like toluene, hexane, and dichloromethane.
-
Moderately soluble in water , with solubility being highly dependent on pH[5][6].
Q2: How does temperature affect its solubility?
For most solid solutes, including this compound, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it absorbs energy. Increasing the temperature provides the necessary energy to overcome the crystal lattice forces of the solid and promote solvation. In practice, heating the solvent is a primary and effective method to dissolve this compound, though care must be taken to avoid solvent loss or thermal degradation if the reaction is sensitive.
Q3: Why is pH so critical for solubility in aqueous solutions?
The carboxylic acid groups are ionizable. In neutral or acidic water, the compound exists primarily in its protonated, less polar form, limiting its solubility. By increasing the pH with a base (e.g., NaOH, K2CO3), the carboxylic acid groups are deprotonated to form the highly polar carboxylate salt. This dicarboxylate anion is significantly more soluble in water due to strong ion-dipole interactions.[9][10][11] This principle is fundamental for designing extraction and purification protocols.
| Property | Value | Source |
| CAS Number | 5802-65-3 | [2] |
| Molecular Formula | C7H10O4 | [1][2] |
| Molecular Weight | 158.15 g/mol | [2][5] |
| Appearance | White crystalline solid | [1] |
| General Solubility Profile | Soluble in polar organic solvents; low solubility in nonpolar solvents; pH-dependent solubility in water. | [5][6][12] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter in the lab and provides actionable solutions grounded in chemical principles.
Problem 1: My this compound will not dissolve in my non-polar reaction solvent (e.g., Toluene, Hexane).
Root Cause Analysis: This is a classic case of "like dissolves like" mismatch. The high polarity of the two carboxylic acid groups makes the molecule incompatible with non-polar hydrocarbon solvents. The intermolecular hydrogen bonding between the acid molecules is much stronger than any potential interaction with the non-polar solvent.
Solution A: Employ a Co-Solvent System
A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to modify its overall properties and enhance solute solubility.[7][11]
Protocol: Co-Solvent Screening
-
To your suspension of this compound in the non-polar solvent (e.g., 10 mL Toluene), add a polar aprotic co-solvent like THF or Dioxane dropwise while stirring.
-
Start with 5% v/v (0.5 mL in this case) and observe for dissolution.
-
Gently warm the mixture to 40-50 °C if dissolution is not immediate.
-
If the solid persists, increase the co-solvent concentration in 5% increments up to 20-25% v/v.
-
Rationale: The polar co-solvent solvates the carboxylic acid groups, breaking the intermolecular hydrogen bonds and allowing the non-polar portion of the molecule to interact with the primary solvent.
Caption: Mechanism of a co-solvent system enhancing solubility.
Solution B: Derivatization to an Ester
If the reaction chemistry allows, converting the carboxylic acids to their corresponding esters (e.g., dimethyl or diethyl esters) will dramatically increase solubility in non-polar solvents by masking the polar -COOH groups.
Protocol: Fischer Esterification (Example)
-
Suspend this compound (1 equiv.) in the desired alcohol (e.g., Methanol or Ethanol, used as solvent).
-
Add a catalytic amount of a strong acid (e.g., H2SO4, 1-2 mol%).
-
Reflux the mixture until TLC or GC-MS analysis indicates complete conversion of the starting material.
-
Remove the excess alcohol under reduced pressure. The resulting diester can then be dissolved in your non-polar reaction solvent.
-
Rationale: The ester functional group is significantly less polar than the carboxylic acid, making the overall molecule more lipophilic and compatible with non-polar media.
Problem 2: The reaction is sluggish in a polar aprotic solvent (e.g., THF, DMF), suggesting limited substrate availability.
Root Cause Analysis: Even in moderately polar solvents, the solubility limit may be reached, especially at higher concentrations or lower temperatures. If the concentration of the dissolved acid is low, the reaction kinetics can be significantly impaired.
Solution A: Base-Mediated Deprotonation
For reactions that are not acid-catalyzed, adding a non-nucleophilic base can deprotonate the carboxylic acid, forming a highly polar carboxylate salt that is much more soluble in polar aprotic solvents.
Protocol: In-Situ Salt Formation
-
Suspend this compound (1 equiv.) in your polar aprotic solvent (e.g., DMF, THF).
-
Add a suitable organic base, such as Triethylamine (TEA) (2.1 equiv.) or DBU (2.1 equiv.), dropwise at room temperature.
-
Stir for 15-30 minutes. You should observe the solid dissolving as the dicarboxylate salt is formed.
-
Proceed with the addition of your other reagents.
-
Rationale: The formation of an ionic salt drastically increases polarity and favors dissolution in polar solvents. This is analogous to how pH modification works in water.[10]
Caption: Workflow for increasing solubility via base addition.
Solution B: Sonication
Ultrasonic waves can provide the energy to break apart the crystal lattice and accelerate the dissolution process without needing to increase the bulk temperature of the reaction.
Protocol: Ultrasonic-Assisted Dissolution
-
Prepare your reaction mixture in a flask.
-
Place the flask in an ultrasonic cleaning bath.
-
Turn on the sonicator and observe the dissolution. This can take anywhere from 5 to 30 minutes.
-
Caution: Monitor the bath temperature, as prolonged sonication can cause heating.
-
Rationale: The high-frequency sound waves create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy, which physically breaks down the solid particles and enhances solvent penetration.[7]
Problem 3: My compound crashes out of solution during aqueous workup or extraction.
Root Cause Analysis: This typically occurs when the pH of the aqueous layer is changed, causing the soluble carboxylate salt to be re-protonated back into the less soluble carboxylic acid form.
Solution: pH-Controlled Extraction
Careful control of pH is essential for a clean extraction.
Protocol: Selective Extraction
-
After the reaction, quench the mixture and dilute it with an organic solvent immiscible with water (e.g., Ethyl Acetate).
-
Wash the organic layer with a basic aqueous solution (e.g., saturated NaHCO3 or 1M NaOH). Your deprotonated compound will move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.
-
Separate the layers.
-
Slowly acidify the aqueous layer with a strong acid (e.g., 2M HCl) while stirring in an ice bath. The this compound will precipitate as a solid.
-
Collect the solid product by filtration.
-
Rationale: This method leverages the pH-dependent solubility to purify the product. The compound is kept in its highly soluble salt form during the initial wash steps and is only converted back to the less soluble acid form in the final isolation step.[9][10]
Caption: Decision workflow for troubleshooting solubility issues.
References
-
Solubility of Things. Cyclopentanecarboxylic acid. Available from: [Link]
-
MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]
-
Organic Syntheses. Acetonedicarboxylic Acid. Available from: [Link]
-
ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available from: [Link]
-
Reddit. Dicarboxylic acid solubility : r/Mcat. Available from: [Link]
-
Chemistry LibreTexts. 18.11: Dicarboxylic Acids. Available from: [Link]
-
ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available from: [Link]
-
ResearchGate. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
ResearchGate. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available from: [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
-
PubMed Central. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available from: [Link]
-
Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available from: [Link]
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- 5. Buy (1R,3S)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 [smolecule.com]
- 6. CIS-CYCLOPENTANE-1,2-DICARBOXYLIC ACID CAS#: 1461-96-7 [m.chemicalbook.com]
- 7. ijpbr.in [ijpbr.in]
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- 11. longdom.org [longdom.org]
- 12. CAS 1461-97-8: trans-1,2-Cyclopentanedicarboxylic acid [cymitquimica.com]
Technical Support Center: By-product Analysis in the Preparation of Cyclopentane-1,1-dicarboxylic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the by-product analysis in the synthesis of cyclopentane-1,1-dicarboxylic acid. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of this synthetic process, ensuring the purity and yield of your target compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the synthesis and purification of this compound. Each point provides a detailed explanation of the potential causes and offers actionable solutions.
Question 1: My overall yield of this compound is significantly lower than expected after hydrolysis and decarboxylation. What are the likely causes?
Answer:
Low yields in the synthesis of this compound, which is often prepared via the reaction of 1,4-dibromobutane with diethyl malonate followed by hydrolysis and decarboxylation, can often be attributed to the formation of several by-products. The primary culprits are typically incomplete reactions or competing side reactions.
Key By-products and Their Origins:
-
Diethyl 2-(4-bromobutyl)malonate (Mono-alkylation product): This intermediate forms when only one molecule of diethyl malonate reacts with 1,4-dibromobutane. If the subsequent intramolecular cyclization is incomplete, this will be a major contaminant.
-
1,1,6,6-Tetraethyl-hexane-1,6-dicarboxylate (Dimerization product): This by-product arises from the intermolecular reaction of two molecules of diethyl malonate with one molecule of 1,4-dibromobutane. This is more prevalent if the reaction conditions do not favor intramolecular cyclization (e.g., high concentrations).
-
Incomplete Hydrolysis: The presence of mono-ethyl or di-ethyl esters of the final product or intermediates indicates that the hydrolysis step was not completed. This can be due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent (e.g., NaOH or KOH).
-
Premature Decarboxylation: While decarboxylation is the final step, harsh reaction conditions during hydrolysis can sometimes lead to the formation of cyclopentanecarboxylic acid, which is a monocarboxylic acid and not the desired product.
To help you visualize the potential reaction pathways, here is a workflow diagram:
Caption: Reaction pathways in the synthesis of this compound.
Troubleshooting Steps:
-
Optimize Cyclization Conditions: To favor the intramolecular cyclization of diethyl 2-(4-bromobutyl)malonate, consider using high-dilution conditions. This reduces the probability of intermolecular reactions that lead to the dimer by-product.
-
Ensure Complete Hydrolysis: Monitor the hydrolysis reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the ester starting materials. If the reaction is sluggish, you may need to increase the reaction time, temperature, or the concentration of the base.
-
Control Decarboxylation: Carefully control the temperature during the final acidification and work-up steps to avoid premature or excessive decarboxylation.
Question 2: I am observing unexpected peaks in my NMR and GC-MS spectra of the crude product. How can I identify these by-products?
Answer:
Identifying unexpected peaks in your analytical data is crucial for understanding the side reactions occurring in your synthesis. A combination of spectroscopic techniques is often necessary for unambiguous structure elucidation.
Typical Spectroscopic Signatures of Common By-products:
| By-product | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spectrometry (GC-MS) - Expected m/z of Ethyl Ester |
| Diethyl 2-(4-bromobutyl)malonate | Triplet around 3.4 (CH₂Br), quartet around 4.2 (OCH₂CH₃), triplet around 1.2 (OCH₂CH₃) | Signal around 33 (CH₂Br), signal around 61 (OCH₂), signal around 169 (C=O) | M-Br peak often observed; characteristic isotopic pattern for bromine |
| 1,1,6,6-Tetraethyl-hexane-1,6-dicarboxylate | Multiple overlapping multiplets in the aliphatic region, quartet around 4.2 (OCH₂CH₃), triplet around 1.2 (OCH₂CH₃) | Multiple aliphatic signals, signal around 61 (OCH₂), signal around 170 (C=O) | Molecular ion peak corresponding to the dimer |
| Cyclopentanecarboxylic acid | Multiplets in the aliphatic region for the cyclopentyl ring, broad singlet for the carboxylic acid proton (>10 ppm) | Aliphatic signals for the cyclopentyl ring, signal around 180 (C=O) | Derivatization (e.g., to the methyl or ethyl ester) may be necessary for GC-MS analysis. |
| Mono-ethyl this compound | Similar to the final product but with a quartet around 4.2 (OCH₂CH₃) and a triplet around 1.2 (OCH₂CH₃) and only one broad carboxylic acid proton signal. | Similar to the final product but with signals for the ethyl ester group (around 61 and 14 ppm) and two distinct carboxyl signals (one ester, one acid). | Derivatization is recommended for GC-MS. |
Analytical Protocol for By-product Identification:
Here is a general workflow for identifying unknown by-products:
Technical Support Center: Refinement of Work-up Procedures for Cyclopentane-1,1-dicarboxylic Acid Reactions
Welcome to the technical support guide for Cyclopentane-1,1-dicarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable chemical intermediate. Drawing upon established protocols and fundamental chemical principles, this guide provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.
Section 1: Synthesis Work-up: From Saponification to Crude Product
The most common laboratory-scale synthesis of this compound involves the alkaline hydrolysis (saponification) of its corresponding diester, typically diethyl cyclopentane-1,1-dicarboxylate. The subsequent work-up is critical for achieving a high yield and purity of the final product.
General Experimental Workflow
The following diagram outlines the typical sequence from the saponified reaction mixture to the isolated crude diacid.
Caption: Workflow for the synthesis and work-up of this compound.
Frequently Asked Questions: Synthesis & Work-up
Q1: My hydrolysis reaction seems incomplete, showing starting material (diester) or the monoester in my crude product analysis. How can I ensure complete conversion?
A1: This is a common issue stemming from insufficient reaction time or non-stoichiometric conditions.
-
Causality: Saponification of sterically hindered gem-diesters can be slow at room temperature. The reaction proceeds in two steps: diester to monoester-monosalt, then to the di-salt. The second step can be slower than the first.
-
Expert Recommendation:
-
Reaction Time: While some protocols suggest shorter times, allowing the reaction to stir for an extended period (e.g., 48-96 hours) at room temperature can significantly improve yields by ensuring complete hydrolysis.[1]
-
Stoichiometry: Use a slight excess of the alkali base (e.g., 2.2 to 2.5 equivalents of KOH or NaOH) to ensure there is enough base to hydrolyze both ester groups and drive the equilibrium toward the product.
-
Gentle Heating: If time is a constraint, gently heating the reaction mixture under reflux (e.g., 50-60°C) can accelerate the hydrolysis.[2] However, be mindful that excessive heat during later stages can cause side reactions (see Section 4).
-
Q2: What is the correct procedure for acidifying the reaction mixture, and why is temperature control so critical at this stage?
A2: Proper acidification is crucial for protonating the dicarboxylate salt to the free diacid, rendering it extractable into an organic solvent.
-
Causality: The neutralization of a strong base (residual KOH/NaOH) with a strong acid (conc. HCl) is a highly exothermic process. Uncontrolled temperature increases can lead to two primary problems:
-
Reduced Solubility: The solubility of the resulting diacid in water may change unpredictably at higher temperatures.
-
Decarboxylation: Geminal dicarboxylic acids are susceptible to decarboxylation (loss of CO₂) upon heating, which irreversibly converts your product into cyclopentanecarboxylic acid, a major impurity.[3][4]
-
-
Expert Recommendation & Protocol:
-
After removing the alcohol solvent (e.g., ethanol) via rotary evaporation, dissolve the salt residue in a minimum amount of water.
-
Place the flask in an ice-water bath to maintain the temperature between 0 and 15°C.[5]
-
Add concentrated hydrochloric acid dropwise with vigorous stirring, monitoring the pH with indicator paper. Continue adding acid until the solution is strongly acidic (pH 1-2). This ensures complete protonation of both carboxylate groups.
-
Section 2: Troubleshooting Extraction and Isolation
The efficiency of liquid-liquid extraction directly impacts the final yield. Due to the two carboxylic acid groups, the target molecule has significant water solubility, even in its protonated form, which can complicate extraction.
Troubleshooting Logic: Low Yield After Extraction
Caption: Decision tree for troubleshooting low extraction yields.
Q3: I'm getting a persistently low yield after performing the extraction. What are the most common causes and how can I fix them?
A3: Low extraction yield is almost always tied to the partitioning of the diacid between the aqueous and organic phases.
-
Causality: Dicarboxylic acids are significantly more hydrophilic than monocarboxylic acids.[6] Their partitioning into a non-polar organic solvent is often unfavorable unless specific measures are taken.
-
Expert Recommendation:
-
Verify pH: The most critical factor is ensuring the aqueous layer is strongly acidic (pH 1-2). At a higher pH, the compound will exist as the mono- or di-anion, which is highly water-soluble and will not extract.[7][8]
-
Increase Number of Extractions: Do not rely on one or two extractions. Due to the compound's polarity, multiple extractions with smaller volumes of organic solvent are more effective than a single extraction with a large volume. A standard procedure involves at least three, and sometimes up to five, extractions.[5]
-
Use the "Salting Out" Effect: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic diacid and forcing it into the organic layer.[5]
-
Solvent Choice: Ethyl acetate and diethyl ether are common choices. Ethyl acetate is generally a better solvent for polar molecules like diacids.
-
Protocol 1: Optimized Aqueous Work-up and Extraction
-
Following saponification, concentrate the reaction mixture on a rotary evaporator to remove the bulk of the alcohol solvent.
-
Dissolve the remaining residue in water (approx. 50 mL per 10 g of starting ester).
-
Cool the solution in an ice bath to 0-10°C.
-
Slowly add concentrated HCl dropwise with vigorous stirring, checking the pH periodically. Continue until the pH is stable at 1-2.
-
Transfer the acidified solution to a separatory funnel.
-
Add solid NaCl until the solution is saturated (some solid remains undissolved).
-
Extract the aqueous layer with three to five portions of ethyl acetate. For each extraction, shake the funnel vigorously, venting frequently, and allow the layers to fully separate.
-
Combine the organic extracts.
-
Wash the combined organic layers once with brine (saturated NaCl solution) to remove residual water.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid product.
Section 3: Purification by Crystallization
The crude product is often a semi-solid or an off-white powder. Recrystallization is the definitive method for obtaining a high-purity, crystalline final product.
Q4: My crude product is an off-white or yellowish solid that oils out or fails to crystallize properly. How can I achieve a pure, crystalline product?
A4: Oiling out during recrystallization is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present.
-
Causality: The presence of impurities can depress the melting point of the product, leading to the formation of a liquid phase (oil) instead of a solid crystal lattice. The choice of solvent is also paramount; an ideal solvent should dissolve the compound well when hot but poorly when cold.[9]
-
Expert Recommendation:
-
Solvent Selection: Water can be a good solvent for recrystallizing dicarboxylic acids, but solubility might be high even when cold, leading to lower recovery.[9] A mixture of solvents is often more effective. A good starting point is a mixture of a polar solvent in which the acid is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is not (like hexanes or petroleum ether).
-
Decolorization: If the product is colored, this may be due to persistent impurities.[9] You can add a small amount of activated carbon to the hot solution before filtering to adsorb colored impurities.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. Rapid cooling in an ice bath can cause the product to precipitate as a fine powder or oil. Once crystals begin to form at room temperature, then you can place the flask in an ice bath to maximize recovery.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.
-
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Suitability for Diacids | Notes |
| Water | 100 | Good | High solubility may reduce yield. Excellent for removing organic-soluble impurities. |
| Ethyl Acetate | 77 | Excellent | Good solubility when hot, lower when cold. Often used with a non-polar co-solvent. |
| Acetone | 56 | Good | Highly volatile, good solvent but may be difficult to get crystals. |
| Toluene | 111 | Moderate | Can be effective for less polar impurities. |
| Hexanes | 69 | Poor (Anti-solvent) | Used as the "poor" solvent in a two-solvent system with ethyl acetate or acetone. |
Protocol 2: Recrystallization of this compound
-
Place the crude acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hexanes dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to remove residual solvent.
Section 4: Advanced Troubleshooting: Unwanted Side Reactions
Q5: My final product's characterization (e.g., ¹H NMR, Mass Spec) suggests the presence of cyclopentanecarboxylic acid. What happened and how can I prevent this?
A5: The presence of cyclopentanecarboxylic acid is a definitive sign that decarboxylation has occurred.
-
Mechanistic Insight: Geminal dicarboxylic acids (where both carboxyl groups are attached to the same carbon) are thermally unstable. Upon heating, they can undergo a facile decarboxylation reaction through a cyclic, six-membered transition state to lose a molecule of CO₂ and form the corresponding monocarboxylic acid.[4] This process is often irreversible as the CO₂ gas escapes the system.[10]
-
Prevention Strategies:
-
Avoid Excessive Heat: This is the most critical factor. Do not use high temperatures during work-up, especially after acidification. Keep all steps, including solvent removal via rotary evaporation, at a modest temperature (e.g., < 40-50°C).
-
No Distillation: Do not attempt to purify the final diacid product by distillation. Its boiling point is high, and thermal decomposition via decarboxylation will be the primary outcome. Purification should always be done by recrystallization.
-
Storage: Store the purified, dry product in a cool, dry place. While stable at room temperature, prolonged storage at elevated temperatures should be avoided.
-
References
-
Eyal, A., Bressler, E. (2002). Extraction of Dicarboxylic Acids by ABC Extractants. Taylor & Francis Online. [Link]
- Google Patents. (n.d.). Process for separation and purification of a dicarboxylic acid containing mixture.
-
PrepChem. (2023). Synthesis of a. 1-(Ethoxycarbonyl)cyclopentanecarboxylic acid. [Link]
-
Singh, R. K., Danishefsky, S. (1981). Homoconjugate Addition of Nucleophiles to Cyclopropane-1,1-Dicarboxylate Derivatives: 2-Oxo-1-Phenyl-3-Pyrrolidinecarboxylic Acid. Organic Syntheses, 60, 66. [Link]
- Google Patents. (n.d.).
-
WIPO Patentscope. (2018). PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Carbamoyl-2,2-dimethylthis compound. [Link]
-
Cason, J., et al. (1941). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 21, 22. [Link]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. [Link]
-
Allen, A. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
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- 1. prepchem.com [prepchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
Validation & Comparative
A Comparative Guide to the Properties of cis- and trans-Cyclopentane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the stereoisomers of cyclopentane-1,2-dicarboxylic acid, this guide provides a comprehensive comparison of their physicochemical properties, spectroscopic signatures, and reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering detailed experimental insights and data-driven comparisons to inform compound selection and application.
The spatial arrangement of functional groups within a molecule can profoundly influence its physical and chemical behavior. In the realm of alicyclic dicarboxylic acids, the cis and trans isomers of cyclopentane-1,2-dicarboxylic acid serve as a classic example of how stereochemistry dictates properties and, consequently, utility in various scientific domains, from polymer chemistry to pharmaceutical synthesis. This guide delves into a side-by-side comparison of these two isomers, providing both foundational knowledge and practical experimental details.
Molecular Structure and Stereochemical Differentiation
At the heart of the differences between cis- and trans-cyclopentane-1,2-dicarboxylic acid lies their distinct three-dimensional architecture. In the cis-isomer, the two carboxylic acid groups are situated on the same side of the cyclopentane ring. This arrangement imparts a Cs symmetry to the molecule, rendering it achiral (a meso compound) despite the presence of two stereocenters. Conversely, the trans-isomer has its carboxylic acid groups on opposite sides of the ring, resulting in a C2 axis of symmetry and making the molecule chiral. It exists as a pair of enantiomers[1]. This fundamental structural variance is the root cause of their differing properties and reactivity.
References
A Comparative Guide to the Spectroscopic Signatures of Cyclopentane-1,1-dicarboxylic Acid and Its Derivatives
For researchers and professionals in drug discovery and development, the precise structural elucidation of molecular entities is paramount. Spectroscopic techniques form the bedrock of this characterization, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth comparison of the spectroscopic data for Cyclopentane-1,1-dicarboxylic acid, a key building block in organic synthesis, and three of its functionally distinct derivatives. By understanding their unique spectral features, scientists can better identify, quantify, and confirm the successful transformation of these molecules in complex reaction pathways.
This document moves beyond a simple data repository. It delves into the causal relationships between structural modifications and their resulting spectroscopic shifts, providing field-proven insights into experimental design and data interpretation.
The Core Moiety: this compound
This compound (CAS 5802-65-3) serves as our foundational compound.[1][2][3] Its geminal dicarboxylic acid groups, fixed upon a cyclopentyl ring, create a unique electronic environment that is clearly delineated by various spectroscopic methods.
Spectroscopic Analysis Workflow
A systematic approach is crucial for unambiguous structural confirmation. The workflow below outlines the logical progression from sample preparation to final data integration for a comprehensive analysis.
Caption: General workflow for spectroscopic analysis.
Comparative Spectroscopic Data
The true power of spectroscopy lies in comparison. By observing how spectral data shifts upon chemical modification, we can confirm reaction success and gain deeper insight into the electronic effects of different functional groups. Here, we compare our parent acid with three derivatives: its dimethyl ester, its corresponding diol, and its diacetic acid analog.
| Compound Name (CAS Number) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) [M-H]⁻ or [M+H]⁺ |
| This compound (5802-65-3) | ~12.0 (s, 2H, -COOH), ~2.2 (m, 4H), ~1.6 (m, 4H) | ~175 (-COOH), ~58 (quaternary C), ~35 (CH₂), ~26 (CH₂) | 2500-3300 (broad, O-H), 1700 (s, C=O) | 157.05 [M-H]⁻ |
| Dimethyl cyclopentane-1,1-dicarboxylate (7659-53-2) | ~3.7 (s, 6H, -OCH₃), ~2.1 (m, 4H), ~1.7 (m, 4H) | ~173 (C=O), ~58 (quaternary C), ~52 (-OCH₃), ~35 (CH₂), ~25 (CH₂) | 2950 (C-H), 1735 (s, C=O), 1200 (C-O) | 187.10 [M+H]⁺ |
| (Cyclopentane-1,1-diyl)dimethanol (5763-53-1) | ~4.5 (t, 2H, -OH), ~3.5 (d, 4H, -CH₂OH), ~1.5 (m, 8H) | ~70 (-CH₂OH), ~45 (quaternary C), ~33 (CH₂), ~23 (CH₂) | 3300 (broad, O-H), 2950 (C-H), 1040 (C-O) | 131.11 [M+H]⁺ |
| Cyclopentane-1,1-diacetic acid (16713-66-9) | ~12.1 (s, 2H, -COOH), ~2.6 (s, 4H, -CH₂COOH), ~1.6 (m, 8H) | ~178 (-COOH), ~172 (-CH₂COOH), ~45 (quaternary C), ~37 (CH₂), ~24 (CH₂) | 2600-3400 (broad, O-H), 1710 (s, C=O) | 185.08 [M-H]⁻ |
Note: The spectral data presented are typical values and may vary slightly based on experimental conditions.
In-Depth Analysis of Spectral Transformations
From Dicarboxylic Acid to Dimethyl Ester
The transformation from this compound to its dimethyl ester derivative introduces the most telling spectroscopic changes.
-
¹H NMR: The most obvious change is the disappearance of the broad acidic proton singlet around 12.0 ppm and the appearance of a sharp singlet at approximately 3.7 ppm, integrating to six protons, characteristic of the two equivalent methoxy groups (-OCH₃).
-
¹³C NMR: The carbonyl carbon signal shifts slightly upfield from ~175 ppm to ~173 ppm. A new, distinct signal appears around 52 ppm, corresponding to the methoxy carbons.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) is absent in the ester. The sharp, strong carbonyl (C=O) absorption shifts to a higher wavenumber, from ~1700 cm⁻¹ in the acid to ~1735 cm⁻¹ in the ester. This hypsochromic shift is due to the inductive electron-withdrawing effect of the ester's oxygen atom, which strengthens the C=O double bond.
-
Mass Spectrometry: In negative ion mode ESI-MS, the parent acid readily deprotonates to show an [M-H]⁻ ion. The ester, lacking an acidic proton, is typically observed in positive ion mode as an [M+H]⁺ or [M+Na]⁺ adduct.
From Dicarboxylic Acid to Diol
Reduction of the carboxylic acids to primary alcohols results in the complete loss of carbonyl signals.
-
¹H NMR: The carboxylic acid protons vanish. New signals appear corresponding to the alcohol protons (~4.5 ppm, broad triplet) and the methylene protons adjacent to the hydroxyl group (~3.5 ppm, doublet).
-
¹³C NMR: The downfield carbonyl signals (~175 ppm) are replaced by upfield signals for the alcohol-bearing carbons (-CH₂OH) around 70 ppm.
-
IR Spectroscopy: The characteristic C=O stretch at ~1700 cm⁻¹ disappears entirely. A strong, broad O-H stretch reappears around 3300 cm⁻¹, and a prominent C-O single bond stretch emerges around 1040 cm⁻¹.
From Dicarboxylic Acid to Diacetic Acid
Inserting a methylene (-CH₂-) spacer between the cyclopentyl ring and the carboxyl groups alters the chemical shifts and coupling patterns.
-
¹H NMR: The key differentiator is the appearance of a new singlet at ~2.6 ppm, integrating to four protons, which corresponds to the four equivalent protons of the two methylene groups (-CH₂COOH).
-
¹³C NMR: Two distinct carbonyl signals are now expected, one for the terminal carboxylic acid carbons and one for the carbons of the acetic acid methylene groups. The quaternary carbon of the cyclopentane ring will also experience a shift due to the change in its direct substituent.
-
IR Spectroscopy: The IR spectrum remains similar to the parent dicarboxylic acid, with characteristic broad O-H and C=O stretches, though slight shifts in the carbonyl frequency may be observed.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the compound into a clean vial.[2] Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆ for acids to observe the exchangeable protons, CDCl₃ for esters and diols).[2] Ensure the sample is fully dissolved.
-
Transfer: Filter the solution or carefully pipette the supernatant into a clean, undamaged 8-inch NMR tube.[2]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).
-
Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition (¹H): Acquire the spectrum using a standard single-pulse experiment. A 90° pulse is typically used. For quantitative results, ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time.
-
Acquisition (¹³C): Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). This removes C-H coupling and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE). For quantitative analysis where the NOE can skew integrals, an inverse-gated decoupling experiment should be used, which requires a much longer relaxation delay.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Crystal Cleaning: Before each measurement, thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent like isopropanol and wipe with a soft, lint-free tissue.
-
Background Scan: Record a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is essential for generating a strong evanescent wave interaction.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, often a mixture of water and a polar organic solvent like methanol or acetonitrile. For acidic compounds analyzed in negative ion mode, adding a small amount of a weak base (e.g., ammonium hydroxide) can enhance deprotonation. For positive ion mode, a small amount of a weak acid (e.g., formic acid) can aid protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization (Negative Mode for Acids): Apply a high negative voltage (e.g., -3 to -5 kV) to the capillary needle. The combination of the strong electric field and heated nebulizing gas causes the solvent to evaporate and the analyte to form negatively charged gaseous ions, primarily [M-H]⁻.
-
Ionization (Positive Mode for Esters/Diols): Apply a high positive voltage (e.g., +3 to +5 kV) to generate positively charged ions, such as [M+H]⁺ or [M+Na]⁺.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The functional group transformations of this compound induce clear and predictable changes in its spectroscopic signatures. The disappearance of acidic protons in ¹H NMR, the shift of the carbonyl stretch in IR, and the change in ionization behavior in MS are all hallmark indicators of esterification. Similarly, the complete removal of carbonyl signals and the appearance of alcohol-related peaks confirm reduction to the diol. By understanding these characteristic spectral shifts, researchers can confidently track chemical transformations, confirm the identity of their synthesized compounds, and ensure the purity and quality of materials destined for further development.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). AIST:SDBS Help. [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]
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Wikipedia. Spectral Database for Organic Compounds. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). AIST:Spectral Database for Organic Compounds,SDBS. [Link]
-
Shanghai Minstar Chemical Co., Ltd. cyclopentane-1,1-diyldimethanol cas no.5763-53-1. [Link]
-
re3data.org. Spectral Database for Organic Compounds. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). AIST:Spectral Database for Organic Compounds,SDBS. [Link]
-
Pharmaffiliates. CAS No : 16713-66-9 | Product Name : 1,1-Cyclopentanediacetic acid. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Introduction to the Spectral Data Base (SDBS). [Link]
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Reddit. NIST Spectral Database alternative: Japan's AIST SDBS. [Link]
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Dr. Rainer Glaser, University of Missouri-Columbia. Assignment #9: Results and Discussion. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). SDBS-MS-NW-0067. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Raman SDBS-RM-01-00024. [Link]
Sources
A Comparative Guide to the Biological Activity of Cyclopentane-1,1-dicarboxylic Acid Analogues
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the biological activities of analogues of Cyclopentane-1,1-dicarboxylic acid, a scaffold of growing interest in medicinal chemistry. While data on the parent compound, this compound, remains limited in publicly accessible literature, a compelling narrative of its therapeutic potential emerges through the study of its structural analogues. This guide will delve into the diverse pharmacological profiles of these analogues, offering insights into their mechanisms of action, supported by experimental data and detailed protocols.
Introduction: The Allure of the Cyclopentane Scaffold
The cyclopentane ring is a versatile scaffold in drug discovery, prized for its ability to introduce conformational rigidity and provide a three-dimensional framework for the precise orientation of functional groups.[1] This can lead to enhanced binding affinity and selectivity for biological targets. When functionalized with two carboxylic acid groups, as in this compound, the molecule presents intriguing possibilities for interacting with biological macromolecules through hydrogen bonding and ionic interactions.
While the biological profile of this compound itself is not extensively documented, its analogues have demonstrated a wide array of activities, from anticonvulsant and analgesic to enzyme inhibition. This guide will focus on two key areas where these analogues have shown significant promise: as modulators of the sigma-1 receptor and as inhibitors of squalene synthase.
I. This compound Analogues as Sigma-1 Receptor Ligands: A Gateway to CNS Therapies
The sigma-1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, is implicated in a range of cellular functions including calcium signaling, ion channel modulation, and cellular stress responses.[2][3] Its involvement in various central nervous system (CNS) disorders has made it an attractive target for drug development.[3]
A notable class of this compound analogues, the 1-phenylcycloalkanecarboxylic acid derivatives, has been investigated for their affinity and selectivity for the sigma-1 receptor. One such compound, carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), has demonstrated high affinity for sigma sites and exhibits potent antitussive, anticonvulsant, and spasmolytic properties.[4]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on these analogues have revealed key structural features that govern their interaction with the sigma-1 receptor:
-
The Phenyl Group: The presence of a phenyl group at the 1-position of the cyclopentane ring is crucial for high-affinity binding.
-
The Cycloalkane Ring Size: Altering the size of the cycloalkane ring from a cyclopentyl to a cyclopropyl or methyl group can impact selectivity over muscarinic receptors.[4]
-
The Carboxylate Functionality: Replacement of the ester function with an amide, methyl ether, or methylamine can also influence selectivity.[4]
-
The Amino Substituent: Modification of the N,N-diethyl substituent on the aminoethoxyethyl chain affects both affinity and selectivity.[4]
These SAR insights provide a valuable roadmap for the design of novel sigma-1 receptor ligands with improved potency and selectivity.
Comparative Biological Activity Data
| Compound/Analogue | Target | Activity | Reference |
| Carbetapentane | Sigma-1 Receptor | High-affinity ligand with antitussive, anticonvulsant, and spasmolytic activity. | [4] |
| 1-Phenyl-1-cyclopentanecarboxamide derivative | Sigma-1 Receptor | Potent and selective ligand. | [4] |
II. Cyclopentane Dicarboxylic Acid Analogues as Squalene Synthase Inhibitors: Targeting Cholesterol Biosynthesis
Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[1] Its inhibition presents a promising strategy for lowering cholesterol levels. A series of cyclopentanedi- and tricarboxylic acids have been synthesized and evaluated as inhibitors of this enzyme.[5]
The Squalene Synthase Pathway
The inhibition of squalene synthase blocks the conversion of farnesyl pyrophosphate to squalene, a key precursor to cholesterol.
Caption: Squalene synthase pathway and inhibition.
These cyclopentane-based inhibitors have demonstrated good potency, and SAR studies have highlighted the importance of the conformation and substitution pattern of the carboxylic acid groups on the cyclopentane ring.[5]
III. Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
[³H]-(+)-Pentazocine (radioligand)
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor
-
Test compounds (this compound analogues)
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [³H]-(+)-pentazocine (at a concentration near its Kd)
-
25 µL of the test compound dilution or vehicle (for total binding) or 10 µM haloperidol (for non-specific binding)
-
100 µL of the membrane preparation
-
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
Caption: Workflow for Sigma-1 Receptor Binding Assay.
Squalene Synthase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds against squalene synthase by measuring the incorporation of a radiolabeled substrate.
Materials:
-
[³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Human liver microsomes (as a source of squalene synthase)
-
Test compounds
-
Assay buffer (50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl2)
-
NADPH
-
15% KOH in ethanol
-
Petroleum ether
-
Scintillation counter and scintillation fluid
Procedure:
-
In glass screw-cap tubes, combine the assay buffer, NADPH, human liver microsomes, and the test compound or vehicle.
-
Equilibrate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [³H]-FPP and incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding 1 mL of 15% KOH in ethanol.
-
Incubate the tubes at 65°C for 30 minutes for saponification.
-
Extract the squalene by adding 5 mL of petroleum ether and shaking for 10 minutes.
-
Transfer the upper organic phase to a new tube containing distilled water.
-
Take an aliquot of the organic phase, add scintillation fluid, and measure the radioactivity.
-
Calculate the percent inhibition of squalene synthase activity for each test compound concentration and determine the IC50 value.
IV. Conclusion and Future Directions
The analogues of this compound represent a promising and versatile class of compounds with a diverse range of biological activities. Their ability to selectively modulate key biological targets such as the sigma-1 receptor and squalene synthase underscores their potential for the development of novel therapeutics for CNS disorders and hypercholesterolemia.
The structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new analogues with enhanced potency, selectivity, and pharmacokinetic properties. Further exploration of this chemical space is warranted, including a more thorough investigation of the biological activity of the parent this compound to provide a crucial benchmark for comparison. The detailed experimental protocols provided herein should empower researchers to further unravel the therapeutic potential of this intriguing class of molecules.
References
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved from [Link]
-
Squalene synthase: structure and regulation. (2000). PubMed. Retrieved from [Link]
-
Squalene synthase activity was assessed as described earlier. (n.d.). Bio-protocol. Retrieved from [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]
-
Cyclopentanedi- and tricarboxylic acids as squalene synthase inhibitors: syntheses and evaluation. (1998). PubMed. Retrieved from [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). NIH. Retrieved from [Link]
-
Sigma Receptor Binding Assays. (2015). PubMed. Retrieved from [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Inhibition of Squalene Synthase and Squalene Epoxidase in Tobacco Cells Triggers an Up-Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase. (n.d.). NIH. Retrieved from [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (n.d.). MDPI. Retrieved from [Link]
-
Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (2014). NIH. Retrieved from [Link]
-
Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (2014). PubMed. Retrieved from [Link]
-
Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. (2001). PubMed. Retrieved from [Link]
-
Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. (n.d.). ChEMBL. Retrieved from [Link]
-
Quantitative structure-anticonvulsant activity relationships of valproic acid, related carboxylic acids and tetrazoles. (1988). PubMed. Retrieved from [Link]
-
Convulsant and anticonvulsant cyclopentanones and cyclohexanones. (n.d.). PubMed. Retrieved from [Link]
-
Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonacts. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]
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- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Computational and Experimental Data for Cyclopentane-1,1-dicarboxylic Acid
In the landscape of modern chemical research and drug development, the synergy between computational modeling and empirical experimentation is paramount. This guide provides an in-depth comparison of theoretical and experimental data for Cyclopentane-1,1-dicarboxylic acid (C₇H₁₀O₄), a geminal dicarboxylic acid with applications as a building block in pharmaceutical synthesis.[1] By juxtaposing predictive data from computational chemistry with tangible results from laboratory analysis, we aim to offer researchers a nuanced understanding of this molecule's behavior and provide a framework for leveraging both approaches in their work.
The Experimental Benchmark: Characterizing this compound in the Laboratory
Experimental data provides the ground truth for any chemical entity. The following section details the established physicochemical and spectroscopic properties of this compound, grounded in standard laboratory techniques.
Physicochemical Properties
This compound presents as a white crystalline solid.[1] Its key physical properties are dominated by the presence of two carboxylic acid groups on a single carbon, leading to strong intermolecular hydrogen bonding.
| Property | Experimental Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [1][2] |
| Molecular Weight | 158.15 g/mol | [2] |
| Boiling Point | 368.9 °C at 760 mmHg | [1] |
| Density | 1.416 g/cm³ | [1] |
| Solubility | Excellent in organic solvents | [1] |
Spectroscopic Analysis
Spectroscopy offers a window into the molecular structure and bonding of a compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, shows characteristic peaks for the carboxylic acid functional groups. A very broad absorption between 2500-3300 cm⁻¹ corresponds to the O-H stretch, broadened by hydrogen bonding. A strong band in the 1700-1720 cm⁻¹ region is indicative of the C=O (carbonyl) stretch. Alkane C-H stretching vibrations are observed around 2850-3000 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the related diethyl ester of this compound, ¹³C NMR shows the carbonyl carbons resonating significantly downfield, a characteristic feature for carboxylic acid derivatives.[4] In general, the ¹³C NMR spectrum for dicarboxylic acids shows carbonyl carbons in the 175-180 ppm range.[3] Due to the symmetry of the 1,1-disubstituted parent acid, a simplified spectrum is expected compared to its 1,2- or 1,3-isomers.
-
Mass Spectrometry: Mass spectrometry of dicarboxylic acids typically reveals a molecular ion peak corresponding to the compound's molecular weight. For a related isomer, the molecular ion peak appears at m/z 158.[3] Fragmentation patterns often involve the loss of water (H₂O) and carbon dioxide (CO₂).
Experimental Protocol: Potentiometric Titration for pKa Determination
The acidity constants (pKa) are critical for understanding a molecule's behavior in biological systems. The following protocol outlines the determination of pKa values for a dicarboxylic acid like this compound.
Objective: To determine the two pKa values (pKa₁ and pKa₂) corresponding to the sequential deprotonation of the two carboxylic acid groups.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized, CO₂-free water
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in the beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the diacid solution before adding any titrant.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Points: Continue the titration past the two expected equivalence points. These will be visible as sharp increases in pH. The first half-equivalence point (where pH ≈ pKa₁) occurs when half the volume of NaOH required to reach the first equivalence point has been added. The second half-equivalence point (where pH ≈ pKa₂) occurs midway between the first and second equivalence points.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values can be determined from the pH at the half-equivalence points. A more accurate method involves plotting the first derivative (ΔpH/ΔV) against the average volume, where the peaks correspond to the equivalence points.
This protocol provides a self-validating system, as the shape of the titration curve and the clear inflection points confirm the presence of a diprotic acid and allow for the reliable determination of its acidity constants.
The Computational Approach: Predicting Molecular Properties
Computational chemistry uses theoretical principles to calculate molecular properties. Methods like Density Functional Theory (DFT) can predict geometries, energies, and spectroscopic data, offering insights that complement experimental findings.
Predicted Physicochemical Properties
Computational models can predict properties like pKa with varying degrees of accuracy. These calculations often involve determining the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. For many dicarboxylic acids, computational methods can predict pKa values within 0.5-1.0 pKa units of the experimental values.
Predicted Spectroscopic Data
-
IR Frequencies: Computational software can calculate the vibrational modes of a molecule. These calculated frequencies correspond to the peaks in an IR spectrum. The predicted spectrum for this compound would show intense vibrations corresponding to the O-H and C=O stretches of the carboxyl groups, as well as various C-H bending and stretching modes from the cyclopentane ring.
-
NMR Chemical Shifts: NMR shielding tensors can be calculated and converted into chemical shifts. These predictions are highly dependent on the level of theory and the inclusion of solvent effects. For ¹³C NMR, the chemical shift of the quaternary carbon (C1) and the two equivalent carbonyl carbons would be distinct and predictable.
Computational Workflow: DFT Calculation for Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy structure of this compound and predict its vibrational (IR) frequencies.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Method:
-
Input Structure: Build an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Calculation Setup: Create an input file specifying the following:
-
Method: A DFT functional (e.g., B3LYP).
-
Basis Set: A set of functions to describe the electron orbitals (e.g., 6-31G(d)).
-
Job Type: Opt (for geometry optimization) followed by Freq (for frequency calculation).
-
Solvation (Optional): Include a solvent model (e.g., PCM for water) to better simulate experimental conditions.
-
-
Execution: Submit the input file to the quantum chemistry software for calculation.
-
Analysis:
-
Optimization: Verify that the optimization converged successfully by checking for the absence of imaginary frequencies (except for very small numerical noise). The output file will contain the optimized Cartesian coordinates of the final, low-energy structure.
-
Frequencies: Analyze the calculated vibrational frequencies. These can be visualized to see the atomic motions for each vibrational mode. The calculated frequencies and their intensities can be plotted to generate a theoretical IR spectrum.
-
Head-to-Head Comparison: Bridging Theory and Reality
| Parameter | Experimental Data (for Isomers) | Expected Computational Result | Potential for Discrepancy |
| pKa₁ / pKa₂ | 4.26 / 5.51 (for 1,3-isomer)[3] | Within ± 0.5-1.0 pKa units | High: Very sensitive to solvent modeling and level of theory. |
| C=O IR Stretch | 1700-1720 cm⁻¹[3] | Typically overestimated by 3-5% (uncorrected) | Low to Medium: Systematic errors can be corrected with scaling factors. |
| O-H IR Stretch | 2500-3300 cm⁻¹ (broad)[3] | Appears as a sharp peak in gas-phase calculations | High: Breadth is due to intermolecular H-bonding, which is difficult to model perfectly. |
| ¹³C NMR (C=O) | ~175-180 ppm[3] | Within ± 5-10 ppm | Medium: Sensitive to solvent effects and conformational averaging. |
Causality Behind Discrepancies:
-
Phase Differences: Experiments are often conducted in solution, whereas basic computations may be performed in the "gas phase." The intermolecular forces present in a solvent can significantly alter properties like pKa and IR peak shapes.
-
Approximations in Theory: Computational methods are inherently approximate. The choice of DFT functional and basis set impacts the accuracy of the results.
-
Dynamics and Temperature: Experimental results are an average over a vast number of molecules at a specific temperature, which are constantly moving and interacting. Standard computational optimizations find a static, 0 Kelvin minimum energy structure.
Visualizing the Workflows
To clarify the processes described, the following diagrams illustrate the experimental and computational workflows.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Caption: Computational workflow for DFT-based geometry and frequency analysis.
Conclusion and Recommendations for Researchers
The comparison between experimental and computational data for molecules like this compound is not a competition, but a partnership. Experimental data provides the essential, real-world benchmark for validation. Computational modeling, in turn, offers a powerful predictive tool that can screen candidates, rationalize experimental observations, and explore properties that are difficult or costly to measure in the lab.
Recommendations:
-
For Initial Screening: Use computational methods to quickly estimate properties for a series of related compounds. This can help prioritize which molecules to synthesize and test experimentally.
-
For Mechanistic Insight: Employ computational modeling to visualize molecular orbitals, transition states, and vibrational modes to gain a deeper understanding of the "why" behind experimental results.
-
For Final Validation: Always rely on well-executed experiments to provide the definitive, authoritative data for any compound intended for downstream applications, especially in drug development. The experimental values for properties like pKa and solubility are non-negotiable for pharmacokinetic and pharmacodynamic modeling.
By intelligently integrating both approaches, researchers can accelerate the discovery process, conserve resources, and build a more comprehensive and robust understanding of their chemical systems.
References
-
Cyclopentanecarboxylic acid - Solubility of Things. Available at: [Link]
-
This compound, diethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validated Analytical Methods for the Quantification of Cyclopentane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of primary analytical techniques for the robust quantification of Cyclopentane-1,1-dicarboxylic acid. The selection of a precise and reliable analytical method is paramount in research and drug development to ensure data integrity, reproducibility, and regulatory compliance. This document outlines the scientific rationale behind method selection, detailed experimental protocols, and the validation parameters required to demonstrate that a method is fit for its intended purpose.
The Foundation: Principles of Analytical Method Validation
Before comparing methodologies, it is crucial to establish the framework for their evaluation. An analytical method is not merely a procedure; it is a validated system that guarantees trustworthy results. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized standard for the validation of analytical procedures.[1][2][3][4] The core objective is to demonstrate suitability through a series of defined performance characteristics.
A validated method ensures:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5]
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.[5]
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
The following diagram illustrates the logical flow of a comprehensive method validation process, grounding our subsequent comparisons in this authoritative framework.
Caption: A generalized workflow for analytical method validation.
Analytical Strategy: Understanding the Analyte
This compound (C₇H₁₀O₄) is a non-volatile, polar, geminal dicarboxylic acid. Its physicochemical properties are the primary drivers of our analytical choices:
-
Low Volatility: Precludes direct analysis by Gas Chromatography (GC) without a chemical derivatization step to create a more volatile analog.
-
High Polarity: Makes it well-suited for reversed-phase Liquid Chromatography (LC), provided that mobile phase conditions are optimized to control ionization.
-
Lack of a Strong Chromophore: The molecule does not absorb light strongly in the conventional UV range (230-400 nm), which presents a challenge for sensitive detection by HPLC-UV. Detection at lower wavelengths (~200 nm) is possible but often less specific.[6][7]
-
Ionizable Groups: The two carboxylic acid groups readily deprotonate, making the molecule ideal for detection by mass spectrometry, particularly in negative ion mode (ESI-).
Based on these characteristics, two primary techniques stand out as the most viable for sensitive and specific quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. A third option, High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FL) , can be considered as a lower-cost alternative, albeit with significant caveats.
Method Comparison: LC-MS/MS vs. GC-MS vs. HPLC
This section provides a head-to-head comparison of the three most relevant analytical approaches. Each method is evaluated on its principle of operation, typical performance, and the scientific rationale behind its protocol.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: This is often considered the gold-standard technique for this type of analyte. The method combines the powerful separation capabilities of LC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[8] The analyte is quantified directly without the need for derivatization. For dicarboxylic acids, Electrospray Ionization (ESI) in negative ion mode is the preferred choice, as the carboxylic acid groups readily lose a proton to form the [M-H]⁻ ion.
Expertise & Experience: The key to a successful LC-MS/MS method is controlling the ionization of the analyte. An acidic mobile phase (e.g., containing 0.1% formic acid) is used to suppress the ionization of the carboxyl groups during the reversed-phase chromatography. This ensures a single, well-retained, and sharp chromatographic peak. Upon entering the mass spectrometer's source, the high pH environment of the ESI spray facilitates deprotonation for sensitive detection. The use of Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is fragmented into a characteristic product ion, provides an unparalleled level of selectivity, effectively eliminating matrix interference.[8]
Caption: Experimental workflow for LC-MS/MS analysis.
Detailed Protocol (LC-MS/MS):
-
Standard and Sample Preparation:
-
Prepare a stock solution (1 mg/mL) of this compound in methanol.
-
Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serially diluting the stock solution in the initial mobile phase composition.
-
For biological samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging. Collect the supernatant.
-
Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500, Agilent 6470).
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5% B held for 1 min, ramped to 95% B over 5 min, held for 2 min, and re-equilibrated.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Negative.
-
MRM Transition (Hypothetical): Based on its structure (MW 158.15), a likely transition would be monitoring the precursor ion m/z 157.1 → product ion m/z 113.1 (corresponding to the loss of CO₂). This would need to be empirically optimized.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique leverages the high separation efficiency of gas chromatography and the sensitive detection of a mass spectrometer. Because this compound is not volatile, a chemical derivatization step is mandatory to convert the polar carboxyl groups into non-polar, volatile esters (e.g., methyl or silyl esters).[9]
Expertise & Experience: The success of this method hinges entirely on the derivatization step. The reaction must be efficient, reproducible, and free of significant side products. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. The derivatized sample is then injected into the GC, where the analyte is separated based on its boiling point and interaction with the column's stationary phase. Electron Ionization (EI) is typically used, which generates a predictable and reproducible fragmentation pattern that can be used for definitive identification (via library matching) and quantification (using selected ion monitoring, SIM).
Caption: Experimental workflow for GC-MS analysis with derivatization.
Detailed Protocol (GC-MS):
-
Derivatization and Sample Preparation:
-
Prepare standards in a suitable organic solvent like ethyl acetate.
-
Place an aliquot of the dried sample extract or standard in a reaction vial.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.[10]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the di-TMS ester derivative.
-
Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method separates the analyte using liquid chromatography and detects it via its absorbance of UV light. As previously noted, this compound lacks a strong chromophore, so detection must occur at a low wavelength (e.g., 200 nm), where many other organic molecules also absorb, leading to potential interference.[6][7] An alternative is to use a pre-column derivatization step to attach a fluorescent tag to the carboxyl groups, allowing for highly sensitive fluorescence detection.[11]
Expertise & Experience: This is a cost-effective method suitable for simpler matrices or higher concentration samples. The main challenge is achieving adequate sensitivity and specificity. The use of an acidic mobile phase (e.g., with phosphoric or perchloric acid) is critical to ensure sharp peak shapes.[6][12] While direct UV detection is simpler, a derivatization approach with a fluorescent label like 2-bromoacetyl-6-methoxynaphthalene can dramatically improve sensitivity and selectivity, but adds complexity to the sample preparation.[11]
Performance Comparison and Data Summary
The choice of method depends critically on the analytical requirements. LC-MS/MS offers the best all-around performance, particularly for complex matrices and low-level quantification. GC-MS provides excellent sensitivity but adds the complexity of a derivatization step. HPLC-UV is the most accessible but is limited by sensitivity and specificity unless derivatization is employed.
The following table summarizes the expected performance characteristics for each validated method, based on data from analogous dicarboxylic acids.
| Parameter | LC-MS/MS | GC-MS (with Derivatization) | HPLC-UV (Direct) |
| Specificity | Very High (MRM) | High (SIM) | Low to Moderate |
| Sensitivity (LOQ) | Very Low (pg/mL - low ng/mL)[13] | Low (pg/mL)[14] | Moderate (µg/mL) |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10% | < 15% | < 5% (at higher conc.) |
| Accuracy (% Recovery) | 90-110% | 85-115% | 90-110% |
| Sample Prep | Simple (Dilute/Filter or Precipitate) | Complex (Extraction, Drying, Derivatization) | Simple (Dilute/Filter) |
| Throughput | High | Moderate | High |
| Cost | High | Moderate | Low |
Conclusion and Recommendations
For the rigorous demands of drug development and regulated research, LC-MS/MS is the unequivocally recommended method for the quantification of this compound. Its superior sensitivity, unparalleled specificity, and relatively simple sample preparation make it the most robust and reliable choice for complex biological matrices and trace-level analysis.
GC-MS serves as a powerful alternative, particularly if LC-MS/MS instrumentation is unavailable. While it can achieve comparable sensitivity, the mandatory derivatization step introduces additional sources of variability and increases sample preparation time, which must be carefully controlled and validated.
HPLC-UV should only be considered for applications involving high concentrations of the analyte in very simple, clean matrices where specificity is not a major concern (e.g., monitoring a chemical synthesis). For most research and development applications, its lack of sensitivity and potential for interference renders it unsuitable.
Ultimately, the selection must be guided by the specific requirements of the study. A method must not only be chosen but must be thoroughly validated according to established guidelines like ICH Q2(R1) to ensure that the data generated is accurate, reliable, and fit for its intended purpose.[1][15]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Bravi, L., et al. (1994). A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Hudson, D. K., et al. (2006). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]
-
El-Enany, N., et al. (1998). Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. PubMed. [Link]
-
Dugheri, S., et al. (2019). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATURATED POLYESTER RESINS. Rasayan Journal of Chemistry. [Link]
-
Soni, K., et al. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
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1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. [Link]
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Huynh-Ba, K. (2008). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Cyclopentane-1,1-dicarboxylic acid
Abstract
The development of specific immunoassays for small molecules, or haptens, such as Cyclopentane-1,1-dicarboxylic acid (CPDA), is a significant challenge in drug development and environmental monitoring.[1][2] Because haptens are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response.[3][4][5] The specificity of the resulting antibodies is paramount, as even minor cross-reactivity with structurally similar molecules can lead to inaccurate quantification and false-positive results.[6][7] This guide provides an in-depth comparison of hypothetical polyclonal and monoclonal antibodies raised against CPDA. We will detail the entire workflow, from immunogen synthesis to the definitive cross-reactivity assessment using competitive ELISA, explaining the scientific rationale behind each step and presenting actionable data for selecting the optimal antibody for a specific research need.
Part 1: The Foundation - Immunogen Design and Synthesis
The cornerstone of generating highly specific anti-hapten antibodies is the design of the immunogen.[2][8] The hapten must be covalently linked to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.[] The choice of conjugation chemistry and the site of attachment on the hapten are critical decisions that directly influence the epitope presentation to the immune system.
For CPDA, which possesses two carboxylic acid groups, a zero-length crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), is an ideal choice.[10][11][12] This method facilitates the formation of a stable amide bond between one of the carboxyl groups on CPDA and primary amines (e.g., lysine residues) on the carrier protein.[13] Using only one of the two carboxyl groups for conjugation ensures that the other remains exposed, forming a key part of the unique epitope that the immune system will recognize.
Diagram: Immunogen Synthesis Workflow
Caption: Workflow for conjugating CPDA hapten to a KLH carrier protein.
Protocol: Synthesis of CPDA-KLH Conjugate
-
Rationale: EDC activates the carboxyl groups of CPDA to form a highly reactive O-acylisourea intermediate.[10] The addition of Sulfo-NHS (sNHS) stabilizes this intermediate by converting it into an amine-reactive sNHS ester, which improves coupling efficiency in aqueous solutions and minimizes side reactions.[11][14]
-
Activation: Dissolve 10 mg of CPDA in 1 mL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add 20 mg of sNHS followed by 10 mg of EDC. Incubate at room temperature for 15 minutes.
-
Conjugation: Immediately add the activated CPDA-sNHS ester solution to 10 mg of KLH dissolved in 2 mL of reaction buffer (PBS, pH 7.2). React for 2 hours at room temperature with gentle stirring.
-
Quenching: Add 100 µL of 1 M Tris-HCl, pH 8.0 to quench the reaction by consuming any unreacted sNHS esters.
-
Purification: Remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS (pH 7.4) at 4°C with multiple buffer changes.
-
Characterization: Confirm conjugation and estimate the hapten-to-carrier ratio using MALDI-TOF Mass Spectrometry or a TNBSA assay to quantify the decrease in available primary amines.[3][8] A hapten density of 10-20 molecules per carrier protein is often optimal for a robust immune response.[8]
Part 2: The Core Analysis - Competitive ELISA
For quantifying small molecules like CPDA, a competitive ELISA is the format of choice.[15][16][17] Unlike a sandwich ELISA, which requires an antigen to have at least two antibody binding sites, a competitive assay works by having the analyte in the sample compete with a labeled or coated antigen for a limited number of antibody binding sites.[18] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Diagram: Principle of Competitive ELISA
Caption: The competitive binding principle in an indirect ELISA for CPDA.
Protocol: Cross-Reactivity Assessment by Competitive ELISA
-
Rationale: This protocol establishes a standardized system to measure the relative affinity of an antibody for CPDA versus structurally similar molecules. By determining the concentration of each compound required to inhibit antibody binding by 50% (IC50), we can quantitatively assess specificity.
-
Coating: Dilute a CPDA-BSA conjugate (different from the immunizing carrier) to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C. Self-Validation: Using a different carrier for coating (BSA) than for immunization (KLH) prevents the detection of antibodies raised against the carrier protein itself.
-
Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature to prevent non-specific binding. Wash 3 times.
-
Competition:
-
Prepare serial dilutions of the target analyte (CPDA) and potential cross-reactants in assay buffer (PBS with 0.1% BSA).
-
In a separate dilution plate, mix 50 µL of each analyte dilution with 50 µL of the primary anti-CPDA antibody (at a concentration predetermined to give ~80% of the maximum signal). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Part 3: Comparative Data Analysis
We evaluated two hypothetical monoclonal antibodies (MAb-CPDA-01, MAb-CPDA-02) and one polyclonal antibody (PAb-CPDA-01) against a panel of structurally related compounds. The IC50 value represents the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of CPDA / IC50 of Test Compound) x 100 [7]
Table 1: IC50 Values and Cross-Reactivity Profiles
| Compound | Structure | MAb-CPDA-01 | MAb-CPDA-02 | PAb-CPDA-01 |
| IC50 (nM) | % CR | IC50 (nM) | ||
| This compound (CPDA) | Target Analyte | 15.2 | 100% | 25.8 |
| Cyclohexane-1,1-dicarboxylic acid | Ring size variant | 850.4 | 1.8% | 98.7 |
| Glutaric acid | Open chain variant | >10,000 | <0.15% | 1,250.6 |
| Cyclopentanecarboxylic acid | Missing carboxyl group | >10,000 | <0.15% | >10,000 |
| 1,2-Cyclopentanedicarboxylic acid | Isomeric variant | 4,580.1 | 0.3% | 890.2 |
Diagram: Study Logic and Antibody Selection
Caption: Logical flow from immunogen synthesis to comparative antibody selection.
Interpretation and Recommendations
The experimental data clearly differentiates the performance of the three antibody candidates:
-
MAb-CPDA-01 (The Specialist): This monoclonal antibody demonstrates exceptional specificity. With a low IC50 of 15.2 nM for CPDA and negligible cross-reactivity (<2%) for all tested analogs, it is the ideal choice for applications requiring highly accurate and specific quantification of CPDA. Its performance suggests that its epitope is uniquely defined by the complete structure of the cyclopentane ring with two carboxyl groups at the C1 position.
-
MAb-CPDA-02 (The Pragmatist): This antibody offers a balance between sensitivity and specificity. While still highly preferential for CPDA, it shows significant cross-reactivity (26.1%) with the cyclohexane analog, indicating that its binding pocket is more tolerant of variations in ring size. This could be acceptable for screening assays where the primary goal is to detect compounds of this structural class, but it would be unsuitable for specific quantification if the cyclohexane analog is also present in samples.
-
PAb-CPDA-01 (The Generalist): As expected from a polyclonal population recognizing multiple epitopes, this antibody shows the broadest cross-reactivity. It binds to several analogs with significant affinity, particularly the cyclohexane and isomeric variants. While it has the lowest sensitivity (highest IC50) for the target analyte, it could be useful for applications aiming to detect a family of related dicarboxylic acids rather than a single compound.
References
-
Mishra, R. K., et al. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link]
-
Mishra, R. K., et al. (2009). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. Available at: [Link]
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Singh, G., et al. (2011). Synthesis of Novel Haptens and Conjugates for Antibody Production against Kainoid. ResearchGate. Available at: [Link]
-
Hu, Y., et al. (2020). Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. Available at: [Link]
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Creative Diagnostics. Competitive ELISA. Available at: [Link]
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Condò, S. G. (2015). Antibodies against small molecules. ResearchGate. Available at: [Link]
-
Wild, D. (2013). Principles of Competitive and Immunometric Assays (Including ELISA). ResearchGate. Available at: [Link]
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Ponzano, S., et al. (2015). Antibody–Drug Conjugates and Small Molecule–Drug Conjugates: Opportunities and Challenges for the Development of Selective Anticancer Cytotoxic Agents. ACS Publications. Available at: [Link]
-
Quanterix. Types Of Immunoassay - And When To Use Them. Available at: [Link]
-
Loka, R. S., et al. (2021). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. ACS Publications. Available at: [Link]
-
Immusmol. Antibodies against small molecules. Available at: [Link]
-
Souan, L., et al. (2021). Competitive laboratory immunoassays for small molecules. ResearchGate. Available at: [Link]
-
Sionkowska, A., et al. (2020). Crosslinking Chemistry -EDC/NHS. ResearchGate. Available at: [Link]
-
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Frank, S. A. (2002). Specificity and Cross-Reactivity. NCBI Bookshelf. Available at: [Link]
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Creative Diagnostics. Small Molecule Antibodies. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Power of EDC HCl in Bioconjugation and Surface Modification. Available at: [Link]
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Mishra, R. K., et al. (2009). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. Available at: [Link]
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Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. Available at: [Link]
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Quansys Biosciences. Cross reactivity testing. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclopentane-1,1-dicarboxylic Acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Cyclopentane-1,1-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure operational safety and environmental responsibility. The protocols herein are structured to be self-validating, grounded in authoritative regulatory standards and chemical safety principles.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While specific hazard data for this compound is not extensively documented, a thorough assessment of structurally analogous compounds, such as Cyclopentanecarboxylic acid and other cyclic dicarboxylic acids, provides a reliable basis for establishing its hazard profile.
These related compounds are consistently classified as irritants.[1][2] Therefore, this compound must be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation if inhaled as a dust or aerosol.[2][3] Improper disposal, such as discarding it in regular trash or washing it down the drain, can introduce these hazards into the wider environment and municipal waste streams, posing a risk to public health and ecosystems.[2][4]
| Hazard Classification (Inferred from Analogous Compounds) | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[2][3] | |
| Serious Eye Irritation (Category 2/2A) | Warning | H319: Causes serious eye irritation.[2][3] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation.[2] |
Core Disposal Principles: A Framework for Safety
All disposal activities must adhere to a strict set of principles derived from regulatory standards and chemical safety best practices.
-
Regulatory Compliance is Mandatory : All disposal procedures must comply with local, state, and federal regulations.[2][4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR 261.3.[2][5]
-
Prohibition of Sewer and Trash Disposal : Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4]
-
Designated Waste Streams : This chemical must be collected as hazardous waste and disposed of through an approved waste disposal plant or a licensed chemical waste contractor.[1][5]
-
Segregation is Key : Do not mix this compound waste with incompatible materials or different waste streams.[6] Incompatible materials include strong oxidizing agents and strong bases.[1]
Step-by-Step Disposal Protocol
This protocol outlines the complete workflow from the point of waste generation to its final collection by authorized personnel.
Step 1: Waste Collection and Segregation
-
Identify Waste : Collect all materials contaminated with this compound. This includes:
-
Unused or expired pure chemical.
-
Contaminated personal protective equipment (PPE) such as gloves.
-
Spill cleanup materials.
-
Empty containers with residual chemical.
-
-
Segregate : Keep this waste stream separate from all others (e.g., solvents, biohazards, sharps).[6] This prevents dangerous chemical reactions and ensures proper disposal routing.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container : The container must be in good condition, leak-proof, and made of a material compatible with the acidic solid.[6][7] Often, the original product container is the best choice.[7] Ensure the container has a tightly sealing cap.[6]
-
Apply a Hazardous Waste Label : As soon as the first particle of waste is added, the container must be labeled.[7] Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label : The label must be filled out completely and legibly, including:
-
The words "HAZARDOUS WASTE".[6]
-
The full chemical name: "this compound". Do not use abbreviations.
-
The concentration and composition of the waste.
-
The date accumulation started.
-
Step 3: Safe Storage of Waste
-
Secure the Container : Keep the waste container tightly closed at all times, except when adding waste.[1][6] This prevents spills and potential exposure.
-
Designate a Storage Area : Store the container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Ensure Proper Conditions : The storage location must be a cool, dry, and well-ventilated area away from heat or ignition sources.[1]
-
Use Secondary Containment : Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[7]
-
Segregate Incompatibles : Ensure the container is not stored near incompatible chemicals like strong bases or oxidizers.[1]
Step 4: Arranging for Disposal
-
Contact EHS : Once the container is full or you are finished generating this waste stream, contact your institution's EHS department or the designated hazardous waste management provider.
-
Schedule a Pickup : Follow your institution's procedure to request a pickup of the hazardous waste.[6] Do not allow waste to accumulate beyond regulated limits (typically 55 gallons of hazardous waste or one quart of acutely toxic waste).[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill and Decontamination
Accidents require immediate and correct action to mitigate risk.
-
Evacuate and Alert : If a large spill occurs, alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE : Before addressing a spill, at a minimum, wear chemical safety goggles, chemical-resistant gloves, and a lab coat.[2][4]
-
Contain the Spill : Prevent the spill from spreading or entering any drains.[8][9]
-
Clean-Up (Solid Spill) :
-
Decontaminate : Wash the spill area thoroughly with soap and water. Decontaminate and launder all protective clothing before reuse.[8]
By adhering to these detailed procedures, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Fisher Scientific. Safety Data Sheet: Cyclopentanecarboxylic acid.
-
BenchChem. Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
-
AK Scientific, Inc. Safety Data Sheet: Cyclopentane-1,3-dicarboxylic acid.
-
Apollo Scientific. Safety Data Sheet: Cyclopropane-1,1-dicarboxylic acid.
-
AK Scientific, Inc. Safety Data Sheet: 1,1-Cyclobutanedicarboxylic acid.
-
Carl ROTH. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
-
Haldia Petrochemicals Ltd. MSDS Cyclopentane.
-
Sigma-Aldrich. Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
-
Fisher Scientific. Safety Data Sheet: 3-Oxo-1-cyclopentanecarboxylic acid.
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals.
-
Ing. Petr Švec - PENTA s.r.o. Safety Data Sheet: Cyclopentane.
-
Chemos GmbH & Co.KG. Safety Data Sheet: cyclopentane.
-
University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures.
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
-
Spectrum Chemical. Safety Data Sheet.
-
US EPA. 1,1-Cyclopentanedicarboxylic acid, 3-methyl-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)- - Substance Details.
-
PubChem. cis-Cyclopentane-1,2-dicarboxylic acid.
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A Senior Application Scientist's Guide to Handling Cyclopentane-1,1-dicarboxylic Acid: A Framework for Laboratory Safety
This guide provides essential safety and handling information for Cyclopentane-1,1-dicarboxylic acid, tailored for research and drug development professionals. As your partner in laboratory excellence, we aim to build a foundation of trust by delivering insights that extend beyond the product, ensuring both the integrity of your work and the safety of your team.
Understanding the Hazard: A Proactive Approach to Safety
While specific toxicological data for this compound may be limited, a thorough risk assessment can be conducted by examining structurally analogous compounds. Chemicals such as Cyclopentane-1,3-dicarboxylic acid and Cyclopentanecarboxylic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. The acidic nature of the carboxyl groups suggests that the compound can be corrosive or irritating to any tissue it contacts.
Core Hazards Associated with Dicarboxylic Acids:
-
Skin Irritation/Corrosion: Can cause redness, itching, or in severe cases, chemical burns upon prolonged contact[1][3].
-
Serious Eye Damage: Direct contact with eyes can cause significant irritation or irreversible damage[1][2][3].
-
Respiratory Tract Irritation: Inhalation of the powdered form may lead to irritation of the nose, throat, and lungs[1][2].
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is a mandatory final barrier between you and the chemical. The selection of PPE is not a static choice but is dictated by the specific procedure being performed.
Foundational PPE for All Operations
Regardless of the scale or nature of the work, the following PPE should be considered the absolute minimum when in the vicinity of this compound:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards[2][4]. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk. | Protects against accidental splashes of solutions or airborne dust particles entering the eyes, which can cause serious damage[1][2]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile) tested to EN 374[5]. | Prevents direct skin contact, mitigating the risk of skin irritation[1][4]. Always check for glove integrity before use. |
| Protective Clothing | A standard laboratory coat. For larger scale operations, consider a chemically resistant apron. | Protects skin and personal clothing from contamination[1][4][6]. |
| Footwear | Fully enclosed shoes. | Protects feet from spills. |
Task-Specific PPE Selection
The level of PPE must be escalated based on the potential for exposure. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.
Caption: Decision workflow for selecting task-appropriate PPE.
Operational Protocol: Weighing and Dissolving the Compound
This section provides a step-by-step guide for a common laboratory task, integrating the necessary safety measures. The causality behind each step is explained to ensure a deep understanding of the protocol.
Objective: To accurately weigh 500 mg of solid this compound and dissolve it in a suitable solvent.
Prerequisites:
-
A designated and properly functioning chemical fume hood.
-
An analytical balance located within the fume hood or in a draft shield.
-
Availability of all required PPE as determined by the workflow diagram.
-
An assembled chemical spill kit.
Procedure:
-
Preparation and PPE Donning:
-
Weighing the Solid:
-
Action: Carefully open the container of this compound inside the fume hood. Use a spatula to transfer the approximate amount to a weigh boat on the analytical balance. Avoid creating airborne dust.
-
Rationale: Performing this step in a fume hood contains any fine particles that may become airborne, preventing inhalation[1][2]. If significant dust is generated, respiratory protection (e.g., an N95 respirator) is required.
-
-
Dissolution:
-
Action: Transfer the weighed solid to a suitably sized beaker or flask. Slowly add the desired solvent, ensuring the container is pointed away from you and others in the lab.
-
Rationale: The slow addition of solvent minimizes the risk of splashing.
-
-
Cleanup and Doffing PPE:
-
Action: Clean any residual powder from the spatula and work surface using a damp cloth. Dispose of the weigh boat and cloth in the designated solid chemical waste container. Remove gloves and wash hands thoroughly with soap and water[1][2].
-
Rationale: Proper decontamination of tools and work surfaces prevents unintentional secondary exposure. Hand washing is a critical final step to remove any potential residual contamination.
-
Emergency and Disposal Plans: Preparedness is Key
A robust safety plan includes clear procedures for both emergencies and routine disposal.
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2]. |
| Spill | For small spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE during cleanup[6][7]. Prevent the spill from entering drains[1][7]. |
Waste Disposal
-
Action: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.
-
Rationale: Follow all local, state, and federal regulations for hazardous waste disposal[1][2][7]. Never dispose of chemical waste down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring the protection of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]
-
Penta s.r.o. (2023). Safety Data Sheet: Cyclopentane. Retrieved from [Link]
-
Haldia Petrochemicals Ltd. (2017). MSDS Cyclopentane. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
